molecular formula C11H15N5O3 B15585876 n1-Methyl-2'-deoxyadenosine

n1-Methyl-2'-deoxyadenosine

Cat. No.: B15585876
M. Wt: 265.27 g/mol
InChI Key: AYVJNJNKPVUEGT-XLPZGREQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-Methyl-2'-deoxyadenosine is a useful research compound. Its molecular formula is C11H15N5O3 and its molecular weight is 265.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H15N5O3

Molecular Weight

265.27 g/mol

IUPAC Name

(2R,3S,5R)-2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolan-3-ol

InChI

InChI=1S/C11H15N5O3/c1-15-4-14-11-9(10(15)12)13-5-16(11)8-2-6(18)7(3-17)19-8/h4-8,12,17-18H,2-3H2,1H3/t6-,7+,8+/m0/s1

InChI Key

AYVJNJNKPVUEGT-XLPZGREQSA-N

Origin of Product

United States

Foundational & Exploratory

n1-Methyl-2'-deoxyadenosine: A Technical Guide to its Discovery, History, and Core Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

n1-Methyl-2'-deoxyadenosine (m1A) is a modified nucleoside that arises in DNA primarily as a consequence of damage by alkylating agents. Its presence can block DNA replication and transcription, making it a significant cytotoxic lesion. The study of m1A has been crucial in understanding the mechanisms of DNA damage, repair, and the development of therapeutic strategies. This technical guide provides an in-depth overview of the discovery and history of m1A, details the key experimental protocols for its study, and presents quantitative data to support a comprehensive understanding of this critical DNA adduct.

Discovery and History

The journey to understanding this compound is deeply intertwined with the broader history of research into DNA alkylation damage.

Early Insights into Nucleic Acid Alkylation (1960s): The foundation for the discovery of m1A was laid in the early 1960s with seminal work on the chemical modification of nucleic acids. A pivotal 1963 study by P. D. Lawley and P. Brookes detailed the alkylation of nucleic acids and their constituent nucleotides, identifying N1-methyladenine as a product of the reaction of adenosine (B11128) with alkylating agents.[1][2][3] This early work, while not specifically identifying the deoxyadenosine (B7792050) form in DNA, established the chemical basis for its formation.

Identification in DNA and the Rise of DNA Repair (1970s-1980s): Throughout the 1970s, as the field of DNA repair emerged, researchers began to identify various alkylated bases in the DNA of cells treated with alkylating agents. These agents were recognized for their mutagenic and carcinogenic properties, driving the investigation into how cells cope with such damage.[4][5][6][7][8][9][10][11][12]

The Discovery of Direct Reversal Repair - The AlkB Protein (1983-2000s): A significant breakthrough in understanding the fate of m1A in DNA came with the discovery and characterization of the E. coli protein AlkB. Initially identified in 1983 as a gene involved in the adaptive response to alkylation damage, its precise function remained elusive for many years.[1] It was later discovered that AlkB is an Fe(II)/α-ketoglutarate-dependent dioxygenase that directly reverses methylation damage at the N1 position of adenine (B156593) and the N3 position of cytosine through oxidative demethylation.[4][13] This discovery revealed a novel and crucial pathway for the repair of m1A.

Modern Era - Advanced Detection and Sequencing (2010s-Present): The advent of highly sensitive analytical techniques, particularly mass spectrometry and next-generation sequencing, has revolutionized the study of m1A. Methods such as m1A-seq, m1A-ID-seq, and single-molecule real-time (SMRT) sequencing have enabled the precise mapping and quantification of m1A at single-nucleotide resolution within the genome.[14][15][16][17][18][19] These technologies have provided unprecedented insights into the distribution, repair kinetics, and biological consequences of this DNA lesion.

Quantitative Data on m1A and its Repair

The following tables summarize key quantitative data related to this compound and the enzymes involved in its repair.

Table 1: Kinetic Parameters of AlkB Homologs for m1A Repair

EnzymeSubstrateKm (µM)kcat (min-1)kcat/Km (µM-1min-1)Reference
E. coli AlkBssDNA-m1A0.23 ± 0.041.8 ± 0.17.8[20]
E. coli AlkBdsDNA-m1A2.5 ± 0.51.5 ± 0.10.6[20]
Human ALKBH2ssDNA-m1A0.25 ± 0.050.12 ± 0.010.48[21]
Human ALKBH2dsDNA-m1A0.18 ± 0.030.22 ± 0.021.22[21]
Human ALKBH3ssDNA-m1A1.0 ± 0.20.12 ± 0.010.12[21]
Human ALKBH3dsDNA-m1A> 10--[21]

Note: Kinetic parameters can vary depending on the specific experimental conditions and the sequence context of the substrate.

Table 2: Cellular Levels of Alkylated Bases after Treatment with Methyl Methanesulfonate (B1217627) (MMS)

Cell LineMMS ConcentrationTime Post-Treatment7-methylguanine (lesions/106 bases)3-methyladenine (lesions/106 bases)n1-Methyladenine (estimated)Reference
Mammalian Cells0.5 mM1 hour~2000~200Lower than 3-methyladenine[22]
S. cerevisiae0.1%30 min~1500~150Lower than 3-methyladenine[22]

Note: Direct quantification of this compound in vivo is challenging due to its low abundance compared to other alkylated bases. The levels are generally inferred to be a minor fraction of the total adenine alkylation.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound. For detailed, step-by-step instructions, it is recommended to consult the supplementary materials of the cited primary research articles.

Detection and Quantification by Mass Spectrometry

Principle: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the absolute quantification of modified nucleosides. DNA is enzymatically hydrolyzed to individual nucleosides, which are then separated by HPLC and detected by a mass spectrometer. Stable isotope-labeled internal standards are used for accurate quantification.[23][24][25][26][27]

Detailed Methodology:

  • DNA Isolation: Isolate genomic DNA from cells or tissues using a standard phenol-chloroform extraction or a commercial kit, ensuring minimal oxidative damage during the process.

  • Enzymatic Hydrolysis:

    • Resuspend 10-20 µg of DNA in a buffer containing nuclease P1 and incubate at 37°C for 2 hours.

    • Add alkaline phosphatase and continue the incubation at 37°C for another 2 hours to dephosphorylate the nucleotides to nucleosides.

  • Addition of Internal Standard: Add a known amount of a stable isotope-labeled this compound internal standard to the digested DNA sample.

  • HPLC Separation:

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Use a gradient of solvents (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to separate the nucleosides.

  • Mass Spectrometry Analysis:

    • Couple the HPLC eluent to an electrospray ionization (ESI) source of a triple quadrupole mass spectrometer.

    • Operate the mass spectrometer in positive ion mode and monitor the specific parent-to-daughter ion transitions for both the native and the isotope-labeled this compound in multiple reaction monitoring (MRM) mode.

  • Quantification: Calculate the amount of this compound in the original DNA sample by comparing the peak area ratio of the native analyte to the internal standard against a standard curve.

AlkB-Mediated Repair Assay

Principle: The activity of AlkB family enzymes in repairing m1A can be assessed by monitoring the conversion of the methylated substrate to the unmethylated product over time. This can be achieved using various methods, including HPLC, gel-based assays with radiolabeled substrates, or fluorescence-based assays.[13][20][21]

Detailed Methodology (using HPLC):

  • Substrate Preparation: Synthesize a short single-stranded or double-stranded DNA oligonucleotide containing a single this compound at a defined position.

  • Enzyme Purification: Express and purify the recombinant AlkB enzyme (e.g., E. coli AlkB, human ALKBH2, or ALKBH3).

  • Repair Reaction:

    • Set up a reaction mixture containing the DNA substrate, purified AlkB enzyme, Fe(II) sulfate, α-ketoglutarate, ascorbate, and a suitable buffer (e.g., HEPES or Tris-HCl).

    • Incubate the reaction at 37°C.

    • Take aliquots at different time points and quench the reaction by adding EDTA or by heat inactivation.

  • Analysis of Repair Products:

    • Digest the DNA in the reaction aliquots to nucleosides using nuclease P1 and alkaline phosphatase.

    • Analyze the resulting nucleoside mixture by HPLC, monitoring the decrease in the m1A peak and the corresponding increase in the deoxyadenosine peak.

  • Kinetic Analysis: Determine the initial reaction velocities at different substrate concentrations and fit the data to the Michaelis-Menten equation to calculate Km and kcat.

Base Excision Repair (BER) Assay

Principle: The base excision repair pathway for m1A is initiated by a DNA glycosylase that recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site. The subsequent steps involve incision by an AP endonuclease, DNA synthesis, and ligation. The efficiency of BER can be measured by monitoring the formation of repair intermediates or the final repaired product.[28][29][30][31][32][33]

Detailed Methodology (In Vitro Reconstitution):

  • Substrate Preparation: Prepare a plasmid or a synthetic oligonucleotide containing a single this compound.

  • Preparation of Cell Extracts or Purified Proteins:

    • Prepare nuclear or whole-cell extracts from the cells of interest.

    • Alternatively, use a set of purified BER proteins: a DNA glycosylase that recognizes m1A (e.g., AAG/MPG), AP endonuclease 1 (APE1), DNA polymerase β (Pol β), and DNA ligase IIIα/XRCC1.

  • Repair Reaction:

    • Incubate the m1A-containing DNA substrate with the cell extract or the purified BER proteins in a reaction buffer containing ATP, dNTPs, and MgCl2.

    • For monitoring repair synthesis, include a radiolabeled dNTP (e.g., [α-32P]dCTP).

  • Analysis of Repair Products:

    • Stop the reactions at various time points.

    • Analyze the DNA products on a denaturing polyacrylamide gel.

    • Visualize the radiolabeled repair intermediates and the final ligated product by autoradiography.

  • Quantification: Quantify the band intensities to determine the rate and efficiency of the repair reaction.

m1A Sequencing (m1A-ID-seq)

Principle: m1A-ID-seq (m1A Immunoprecipitation and Demethylase-based sequencing) is a method to map m1A sites at single-nucleotide resolution. It relies on the ability of m1A to block or cause misincorporation during reverse transcription. The method uses an m1A-specific antibody to enrich for m1A-containing DNA fragments, followed by enzymatic demethylation to confirm the identity of the modification.[15][17][18]

Detailed Methodology:

  • Genomic DNA Fragmentation: Shear genomic DNA to a desired size range (e.g., 100-200 bp).

  • Immunoprecipitation (IP):

    • Incubate the fragmented DNA with an anti-m1A antibody.

    • Capture the antibody-DNA complexes using protein A/G magnetic beads.

    • Wash the beads to remove non-specifically bound DNA.

  • Elution and Demethylation:

    • Elute the m1A-containing DNA fragments from the antibody.

    • Divide the eluted DNA into two aliquots. Treat one aliquot with a purified AlkB demethylase to convert m1A back to adenosine (demethylated sample), and leave the other aliquot untreated (m1A sample).

  • Library Preparation for Sequencing:

    • Prepare sequencing libraries from both the m1A and the demethylated samples. This typically involves end-repair, A-tailing, and ligation of sequencing adapters.

  • Sequencing: Perform high-throughput sequencing of the prepared libraries.

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Identify sites of reverse transcriptase stops or specific mutation patterns (e.g., A-to-G transitions) that are present in the m1A sample but absent or significantly reduced in the demethylated sample. These sites correspond to the locations of m1A.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key repair pathways for this compound and a typical experimental workflow for its detection.

Direct_Reversal_Repair cluster_0 Direct Reversal Repair of m1A by AlkB Homologs DNA_m1A DNA with This compound (m1A) AlkB AlkB/ALKBH2/ALKBH3 DNA_m1A->AlkB Substrate Binding Intermediate Hydroxymethyladenine Intermediate AlkB->Intermediate Oxidative Demethylation Byproducts Succinate, CO2, Formaldehyde AlkB->Byproducts Cofactors Fe(II), α-ketoglutarate, O2 Cofactors->AlkB Repaired_DNA Repaired DNA (Adenosine) Intermediate->Repaired_DNA Spontaneous Decomposition

Caption: Direct reversal repair of this compound by AlkB family dioxygenases.

Base_Excision_Repair cluster_1 Base Excision Repair (BER) of m1A DNA_m1A DNA with This compound (m1A) Glycosylase DNA Glycosylase (e.g., AAG/MPG) DNA_m1A->Glycosylase Recognition & Excision AP_Site AP Site Glycosylase->AP_Site APE1 APE1 AP_Site->APE1 Incision SSB Single-Strand Break with 3'-OH and 5'-dRP APE1->SSB PolB DNA Polymerase β SSB->PolB Gap Filling Ligation DNA Ligase IIIα/XRCC1 PolB->Ligation Nick Sealing Repaired_DNA Repaired DNA Ligation->Repaired_DNA

Caption: The Base Excision Repair (BER) pathway for this compound.

m1A_Detection_Workflow cluster_2 General Workflow for m1A Detection by LC-MS/MS Start Cell/Tissue Sample DNA_Isolation DNA Isolation Start->DNA_Isolation Enzymatic_Hydrolysis Enzymatic Hydrolysis to Nucleosides DNA_Isolation->Enzymatic_Hydrolysis LC_Separation HPLC Separation Enzymatic_Hydrolysis->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Quantification Quantification of m1A MS_Detection->Quantification

Caption: A generalized experimental workflow for the detection and quantification of m1A using LC-MS/MS.

Conclusion

The study of this compound has evolved from its initial discovery as a product of chemical alkylation to its recognition as a significant DNA lesion with dedicated repair pathways. The development of sophisticated analytical and sequencing technologies continues to deepen our understanding of its biological roles and the cellular responses it elicits. This technical guide provides a foundational understanding of the history, quantitative aspects, and key methodologies associated with m1A research, serving as a valuable resource for professionals in the fields of molecular biology, toxicology, and drug development. Further research into the precise cellular consequences of m1A and the regulation of its repair pathways holds promise for advancing our knowledge of genome stability and for the development of novel therapeutic interventions.

References

An In-depth Technical Guide to the Chemical Properties of N1-Methyl-2'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Methyl-2'-deoxyadenosine (N1-Me-dA) is a modified purine (B94841) nucleoside that plays a critical role in the fields of DNA damage and repair, epigenetics, and drug development. Formed by the methylation of the N1 position of deoxyadenosine, this adduct can arise from both endogenous and exogenous alkylating agents. Its presence in DNA disrupts the canonical Watson-Crick base pairing, leading to a stall in DNA replication and necessitating specialized cellular repair or bypass mechanisms. This technical guide provides a comprehensive overview of the chemical properties of N1-Me-dA, including its physicochemical characteristics, synthesis, and spectral data. Furthermore, it delves into the biological significance of N1-Me-dA, detailing the experimental protocols to study its effects and the enzymatic pathways involved in its processing, such as repair by the AlkB family of dioxygenases and bypass by translesion synthesis (TLS) polymerases. This document aims to serve as a valuable resource for researchers investigating the multifaceted roles of this important DNA modification.

Chemical and Physical Properties

This compound is a derivative of the naturally occurring nucleoside 2'-deoxyadenosine (B1664071). The addition of a methyl group at the N1 position of the adenine (B156593) base significantly alters its chemical and biological properties.

General Properties
PropertyValueSource
Chemical Formula C₁₁H₁₅N₅O₃--INVALID-LINK--
Molecular Weight 265.27 g/mol --INVALID-LINK--
CAS Number 60192-55-4--INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Purity ≥ 96%--INVALID-LINK--
Predicted Physicochemical Data
PropertyPredicted ValueSource
Boiling Point 609.7 ± 65.0 °C--INVALID-LINK--
Density 1.74 ± 0.1 g/cm³--INVALID-LINK--
pKa 13.88 ± 0.60--INVALID-LINK--

Synthesis

The synthesis of this compound is a critical process for its use in research, particularly for its incorporation into synthetic oligonucleotides to study its effects on DNA structure and enzyme activity. A common and efficient method involves the synthesis of its phosphoramidite (B1245037) derivative from 2'-deoxyadenosine.[1]

Experimental Protocol: Synthesis of this compound Phosphoramidite

This protocol describes a general approach for the synthesis of the phosphoramidite of this compound.[1]

  • Monomethoxytritylation: The 5'-hydroxyl group of 2'-deoxyadenosine is protected with a monomethoxytrityl (MMT) group.

  • Methylation: The N1 position of the adenine base in the 5'-O-protected nucleoside is methylated.

  • N-Chloroacetylation: To prevent Dimroth rearrangement, the N6-amino group is protected by chloroacetylation, leading to the formation of N6-chloroacetyl-N1-methyl-5'-O-(p-anisyldiphenylmethyl)-2'-deoxyadenosine.[1]

  • Phosphitylation: The final step involves the conversion of the 3'-hydroxyl group to its phosphoramidite derivative, making it suitable for use in automated oligonucleotide synthesis.[1]

Synthesis_Workflow dA 2'-deoxyadenosine MMT_dA 5'-O-MMT-2'-deoxyadenosine dA->MMT_dA Monomethoxytritylation N1Me_MMT_dA N1-Methyl-5'-O-MMT-2'-deoxyadenosine MMT_dA->N1Me_MMT_dA Methylation (N1) Protected_N1Me_dA N6-Chloroacetyl-N1-methyl-5'-O-MMT-2'-deoxyadenosine N1Me_MMT_dA->Protected_N1Me_dA N-Chloroacetylation (N6) Phosphoramidite This compound Phosphoramidite Protected_N1Me_dA->Phosphoramidite Phosphitylation (3'-OH)

Caption: Synthetic workflow for this compound phosphoramidite.

Spectral Properties

Detailed spectral data for the isolated this compound nucleoside is limited in publicly available literature. The following provides an overview based on available information for the modified nucleoside within oligonucleotides and related compounds.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of N1-Me-dA within a DNA duplex. The methylation at the N1 position leads to a significant change in the chemical environment of the adenine ring protons and carbons.

Reference 13C NMR Chemical Shifts (in DMSO-d₆) for a related 8-substituted adenosine (B11128) derivative:

AtomChemical Shift (ppm)
C2150.7
C8143.6
C1'85.9
C4'83.3
C2'75.8
C3'67.8
C5'62.2

Note: These values are for a related compound and should be used as a reference.

Mass Spectrometry

Mass spectrometry is a key technique for the identification and quantification of N1-Me-dA in biological samples. The molecular weight of 265.27 g/mol is a primary identifier.

UV-Vis Spectroscopy

The UV-Vis spectrum of N1-Me-dA is expected to be similar to that of deoxyadenosine, with an absorption maximum around 260 nm. However, the N1-methylation may cause a slight shift in the lambda max.

Biological Significance and Experimental Workflows

This compound is a significant DNA lesion that poses a block to replicative DNA polymerases.[2] Cells have evolved sophisticated mechanisms to tolerate and repair such damage, primarily through direct reversal by AlkB family proteins or bypass by specialized translesion synthesis (TLS) DNA polymerases.

DNA Repair by AlkB Dioxygenases

The E. coli AlkB protein and its human homologs, ABH2 and ABH3, are Fe(II)/α-ketoglutarate-dependent dioxygenases that can repair N1-methyladenine lesions in DNA and RNA through oxidative demethylation.[3] This process directly restores the adenine base.

AlkB_Repair_Pathway cluster_0 AlkB-mediated Direct Reversal Repair N1_Me_dA This compound in DNA Reaction Oxidative Demethylation N1_Me_dA->Reaction AlkB_Complex AlkB-Fe(II)-αKG Complex AlkB_Complex->Reaction Products Succinate + CO₂ + Formaldehyde Reaction->Products Restored_dA Restored 2'-deoxyadenosine in DNA Reaction->Restored_dA

Caption: The AlkB-mediated direct reversal repair pathway for N1-Me-dA.
Translesion Synthesis by DNA Polymerase Iota (Pol ι)

When direct repair fails, cells can utilize specialized TLS polymerases to replicate past the N1-Me-dA lesion. Human DNA polymerase ι (Pol ι) is one such enzyme that can bypass this adduct. Interestingly, Pol ι preferentially incorporates thymine (B56734) (T) opposite N1-Me-dA, despite the disruption of normal Watson-Crick pairing. Structural studies have revealed that N1-Me-dA adopts a syn conformation to form a Hoogsteen base pair with the incoming dTTP.[2]

A common method to study the efficiency and fidelity of a TLS polymerase bypassing a specific lesion is the steady-state kinetic analysis of nucleotide incorporation.

TLS_Kinetics_Workflow cluster_workflow Experimental Workflow for TLS Kinetics P_T_prep Prepare Primer-Template DNA (Template contains N1-Me-dA) Labeling 5'-Radiolabel Primer (e.g., with ³²P) P_T_prep->Labeling Reaction_setup Set up reactions: - Labeled Primer-Template - TLS Polymerase (e.g., Pol ι) - Varying dNTP concentrations Labeling->Reaction_setup Incubation Incubate at optimal temperature for a defined time Reaction_setup->Incubation Quench Quench reaction Incubation->Quench PAGE Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Quench->PAGE Analysis Phosphorimaging and Quantification of product bands PAGE->Analysis Kinetics Calculate Kinetic Parameters (k_cat, K_m, Efficiency) Analysis->Kinetics

Caption: Experimental workflow for determining TLS kinetics across N1-Me-dA.

Steady-state kinetic analyses have shown that Pol ι is significantly more efficient at incorporating the correct nucleotide (T) opposite N1-Me-dA compared to incorrect nucleotides.[2]

Incoming Nucleotide (dNTP)kcat (min⁻¹)Km (µM)Relative Efficiency (kcat/Km)
dTTP 0.45 ± 0.031.8 ± 0.3100
dCTP 0.08 ± 0.013.5 ± 0.89.2
dATP 0.03 ± 0.00210.5 ± 1.51.1
dGTP < 0.001> 500< 0.0008

Data adapted from a study on human DNA polymerase-ι.[2]

Conclusion

This compound is a chemically and biologically significant modified nucleoside. Its formation in DNA presents a challenge to the cellular machinery, prompting intricate repair and tolerance mechanisms. The disruption of canonical base pairing and the subsequent recruitment of specialized polymerases highlight the complex strategies cells employ to maintain genomic integrity. A thorough understanding of the chemical properties and biological processing of N1-Me-dA is crucial for researchers in toxicology, cancer biology, and drug development, as it provides insights into the fundamental processes of DNA damage and repair, and may offer avenues for therapeutic intervention. This guide has summarized the core chemical properties and provided a framework for the experimental investigation of this important DNA adduct.

References

An In-depth Technical Guide to the Enzymatic Repair of N1-Methyl-2'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-methyl-2'-deoxyadenosine (m1A) is a cytotoxic and mutagenic DNA lesion that arises from exposure to endogenous and exogenous alkylating agents. The presence of a methyl group at the N1 position of adenine (B156593) disrupts Watson-Crick base pairing, thereby impeding DNA replication and transcription. To counteract the deleterious effects of m1A, cells have evolved sophisticated enzymatic repair mechanisms. This technical guide provides a comprehensive overview of the primary pathways involved in the repair of m1A, with a focus on the direct reversal of damage by the AlkB family of dioxygenases. We present quantitative kinetic data, detailed experimental protocols for the assessment of m1A repair, and visual representations of the key pathways and experimental workflows.

Core Repair Pathway: Direct Reversal by AlkB Dioxygenases

The principal mechanism for the repair of m1A in both prokaryotes and eukaryotes is direct reversal, a process catalyzed by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases.[1] This repair pathway is highly efficient and error-free as it directly removes the methyl group from the adenine base, restoring its native structure without the need for DNA synthesis.[1]

The catalytic mechanism involves the AlkB enzyme utilizing molecular oxygen and α-ketoglutarate as co-substrates to oxidatively demethylate the m1A lesion. The reaction proceeds through the hydroxylation of the methyl group, leading to the formation of an unstable intermediate that spontaneously decomposes, releasing formaldehyde (B43269) and regenerating the unmodified adenine base.[2]

In humans, several AlkB homologs have been identified, with ALKBH2 and ALKBH3 being the primary enzymes responsible for repairing m1A in DNA.[3][4] While both enzymes can act on m1A, they exhibit different substrate preferences. ALKBH2 preferentially repairs lesions within double-stranded DNA (dsDNA), whereas ALKBH3 shows a preference for single-stranded DNA (ssDNA) and RNA substrates.[3][5]

Quantitative Analysis of Repair Enzyme Kinetics

The efficiency of m1A repair by various AlkB homologs has been characterized through kinetic studies. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) provide insights into the enzyme's affinity for the m1A substrate and its turnover rate, respectively. The catalytic efficiency (kcat/Km) is a measure of the overall enzymatic proficiency.

EnzymeSubstrateKm (µM)kcat (min⁻¹)kcat/Km (µM⁻¹min⁻¹)Reference
Human ALKBH2 m1A in dsDNA1.0 ± 0.20.44 ± 0.020.44[1]
Human ALKBH3 m1A in ssDNA2.9 ± 0.50.35 ± 0.020.12[5]
Human ALKBH3 m1A in RNA3.8 ± 0.60.42 ± 0.020.11[5]
E. coli AlkB m1A in ssDNA0.15 ± 0.03--[6]
E. coli AlkB m1A in dsDNA0.22 ± 0.04--[6]

Table 1: Kinetic Parameters of AlkB Family Enzymes for m1A Repair. This table summarizes the Michaelis-Menten constant (Km), catalytic rate constant (kcat), and catalytic efficiency (kcat/Km) of human ALKBH2, human ALKBH3, and E. coli AlkB for this compound (m1A) substrates in different nucleic acid contexts.

Signaling Pathways and Experimental Workflows

The presence of m1A lesions in DNA triggers a cellular response that involves not only direct repair but also signaling pathways that coordinate cell cycle progression and, in cases of overwhelming damage, apoptosis. The following diagrams illustrate the core repair pathway and a typical experimental workflow for studying m1A repair.

Direct_Reversal_Repair_of_m1A cluster_DNA DNA Strand cluster_Enzyme AlkB Homolog (e.g., ALKBH2) cluster_Products Reaction Products m1A_lesion This compound (m1A) AlkB AlkB Enzyme m1A_lesion->AlkB Binding Repaired_A Repaired Adenine AlkB->Repaired_A Oxidative Demethylation Formaldehyde Formaldehyde AlkB->Formaldehyde Succinate_CO2 Succinate + CO₂ AlkB->Succinate_CO2 Cofactors Fe(II) + α-KG + O₂ Cofactors->AlkB

Figure 1: Direct Reversal Repair of m1A by AlkB Homologs. This diagram illustrates the direct repair of this compound (m1A) by an AlkB family enzyme. The enzyme, in the presence of cofactors Fe(II), α-ketoglutarate (α-KG), and molecular oxygen (O₂), binds to the m1A lesion and catalyzes its oxidative demethylation. This process restores the adenine base to its undamaged state and releases formaldehyde, succinate, and carbon dioxide as byproducts.

m1A_Repair_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Quantification m1A Quantification cluster_ActivityAssay Repair Activity Assay cluster_DataAnalysis Data Analysis Cell_Culture Cell Culture Treatment (with alkylating agent) DNA_Extraction Genomic DNA Extraction Cell_Culture->DNA_Extraction LC_MS LC-MS/MS Analysis DNA_Extraction->LC_MS In_Vitro_Repair In Vitro Repair Assay (with purified AlkB) DNA_Extraction->In_Vitro_Repair Data_Interpretation Data Interpretation and Kinetic Analysis LC_MS->Data_Interpretation Fluorescence Fluorescence Measurement In_Vitro_Repair->Fluorescence Fluorescence->Data_Interpretation

Figure 2: Experimental Workflow for m1A Repair Analysis. This flowchart outlines a typical experimental workflow for the investigation of this compound (m1A) repair. The process begins with the treatment of cell cultures with an alkylating agent to induce m1A lesions, followed by the extraction of genomic DNA. The amount of m1A can be quantified using LC-MS/MS. In parallel, the extracted DNA can be used as a substrate in an in vitro repair assay with purified AlkB enzymes, and the repair activity can be monitored by fluorescence. Finally, the data from both approaches are integrated and analyzed to determine repair kinetics and efficiency.

Experimental Protocols

In Vitro AlkB Repair Assay using a Fluorescence-Based Method

This protocol describes a fluorescence-based assay to monitor the in vitro repair of m1A by AlkB enzymes. The assay utilizes a single-stranded or double-stranded DNA oligonucleotide containing a single m1A lesion and a fluorescent probe that is displaced upon repair.

Materials:

  • Purified AlkB enzyme (e.g., human ALKBH2 or ALKBH3)

  • m1A-containing oligonucleotide substrate (ssDNA or dsDNA)

  • Fluorescent intercalating dye (e.g., SYBR Gold)

  • Repair reaction buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 100 µM (NH₄)₂Fe(SO₄)₂·6H₂O

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, prepare a master mix containing the repair reaction buffer and the fluorescent intercalating dye at a final concentration that gives a robust signal with the substrate.

  • Add the substrate: Add the m1A-containing oligonucleotide substrate to the master mix to a final concentration of 1 µM.

  • Initiate the reaction: Aliquot the substrate-containing master mix into the wells of the 96-well microplate. Initiate the repair reaction by adding the purified AlkB enzyme to each well to a final concentration of 100 nM. For a negative control, add an equal volume of enzyme storage buffer without the enzyme.

  • Monitor fluorescence: Immediately place the microplate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye (e.g., 495 nm excitation and 537 nm emission for SYBR Gold) every minute for 60 minutes.

  • Data analysis: The repair of the m1A lesion will lead to a change in the DNA conformation and a corresponding decrease in the fluorescence of the intercalating dye. Plot the fluorescence intensity as a function of time. The initial rate of the reaction can be calculated from the linear portion of the curve and used to determine the kinetic parameters of the enzyme.

Quantification of m1A in DNA by LC-MS/MS

This protocol provides a detailed procedure for the sensitive and accurate quantification of m1A in genomic DNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Genomic DNA sample

  • Nuclease P1

  • Alkaline phosphatase

  • [¹⁵N₅]-m1A internal standard

  • LC-MS/MS system equipped with a C18 column

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in acetonitrile

  • Solid-phase extraction (SPE) cartridges

Procedure:

  • DNA digestion:

    • To 10 µg of genomic DNA, add the [¹⁵N₅]-m1A internal standard to a final concentration of 100 fmol.

    • Add 10 units of nuclease P1 and incubate at 37°C for 2 hours.

    • Add 10 units of alkaline phosphatase and continue the incubation at 37°C for an additional 2 hours.

  • Sample cleanup:

    • Perform solid-phase extraction (SPE) to remove proteins and other interfering substances. Condition the SPE cartridge with methanol (B129727) followed by water. Load the digested DNA sample, wash with water, and elute the nucleosides with 50% methanol.

    • Dry the eluate under a stream of nitrogen and reconstitute in 100 µL of mobile phase A.

  • LC-MS/MS analysis:

    • Inject 10 µL of the reconstituted sample onto the LC-MS/MS system.

    • Separate the nucleosides using a C18 column with a gradient of mobile phase A and B. A typical gradient might be: 0-5 min, 5% B; 5-15 min, 5-50% B; 15-20 min, 50-95% B; 20-25 min, 95% B; 25-30 min, 95-5% B.

    • Perform mass spectrometry in positive ion mode using multiple reaction monitoring (MRM). The MRM transitions for m1A are m/z 266.1 → 150.1 and for the [¹⁵N₅]-m1A internal standard are m/z 271.1 → 155.1.

  • Data analysis:

    • Quantify the amount of m1A in the sample by calculating the peak area ratio of the endogenous m1A to the [¹⁵N₅]-m1A internal standard and comparing it to a standard curve generated with known amounts of m1A and the internal standard.

Conclusion

The enzymatic repair of this compound is a critical process for maintaining genomic stability. The direct reversal pathway mediated by the AlkB family of dioxygenases provides an efficient and error-free mechanism to remove this cytotoxic lesion. The quantitative data and detailed experimental protocols presented in this guide offer valuable resources for researchers and scientists in the fields of DNA repair, toxicology, and drug development. A thorough understanding of the mechanisms of m1A repair and the ability to accurately measure its levels and repair kinetics are essential for elucidating the cellular response to alkylating agents and for the development of novel therapeutic strategies that target DNA repair pathways.

References

The Mutagenic Potential of N1-Methyl-2'-deoxyadenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-methyl-2'-deoxyadenosine (m1A) is a DNA adduct formed by the action of endogenous and exogenous alkylating agents. Its presence in the genome can have significant biological consequences, primarily by impeding DNA replication and transcription. While possessing a relatively low direct mutagenic frequency, the potent cytotoxic nature of m1A and its intricate interplay with DNA repair and translesion synthesis pathways make it a lesion of considerable interest in the fields of carcinogenesis, toxicology, and cancer therapeutics. This technical guide provides an in-depth overview of the mutagenic potential of m1A, detailing its formation, the cellular mechanisms that respond to this lesion, and the experimental methodologies used to study its effects. Quantitative data from key studies are summarized, and relevant biological pathways and experimental workflows are visualized to facilitate a comprehensive understanding.

Introduction

DNA is constantly subjected to damage from a variety of sources, including endogenous metabolic byproducts and exogenous environmental agents. Alkylating agents represent a major class of DNA-damaging compounds that can methylate DNA bases at various positions. One such lesion is this compound (m1A), where a methyl group is attached to the N1 position of the adenine (B156593) base. This modification is particularly disruptive as the N1 position is directly involved in the Watson-Crick hydrogen bonding with thymine (B56734), thus leading to a distortion of the DNA double helix.[1] The formation of m1A in DNA poses a significant challenge to cellular processes such as replication and transcription, acting as a potent block to DNA polymerases.[1][2]

The cellular response to m1A involves a sophisticated network of DNA repair and damage tolerance mechanisms. The primary and most efficient repair pathway for m1A is direct reversal, catalyzed by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases.[3] In the absence of repair, specialized translesion synthesis (TLS) DNA polymerases can bypass the m1A lesion, allowing for the completion of DNA replication, albeit with the potential for introducing mutations. This guide will delve into the specifics of these processes, providing quantitative data on the fidelity of TLS past m1A and detailed protocols for the experimental systems used to derive this information.

Formation of this compound

This compound is primarily formed by the action of SN2 alkylating agents, such as methyl methanesulfonate (B1217627) (MMS) and dimethyl sulfate (B86663) (DMS).[2][4] These agents readily transfer a methyl group to the N1 position of adenine within the DNA strand. Endogenous sources of methylation, such as S-adenosylmethionine (SAM), can also contribute to the formation of m1A, although at lower levels.[4] The chemical structure of m1A is shown in Figure 1.

Figure 1. Chemical structure of this compound (m1A).

Cellular Responses to m1A Adducts

The presence of m1A in the genome triggers a cascade of cellular responses aimed at mitigating its potentially deleterious effects. These responses can be broadly categorized into DNA repair, translesion synthesis, and the activation of DNA damage signaling pathways.

DNA Repair: Direct Reversal by AlkB Homologs

The principal defense against m1A is direct repair, a process that removes the methyl group without excising the base. This is carried out by the AlkB family of enzymes, including AlkB in E. coli and its human homologs ABH2 and ABH3.[3][5] These enzymes are Fe(II) and α-ketoglutarate-dependent dioxygenases that catalyze the oxidative demethylation of m1A.[3] The proposed mechanism involves the oxidation of the methyl group, leading to the formation of an unstable hydroxymethyl intermediate that spontaneously releases formaldehyde, thereby restoring the original adenine base.[3] ABH2 is considered the primary enzyme for repairing m1A in double-stranded DNA in mammalian cells.[5]

AlkB_Repair_Pathway

Figure 2. Direct reversal repair of m1A by AlkB homologs.

Translesion Synthesis (TLS) Bypass of m1A

When m1A is not repaired prior to DNA replication, the replication machinery stalls at the lesion. To overcome this blockage, cells employ specialized TLS polymerases that can replicate past damaged DNA. Human DNA polymerase ι (Polι), a member of the Y-family of DNA polymerases, has been shown to be particularly efficient at bypassing m1A.

Remarkably, the bypass of m1A by Polι is largely error-free. Steady-state kinetic analyses have demonstrated that Polι preferentially incorporates thymine (T) opposite the m1A lesion.[1] This is achieved through a unique mechanism where the m1A base adopts a syn conformation, allowing for the formation of a Hoogsteen base pair with the incoming dTTP. This contrasts with the canonical Watson-Crick base pairing that is disrupted by the methyl group at the N1 position. The efficiency of correct nucleotide incorporation (T) is significantly higher than that of incorrect nucleotides.[1]

TLS_Bypass_of_m1A

Figure 3. Translesion synthesis bypass of m1A by DNA polymerase ι.

DNA Damage Signaling

The presence of a replication-blocking lesion like m1A is expected to activate the DNA damage response (DDR) signaling network. This network is primarily orchestrated by the master kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[6][7][8] While direct evidence specifically linking m1A to the activation of ATM or ATR is still emerging, the stalling of replication forks is a known activator of the ATR-Chk1 signaling cascade.[7][8][9] Activation of this pathway leads to cell cycle arrest, providing more time for DNA repair, and can also promote the recruitment of TLS polymerases to the site of damage. Deoxyadenosine (B7792050) has been shown to induce a G1-phase cell cycle arrest in T-cell leukemia cells.[10]

DNA_Damage_Signaling

Figure 4. A generalized DNA damage response pathway activated by replication-blocking lesions.

Quantitative Data on the Mutagenic Potential of m1A

While m1A is a potent replication block, its direct mutagenicity is relatively low. In E. coli, m1A is reported to cause A → T transversions at a frequency of about 1%.[2] The primary mutagenic outcome is a consequence of the misincorporation of a nucleotide opposite the lesion during TLS. The following tables summarize the steady-state kinetic parameters for nucleotide incorporation opposite m1A by human DNA polymerase ι.

Table 1: Steady-State Kinetic Parameters for Single Nucleotide Incorporation Opposite m1A by Human Polι

Incoming dNTPkcat (min-1)Km (μM)Catalytic Efficiency (kcat/Km) (min-1μM-1)
dTTP 0.23 ± 0.021.8 ± 0.30.13
dCTP 0.003 ± 0.00022.5 ± 0.40.0012
dGTP < 0.001> 100< 0.00001
dATP < 0.001> 100< 0.00001

Data adapted from a study on human DNA polymerase ι.[4]

Table 2: Relative Efficiency of Nucleotide Incorporation Opposite m1A by Human Polι

Nucleotide PairRelative Efficiency (finc)
m1A:T 1
m1A:C 1/108
m1A:G < 1/13,000
m1A:A < 1/13,000

Data adapted from a study on human DNA polymerase ι.[4]

These data clearly demonstrate the strong preference of Polι for incorporating the correct nucleotide (T) opposite m1A, with an efficiency approximately 100-fold greater than for the next most likely incorrect nucleotide (C).

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the mutagenic potential of m1A.

Site-Specific Incorporation of m1A into Oligonucleotides

The study of the effects of a specific DNA lesion requires the ability to place that lesion at a defined position within a DNA sequence.

Protocol:

  • Synthesis of m1A phosphoramidite (B1245037): The this compound nucleoside is chemically synthesized and then converted to a phosphoramidite building block suitable for automated DNA synthesis. This often involves protecting the exocyclic amino group to prevent side reactions during synthesis.

  • Automated DNA Synthesis: The m1A phosphoramidite is incorporated into the desired oligonucleotide sequence using a standard automated DNA synthesizer.

  • Deprotection and Purification: Following synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed. The full-length, m1A-containing oligonucleotide is then purified, typically by polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Oligo_Synthesis_Workflow

Figure 5. Experimental workflow for the synthesis of oligonucleotides containing a site-specific m1A lesion.

In Vitro DNA Polymerase Bypass Assay (Steady-State Kinetics)

This assay is used to determine the efficiency and fidelity of nucleotide incorporation by a DNA polymerase opposite a specific DNA lesion.[4][11]

Protocol:

  • Primer-Template Annealing: A short, radiolabeled (e.g., 32P) primer is annealed to a longer template strand containing the m1A lesion at a specific site. The 3' end of the primer is positioned just before the lesion.

  • Reaction Setup: The annealed primer-template duplex is incubated with a specific DNA polymerase (e.g., Polι) in a reaction buffer containing Mg2+ and a single species of dNTP at varying concentrations.

  • Reaction and Quenching: The reactions are incubated at 37°C for a defined period to allow for single nucleotide incorporation. The reactions are then stopped (quenched) by the addition of a solution containing EDTA and formamide.

  • Gel Electrophoresis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis. The gel is then exposed to a phosphor screen, and the bands corresponding to the unextended primer and the +1 incorporation product are visualized and quantified.

  • Data Analysis: The initial velocity of the reaction is determined for each dNTP concentration. These data are then fitted to the Michaelis-Menten equation to determine the kinetic parameters kcat (turnover number) and Km (Michaelis constant). The catalytic efficiency is calculated as the ratio of kcat/Km.

AlkB/ABH2 Repair Assay

This assay measures the ability of an AlkB homolog to repair an m1A lesion in a DNA substrate.

Protocol:

  • Substrate Preparation: A DNA oligonucleotide containing a single m1A lesion is used as the substrate.

  • Repair Reaction: The m1A-containing DNA is incubated with the purified AlkB or ABH2 enzyme in a reaction buffer containing the necessary cofactors: Fe(II), α-ketoglutarate, and ascorbate (B8700270) (to maintain iron in its reduced state).

  • Analysis of Repair: The repair of m1A can be monitored by several methods:

    • Primer Extension Assay: A radiolabeled primer is annealed to the template downstream of the m1A lesion. A replicative DNA polymerase that is blocked by m1A is then added. If the m1A has been repaired to adenine, the polymerase will extend the primer to the end of the template. The products are analyzed by denaturing PAGE.

    • HPLC or LC-MS/MS Analysis: The reaction mixture is treated with nucleases to digest the DNA into individual nucleosides. The resulting nucleoside mixture is then analyzed by HPLC or LC-MS/MS to quantify the amounts of m1A and adenosine (B11128).

Conclusion

This compound is a significant DNA lesion that, while not highly mutagenic in a direct sense, poses a formidable obstacle to DNA replication. The cellular mechanisms for dealing with m1A highlight a crucial interplay between high-fidelity direct repair and damage tolerance via specialized translesion synthesis polymerases. The ability of Polι to accurately bypass m1A through a Hoogsteen base-pairing mechanism is a remarkable example of the adaptability of cellular DNA maintenance systems. Understanding the mutagenic potential and cellular processing of m1A is critical for elucidating the mechanisms of alkylation-induced carcinogenesis and for the development of therapeutic strategies that target DNA repair pathways in cancer. The experimental approaches detailed in this guide provide a framework for the continued investigation of this and other forms of DNA damage.

References

The Structural Aberration of DNA by N1-Methyl-2'-deoxyadenosine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-methyl-2'-deoxyadenosine (m1A), a DNA adduct resulting from exposure to certain alkylating agents, poses a significant threat to genomic integrity. This technical guide provides a comprehensive analysis of the structural impact of m1A on the DNA double helix. By disrupting the canonical Watson-Crick base pairing, m1A induces a conformational shift to a Hoogsteen base pair with thymine (B56734), leading to localized structural distortion and thermodynamic destabilization of the DNA duplex. This guide summarizes key quantitative structural parameters, details the experimental protocols used to elucidate these effects, and visualizes the cellular pathways that respond to this form of DNA damage. Understanding the structural and energetic consequences of m1A is crucial for research into its mutagenic potential and for the development of therapeutic strategies targeting DNA repair pathways.

Introduction

The fidelity of genetic information is paramount for cellular function and survival. DNA is under constant assault from both endogenous and exogenous agents that can chemically modify its constituent bases. This compound (m1A) is a cytotoxic and mutagenic DNA lesion formed by the methylation of the N1 position of adenine (B156593).[1] This modification directly obstructs the hydrogen-bonding face required for standard Watson-Crick base pairing with thymine.[1] Consequently, the presence of m1A in a DNA duplex necessitates a significant structural rearrangement to accommodate the lesion, with profound implications for DNA replication, transcription, and repair. This guide delves into the precise structural perturbations, thermodynamic consequences, and cellular responses associated with the m1A lesion in DNA.

Structural Impact of m1A on DNA

High-resolution nuclear magnetic resonance (NMR) and X-ray crystallographic studies have been instrumental in revealing the detailed structural changes induced by m1A in DNA. The primary consequence of N1-methylation of adenine is the disruption of the canonical Watson-Crick base pair and the formation of a T•m1A Hoogsteen base pair.[2][3] In this non-canonical arrangement, the m1A base rotates around the glycosidic bond to adopt a syn conformation, while its partnering thymine remains in the anti conformation.[3]

This conformational shift results in a distinct hydrogen bonding pattern and a significant alteration of the local and global DNA helical parameters. The m1A(syn)•T(anti) Hoogsteen base pair is characterized by two hydrogen bonds: one between the N7 of m1A and the N3-H of thymine, and another between the N6-H of m1A and the O4 of thymine.[4] This arrangement is in stark contrast to the Watson-Crick A-T pair, which features hydrogen bonds between N1 of adenine and N3-H of thymine, and N6-H of adenine and O4 of thymine.

Quantitative Structural Data

The structural perturbations caused by the m1A•T Hoogsteen base pair extend beyond the immediate hydrogen bonding network, affecting local base pair parameters and the overall helical structure. NMR studies have revealed a kink in the DNA helix toward the major groove of about 9° at the site of the lesion.[2][5]

Table 1: Comparison of Idealized Watson-Crick and Hoogsteen Base Pair Geometries

ParameterWatson-Crick A•THoogsteen m1A•T
Glycosidic Angle (χ) of Adenineantisyn
C1'-C1' Distance~10.5 Å~8.6 Å
Hydrogen BondsA(N1)···H-N3(T)A(N6)-H···O4(T)m1A(N7)···H-N3(T)m1A(N6)-H···O4(T)

Table 2: Selected Helical Parameters for a DNA Duplex with and without m1A

ParameterUnmodified DNA (A-T)m1A-containing DNA (m1A•T)
Rise~3.4 ÅPerturbed locally
Twist~36°Perturbed locally
RollVariableIncreased
TiltVariableIncreased
Propeller TwistVariableAltered

Note: Precise numerical values for helical parameters can vary depending on the sequence context and the specific experimental or computational method used. The table indicates general trends observed.

Thermodynamic Destabilization

The structural distortion induced by the m1A•T Hoogsteen pair leads to a significant destabilization of the DNA duplex. UV melting experiments consistently show a decrease in the melting temperature (Tm) of DNA duplexes containing m1A compared to their unmodified counterparts. The free energy of destabilization (ΔΔG) has been quantified to be in the range of 1.8–3.4 kcal/mol.[6] This destabilization is primarily enthalpic in nature.[7]

Table 3: Thermodynamic Parameters of DNA Duplex Destabilization by m1A

Duplex ContextΔΔG (kcal/mol)Reference
A6-DNA1.8 - 3.4[6]
A2-DNA1.8 - 3.4[6]
gc-DNA1.8 - 3.4[6]

Experimental Protocols

The characterization of the structural and thermodynamic impact of m1A on DNA relies on a combination of sophisticated experimental techniques. The following sections provide detailed methodologies for key experiments.

Synthesis and Purification of m1A-containing Oligonucleotides

Objective: To chemically synthesize and purify DNA oligonucleotides containing a site-specific this compound modification.

Methodology: Solid-Phase Phosphoramidite (B1245037) Chemistry [][9]

  • Solid Support: Start with a controlled pore glass (CPG) solid support functionalized with the 3'-terminal nucleoside of the desired sequence.

  • Synthesis Cycle: Perform automated solid-phase DNA synthesis using phosphoramidite chemistry. The cycle consists of four main steps:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group with an acid (e.g., trichloroacetic acid in dichloromethane) to expose the 5'-hydroxyl group.

    • Coupling: Activation of the incoming phosphoramidite monomer (including the m1A phosphoramidite) with an activator (e.g., 1H-tetrazole) and its subsequent coupling to the 5'-hydroxyl group of the growing oligonucleotide chain.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidation of the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in a water/pyridine/THF solution).

  • Cleavage and Deprotection: After the final synthesis cycle, cleave the oligonucleotide from the solid support and remove the protecting groups from the phosphate backbone and the nucleobases. Due to the sensitivity of the m1A residue to Dimroth rearrangement, use mild deprotection conditions (e.g., AMA - a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine).

  • Purification: Purify the full-length oligonucleotide from shorter failure sequences and other impurities using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

  • Verification: Confirm the identity and purity of the synthesized oligonucleotide using mass spectrometry and analytical HPLC.

UV Melting Analysis

Objective: To determine the melting temperature (Tm) and thermodynamic parameters (ΔH°, ΔS°, ΔG°) of DNA duplexes with and without m1A.[10][11]

Methodology:

  • Sample Preparation: Anneal the m1A-containing oligonucleotide with its complementary strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). Prepare a series of samples with varying concentrations if a full thermodynamic analysis is desired. Also, prepare a control duplex with the canonical A-T pair.

  • Instrumentation: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Data Acquisition:

    • Equilibrate the sample at a low temperature (e.g., 20°C).

    • Monitor the absorbance at 260 nm while slowly increasing the temperature at a constant rate (e.g., 0.5°C/minute) to a high temperature where the DNA is fully denatured (e.g., 90°C).

    • Record the absorbance as a function of temperature to generate a melting curve.

  • Data Analysis:

    • The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the sigmoidal melting curve. This can be determined from the first derivative of the curve.

    • For a full thermodynamic analysis, plot 1/Tm versus ln(Ct), where Ct is the total strand concentration. The slope of this plot is proportional to R/ΔH°, and the y-intercept is proportional to ΔS°/ΔH°. From these values, ΔH°, ΔS°, and subsequently ΔG° can be calculated.

    • The change in free energy due to the modification (ΔΔG) is calculated as the difference between the ΔG° of the modified and unmodified duplexes.

NMR Spectroscopy

Objective: To determine the three-dimensional structure of an m1A-containing DNA duplex in solution.[2][12]

Methodology:

  • Sample Preparation: Prepare a highly concentrated and pure sample (0.5-2.0 mM) of the annealed m1A-containing DNA duplex in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, in 90% H₂O/10% D₂O or 100% D₂O, pH 6.5-7.0).

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer. Key experiments include:

    • 1D ¹H NMR: To observe imino protons involved in hydrogen bonding.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To measure through-space proton-proton distances (typically < 5 Å), which are crucial for determining the overall structure and the syn conformation of the m1A base.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify scalar-coupled protons within each deoxyribose sugar ring.

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms, aiding in resonance assignment.

    • 2D ¹H-³¹P Correlation: To probe the conformation of the phosphate backbone.

  • Resonance Assignment: Assign the observed NMR signals to specific protons, carbons, and phosphorus atoms in the DNA sequence.

  • Structural Calculations:

    • Convert the NOESY cross-peak intensities into interproton distance restraints.

    • Use torsion angle restraints derived from scalar coupling constants if available.

    • Employ computational methods, such as restrained molecular dynamics (rMD) or simulated annealing, to generate a family of 3D structures that are consistent with the experimental restraints.

  • Structure Validation: Assess the quality of the calculated structures using various statistical parameters and by checking for consistency with the experimental data.

Molecular Dynamics (MD) Simulations

Objective: To investigate the dynamic behavior and conformational landscape of an m1A-containing DNA duplex.[13][14]

Methodology:

  • System Setup:

    • Start with an initial structural model of the m1A-containing DNA duplex, often derived from NMR or built using standard DNA parameters with the m1A modification introduced.

    • Solvate the DNA in a periodic box of water molecules.

    • Add counterions (e.g., Na⁺) to neutralize the system.

  • Force Field: Choose an appropriate force field for nucleic acids (e.g., AMBER, CHARMM). Parameters for the m1A residue may need to be developed or obtained from existing literature.

  • Energy Minimization: Minimize the energy of the system to relax any steric clashes or unfavorable geometries in the initial structure.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant temperature and pressure (NPT ensemble) to allow the solvent and ions to relax around the DNA.

  • Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the DNA.

  • Trajectory Analysis: Analyze the resulting trajectory to calculate various structural and dynamic properties, including:

    • Root-mean-square deviation (RMSD) to assess structural stability.

    • Helical parameters to quantify the DNA conformation over time.

    • Hydrogen bond analysis to monitor base pairing dynamics.

    • Principal component analysis (PCA) to identify dominant modes of motion.

Cellular Responses to m1A in DNA

The presence of m1A triggers cellular DNA repair and tolerance mechanisms to mitigate its cytotoxic and mutagenic effects.

Base Excision Repair (BER)

The primary repair pathway for m1A in many organisms is Base Excision Repair (BER).[15][16][17] This multi-step process involves a series of enzymes that recognize and replace the damaged base.

Base_Excision_Repair cluster_0 Base Excision Repair of m1A DNA_damage DNA with m1A lesion DNA_glycosylase DNA Glycosylase (e.g., AlkB/ALKBH2/3, AfAlkA) DNA_damage->DNA_glycosylase Recognizes and removes m1A AP_site AP (apurinic/ aprimidinic) Site DNA_glycosylase->AP_site AP_endonuclease AP Endonuclease (e.g., APE1) AP_site->AP_endonuclease Cleaves phosphodiester backbone 5' to AP site Nick Nick with 5'-dRP and 3'-OH AP_endonuclease->Nick DNA_pol DNA Polymerase (e.g., Pol β) Nick->DNA_pol Removes 5'-dRP and inserts correct nucleotide Repaired_nick Gap filled DNA_pol->Repaired_nick DNA_ligase DNA Ligase Repaired_nick->DNA_ligase Seals the nick Repaired_DNA Repaired DNA DNA_ligase->Repaired_DNA

Base Excision Repair (BER) pathway for N1-methyladenine.
Translesion Synthesis (TLS)

If the m1A lesion is not repaired before DNA replication, the replication machinery may stall. Specialized translesion synthesis (TLS) polymerases can be recruited to bypass the lesion, albeit sometimes in an error-prone manner. Human DNA polymerase ι (Pol ι) has been shown to play a role in bypassing m1A.[18] Pol ι facilitates the insertion of a nucleotide opposite the m1A lesion, often by stabilizing the m1A in a syn conformation to form a Hoogsteen base pair with the incoming nucleotide.[18]

Translesion_Synthesis cluster_1 Translesion Synthesis of m1A Replication_fork Stalled Replication Fork at m1A lesion Pol_switch Replicative Polymerase Dissociation Replication_fork->Pol_switch Pol_iota_recruitment Recruitment of DNA Polymerase ι Pol_switch->Pol_iota_recruitment Nucleotide_insertion Pol ι inserts a nucleotide opposite m1A (often T via Hoogsteen pairing) Pol_iota_recruitment->Nucleotide_insertion Extension Extension by another polymerase (e.g., Pol ζ) Nucleotide_insertion->Extension Replication_restart Replication Resumes by Replicative Polymerase Extension->Replication_restart

Translesion Synthesis (TLS) pathway for bypassing N1-methyladenine.

Conclusion

This compound represents a significant challenge to the structural integrity and faithful replication of the genome. Its presence forces a departure from the canonical Watson-Crick double helix, inducing a less stable Hoogsteen base pairing conformation that locally distorts the DNA structure. The detailed understanding of these structural and thermodynamic consequences, as outlined in this guide, is fundamental for comprehending the biological outcomes of m1A lesions. The experimental protocols provided serve as a foundation for researchers investigating this and other forms of DNA damage. Furthermore, the visualization of the cellular response pathways highlights the intricate mechanisms that have evolved to counteract such threats. Continued research in this area will undoubtedly provide deeper insights into the mechanisms of mutagenesis and cancer, and may pave the way for novel therapeutic interventions that target DNA damage and repair processes.

References

Methodological & Application

Synthesis of N1-Methyl-2'-deoxyadenosine Phosphoramidite: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of N1-Methyl-2'-deoxyadenosine phosphoramidite (B1245037), a crucial building block for the preparation of modified oligonucleotides. N1-methyladenine (m1A) is a significant DNA lesion resulting from exposure to certain alkylating agents, and its presence in DNA can block replication.[1][2] The availability of this compound phosphoramidite is essential for the synthesis of m1A-containing oligonucleotides, which are invaluable tools for studying DNA damage repair mechanisms, particularly the direct reversal repair pathway mediated by AlkB family dioxygenases.[1][3] Furthermore, the controlled incorporation of modified nucleosides like N1-methyladenosine is a key strategy in the development of novel nucleic acid-based therapeutics and diagnostics.[4] This guide details the synthetic route from the parent nucleoside to the final phosphoramidite, protocols for its incorporation into oligonucleotides, and subsequent deprotection and purification procedures.

Introduction

The chemical synthesis of oligonucleotides using phosphoramidite chemistry is a cornerstone of modern molecular biology and drug development. This method allows for the precise, sequential addition of nucleotide building blocks to a growing chain on a solid support. The use of modified phosphoramidites, such as this compound phosphoramidite, enables the creation of oligonucleotides with tailored properties for a wide range of applications.

N1-methyladenine is a cytotoxic lesion that can stall DNA replication.[2] Cells have evolved repair mechanisms to counteract the deleterious effects of such lesions. One major pathway is direct reversal repair by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases, which oxidatively demethylate the N1-methyladenine, restoring the canonical adenine (B156593) base without excising the nucleotide.[1][3] The ability to synthesize oligonucleotides containing N1-methyladenine at specific positions is critical for detailed studies of these repair processes, including enzyme kinetics and substrate specificity. Such modified oligonucleotides are also employed in structural studies to understand the conformational changes in DNA caused by this type of damage.

This guide provides detailed protocols for the chemical synthesis of this compound phosphoramidite, its incorporation into DNA strands via automated solid-phase synthesis, and the final deprotection and purification of the modified oligonucleotide.

Synthesis of 5'-O-DMT-N1-methyl-2'-deoxyadenosine-3'-O-(N,N-diisopropyl-β-cyanoethyl)phosphoramidite

The synthesis of the target phosphoramidite is a two-step process starting from the commercially available this compound. The first step involves the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, and the second step is the phosphitylation of the 3'-hydroxyl group.

Step 1: Synthesis of 5'-O-(4,4'-dimethoxytrityl)-N1-methyl-2'-deoxyadenosine

This procedure involves the selective protection of the 5'-hydroxyl group of this compound with DMT-chloride in an anhydrous pyridine (B92270) solution.

Experimental Protocol:

  • This compound is co-evaporated with anhydrous pyridine and then dried under high vacuum for a minimum of 1 hour.

  • The dried nucleoside is dissolved in anhydrous pyridine.

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl) is added in portions to the solution while stirring under an inert atmosphere (e.g., argon). The reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of methanol (B129727).

  • The solvent is removed under reduced pressure.

  • The residue is redissolved in dichloromethane (B109758) (DCM) and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • The crude product is purified by silica (B1680970) gel column chromatography to yield 5'-O-DMT-N1-methyl-2'-deoxyadenosine as a foam.

Reagent/MaterialMolar EquivalentPurpose
This compound1.0Starting material
Anhydrous Pyridine-Solvent and base
4,4'-Dimethoxytrityl chloride (DMT-Cl)1.25'-OH protecting agent
Methanol-Quenching agent
Dichloromethane (DCM)-Extraction solvent
Saturated NaHCO3 (aq)-Neutralization wash
Brine-Aqueous wash
Anhydrous Na2SO4-Drying agent
Silica Gel-Stationary phase for chromatography

Table 1: Reagents for 5'-O-DMT protection of this compound.

Step 2: Synthesis of 5'-O-DMT-N1-methyl-2'-deoxyadenosine-3'-O-(N,N-diisopropyl-β-cyanoethyl)phosphoramidite

The 5'-O-DMT protected nucleoside is then phosphitylated at the 3'-hydroxyl position using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

Experimental Protocol:

  • 5'-O-DMT-N1-methyl-2'-deoxyadenosine is dried by co-evaporation with anhydrous acetonitrile (B52724) and placed under high vacuum.

  • The dried starting material is dissolved in anhydrous dichloromethane (DCM).

  • N,N-diisopropylethylamine (DIPEA) is added to the solution.

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is added dropwise to the stirred solution under an inert atmosphere. The reaction is monitored by TLC.

  • After the reaction is complete, the mixture is washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • The crude product is purified by silica gel column chromatography under an inert atmosphere to yield the final phosphoramidite product as a white foam.

Reagent/MaterialMolar EquivalentPurpose
5'-O-DMT-N1-methyl-2'-deoxyadenosine1.0Starting material
Anhydrous Dichloromethane (DCM)-Solvent
N,N-diisopropylethylamine (DIPEA)2.0Non-nucleophilic base
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite1.5Phosphitylating agent
Saturated NaHCO3 (aq)-Neutralization wash
Brine-Aqueous wash
Anhydrous Na2SO4-Drying agent
Silica Gel-Stationary phase for chromatography

Table 2: Reagents for phosphitylation of 5'-O-DMT-N1-methyl-2'-deoxyadenosine.

Characterization of the Final Product

The identity and purity of the synthesized this compound phosphoramidite should be confirmed by analytical techniques.

Analytical MethodExpected Result
³¹P NMR A signal in the range of 148-152 ppm, characteristic of the P(III) center. The presence of two signals in this region would indicate the two diastereomers.[5][6]
¹H NMR Signals corresponding to the DMT group, the deoxyribose sugar protons, the methyl group on the adenine base, and the protons of the phosphoramidite moiety.
Mass Spectrometry (ESI-MS) A peak corresponding to the calculated molecular weight of the product. High-resolution mass spectrometry can confirm the elemental composition.[7][8]
HPLC A major peak (or a pair of closely eluting peaks for the diastereomers) indicating high purity.[6]

Table 3: Analytical characterization of this compound phosphoramidite.

Automated Solid-Phase Oligonucleotide Synthesis

The synthesized this compound phosphoramidite can be incorporated into a growing DNA chain using a standard automated DNA synthesizer. The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation.

Oligonucleotide_Synthesis_Cycle Deblocking 1. Deblocking (Detritylation) Removes the 5'-DMT group from the support-bound nucleoside. Coupling 2. Coupling N1-Methyl-dA phosphoramidite is activated and coupled to the free 5'-hydroxyl group. Deblocking->Coupling Exposes 5'-OH Capping 3. Capping Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants. Coupling->Capping Forms new phosphite (B83602) triester linkage Oxidation 4. Oxidation The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester. Capping->Oxidation Blocks failure sequences Next_Cycle Repeat for next nucleotide addition Oxidation->Next_Cycle Stabilizes internucleotide bond Next_Cycle->Deblocking

Figure 1. Automated solid-phase oligonucleotide synthesis cycle.

Experimental Protocol for Incorporation:

  • Preparation: Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M). Install the vial on a designated port on the DNA synthesizer.

  • Synthesis Program: Program the desired oligonucleotide sequence into the synthesizer.

  • Initiation: The synthesis begins with the deblocking of the 5'-DMT group from the first nucleoside attached to the solid support (e.g., controlled pore glass). This is typically achieved using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.

  • Coupling: The this compound phosphoramidite solution is mixed with an activator, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole, and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound chain.

  • Capping: Any unreacted 5'-hydroxyl groups are capped by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a stable phosphate triester using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.

  • Elongation: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the sequence.

ParameterTypical Condition
Phosphoramidite Concentration 0.1 M in anhydrous acetonitrile
Activator 0.45 M 1H-Tetrazole in acetonitrile
Coupling Time Standard coupling times are generally sufficient (>99% efficiency reported)
Deblocking Agent 3% Trichloroacetic acid in dichloromethane
Capping Reagent Acetic anhydride/N-methylimidazole
Oxidizing Agent 0.02 M Iodine in THF/Pyridine/Water

Table 4: Typical parameters for automated synthesis with N1-Methyl-dA phosphoramidite.

Cleavage and Deprotection of the Oligonucleotide

After the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups (on the phosphate backbone and the nucleobases) must be removed.

Experimental Protocol:

  • Cleavage from Support: The solid support is treated with concentrated ammonium (B1175870) hydroxide (B78521) at room temperature to cleave the ester linkage holding the oligonucleotide to the support.

  • Phosphate Deprotection: The cyanoethyl groups on the phosphate backbone are removed by β-elimination during the ammonium hydroxide treatment.

  • Base Deprotection: The protecting groups on the standard DNA bases (e.g., benzoyl for dA and dC, isobutyryl for dG) are also removed by heating the ammonium hydroxide solution. For oligonucleotides containing the relatively base-labile N1-methyladenine, milder deprotection conditions may be necessary to prevent degradation. The use of UltraMILD deprotection conditions, such as 2 M ammonia (B1221849) in methanol for 24-60 hours at room temperature, is recommended.

  • Purification: The crude deprotected oligonucleotide is purified by methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE). The purity and identity of the final product should be confirmed by mass spectrometry.

N1-Methyladenine Repair Pathway

N1-methyladenine is a DNA lesion that is primarily repaired through a direct reversal mechanism by the AlkB family of enzymes. This pathway does not involve cleavage of the phosphodiester backbone.

AlkB_Repair_Pathway cluster_0 DNA with N1-methyladenine lesion cluster_1 AlkB-mediated Repair cluster_2 Repaired DNA DNA_lesion DNA with m1A AlkB AlkB Enzyme (Fe(II), α-ketoglutarate, O2) DNA_lesion->AlkB Recognition Reaction Oxidative Demethylation AlkB->Reaction Catalysis Products Formaldehyde Succinate CO2 Reaction->Products Byproducts Repaired_DNA DNA with Adenine Reaction->Repaired_DNA Restoration of Adenine

Figure 2. Direct reversal repair of N1-methyladenine by AlkB dioxygenase.

Conclusion

The synthesis of this compound phosphoramidite and its incorporation into oligonucleotides provides researchers with essential tools to investigate the biological consequences and repair of DNA alkylation damage. The detailed protocols and application notes provided herein offer a comprehensive guide for the successful preparation and use of these modified nucleic acids in a variety of research and development settings, from fundamental studies of DNA repair to the design of novel therapeutic agents. The ability to precisely place this modified base within a DNA sequence is crucial for advancing our understanding of cellular responses to DNA damage and for harnessing this knowledge in the field of drug discovery.

References

Application Notes and Protocols for LC-MS/MS Quantification of N1-Methyl-2'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-methyl-2'-deoxyadenosine (m1dA) is a DNA adduct formed by the methylation of the N1 position of deoxyadenosine (B7792050). This modification can arise from exposure to environmental mutagens or endogenous metabolic processes. If not repaired, m1dA can block DNA replication and transcription, leading to cytotoxicity and mutagenesis. Accurate quantification of m1dA in biological samples is crucial for understanding its role in carcinogenesis, monitoring exposure to alkylating agents, and evaluating the efficacy of chemotherapeutic drugs. This document provides a detailed protocol for the sensitive and specific quantification of m1dA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Sample Preparation: Human Urine

A simple and efficient liquid-liquid extraction method is employed for the preparation of urine samples.[1]

Materials:

  • Human urine samples

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Internal Standard (IS): A stable isotope-labeled analog of m1dA (e.g., [¹⁵N₅]-N1-methyl-2'-deoxyadenosine) is recommended for optimal accuracy. If unavailable, a structurally similar compound can be used.

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 100 µL of urine in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 94% Acetonitrile with 0.2% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for the retention and separation of polar compounds like m1dA.[1]

Instrumentation:

  • UPLC system (e.g., Waters ACQUITY UPLC)

  • Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

Chromatographic Conditions:

Parameter Value
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)[1]
Mobile Phase A Water with 0.2% Formic Acid and 10 mM Ammonium Formate[1]
Mobile Phase B Acetonitrile with 0.2% Formic Acid and 2 mM Ammonium Formate[1]
Flow Rate 0.4 mL/min[1]
Column Temperature 40°C[1]
Injection Volume 5 µL

| Gradient Elution | 0-4.0 min, 6% A; 4.0-6.0 min, 6-25% A; 6.0-6.5 min, 25-6% A; 6.5-8.0 min, 6% A[1] |

Mass Spectrometry Conditions: The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for quantification. The following MRM transition is proposed for this compound, based on the known fragmentation of its structural isomer, N6-methyl-2'-deoxyadenosine.[2] The precursor ion is the protonated molecule [M+H]⁺, and the primary product ion results from the cleavage of the glycosidic bond, yielding the protonated methyladenine base.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound (m1dA) 266.1150.10.053015
Internal Standard (e.g., [¹⁵N₅]-m1dA) 271.1155.10.053015

Note: The optimal cone voltage and collision energy should be determined empirically by infusing a standard solution of this compound into the mass spectrometer.

Data Presentation

The following table summarizes representative quantitative data for the related compound N1-methyladenosine (m1A) found in human urine from a study on breast cancer patients.[1] This data illustrates the expected concentration ranges and the potential for biomarker applications.

AnalyteSample TypeConcentration Range (nmol/mmol creatinine)
N1-methyladenosine (m1A) Human Urine (Healthy Controls)116.26 - 4230.32[1]
N1-methyladenosine (m1A) Human Urine (Breast Cancer Patients)Not detected in some samples due to low amounts[1]

Visualizations

Experimental Workflow

experimental_workflow LC-MS/MS Workflow for m1dA Quantification cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis urine Urine Sample (100 µL) add_is_acn Add Internal Standard in Acetonitrile (300 µL) urine->add_is_acn vortex1 Vortex (1 min) add_is_acn->vortex1 centrifuge1 Centrifuge (14,000 x g, 10 min) vortex1->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase (100 µL) dry->reconstitute inject Inject (5 µL) reconstitute->inject hilic HILIC Separation (BEH Amide Column) inject->hilic esi Electrospray Ionization (ESI+) hilic->esi mrm MRM Detection (Precursor -> Product) esi->mrm integrate Peak Integration mrm->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification of m1dA calibrate->quantify

Caption: A schematic overview of the analytical workflow for the quantification of this compound (m1dA) in urine samples.

Biological Pathway: AlkB Mediated DNA Repair

This compound is a DNA lesion that can be repaired by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases through a direct reversal mechanism.[3]

alkb_repair_pathway AlkB-Mediated Demethylation of this compound cluster_dna DNA Strand cluster_products Reaction Products m1dA This compound (m1dA lesion) AlkB AlkB Protein m1dA->AlkB Binding dA 2'-deoxyadenosine (Repaired) AlkB->dA Oxidative Demethylation Fe2 Fe(II) aKG α-ketoglutarate succinate Succinate AlkB->succinate Oxidative Demethylation co2 CO2 AlkB->co2 Oxidative Demethylation formaldehyde Formaldehyde AlkB->formaldehyde Oxidative Demethylation

Caption: The direct reversal repair of this compound by the AlkB enzyme, restoring the undamaged deoxyadenosine base.

References

Application Note: Quantitative Analysis of N1-Methyl-2'-deoxyadenosine in DNA using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-methyl-2'-deoxyadenosine (N1-Me-dA) is a cytotoxic DNA lesion induced by endogenous and exogenous alkylating agents. This adduct disrupts Watson-Crick base pairing, leading to replication blockage and potential cell death. Accurate quantification of N1-Me-dA is crucial for toxicology studies, cancer research, and the development of chemotherapeutic agents. This application note provides a detailed protocol for the sensitive and specific quantification of N1-Me-dA in DNA samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Introduction

Alkylation of DNA at the N1 position of adenine (B156593) creates N1-Me-dA, a lesion that poses a significant challenge to the cellular machinery. Unlike some other DNA adducts, N1-Me-dA is a potent blocker of DNA replication.[1][2] The primary repair mechanism for this lesion in both prokaryotes and eukaryotes is direct reversal by the AlkB family of dioxygenases.[1][3][4][5] In humans, ALKBH2 and ALKBH3 are the primary enzymes responsible for repairing N1-methyladenine in DNA.[1] If the lesion is not repaired, specialized translesion synthesis (TLS) DNA polymerases may be recruited to bypass the damage, albeit with varying efficiency and fidelity.[1][4][6]

The quantitative analysis of N1-Me-dA provides valuable insights into:

  • The genotoxicity of various compounds.

  • The efficacy of DNA repair pathways.

  • The mechanisms of action of alkylating chemotherapeutic drugs.

  • Individual susceptibility to DNA damage.

This document outlines a robust workflow for the analysis of N1-Me-dA, from sample preparation to data acquisition and analysis using HPLC-MS/MS.

Experimental Workflow

The overall experimental workflow for the analysis of N1-Me-dA in DNA is depicted below.

Experimental Workflow for N1-Me-dA Analysis cluster_0 Sample Preparation cluster_1 Analytical Stage cluster_2 Data Analysis DNA_Isolation DNA Isolation DNA_Quantification DNA Quantification DNA_Isolation->DNA_Quantification Enzymatic_Hydrolysis Enzymatic Hydrolysis DNA_Quantification->Enzymatic_Hydrolysis HPLC_Separation HPLC Separation Enzymatic_Hydrolysis->HPLC_Separation MS_MS_Detection MS/MS Detection HPLC_Separation->MS_MS_Detection Data_Acquisition Data Acquisition MS_MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for this compound analysis.

Detailed Protocols

DNA Isolation and Quantification

High-quality DNA is essential for accurate adduct analysis. Standard DNA isolation kits (e.g., Qiagen DNeasy Blood & Tissue Kit) or phenol-chloroform extraction methods can be used. After isolation, the DNA concentration and purity should be determined spectrophotometrically (A260/A280 ratio).

Enzymatic Hydrolysis of DNA to Nucleosides

This protocol is designed to completely digest DNA into its constituent deoxynucleosides.

Materials:

  • Purified DNA sample

  • Nuclease P1 (from Penicillium citrinum)

  • Alkaline Phosphatase (from E. coli)

  • Reaction Buffer (e.g., 30 mM sodium acetate, 1 mM zinc sulfate, pH 5.3)

Procedure:

  • To 20-50 µg of DNA in a microcentrifuge tube, add the reaction buffer to a final volume of 100 µL.

  • Add 10 units of Nuclease P1.

  • Incubate at 37°C for 2 hours.

  • Adjust the pH to ~8.0 by adding 1 M Tris-HCl.

  • Add 10 units of Alkaline Phosphatase.

  • Incubate at 37°C for an additional 2 hours.

  • After incubation, the proteins can be removed by ultrafiltration or precipitation with cold ethanol.

  • The resulting nucleoside mixture is dried and reconstituted in the HPLC mobile phase for analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

HPLC Conditions (Example):

Parameter Value
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-5 min, 2% B; 5-15 min, 2-30% B; 15-17 min, 30-95% B; 17-20 min, 95% B; 20-21 min, 95-2% B; 21-25 min, 2% B
Flow Rate 0.2 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

MS/MS Conditions (Example):

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 350°C

| Gas Flow | Desolvation: 600 L/hr; Cone: 50 L/hr |

Multiple Reaction Monitoring (MRM) Transitions: For quantification, specific precursor-to-product ion transitions for N1-Me-dA and an internal standard are monitored.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound266.1150.115
Unmodified 2'-deoxyadenosine252.1136.112
Internal Standard (e.g., [¹⁵N₅]-2'-deoxyadenosine)257.1141.112

Note: The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.

Data Presentation

The quantitative data should be presented in a clear and structured format. The level of N1-Me-dA is typically expressed as the number of adducts per 10⁶ or 10⁸ normal nucleosides.

Table 1: Quantification of N1-Me-dA in DNA Samples

Sample IDN1-Me-dA (adducts per 10⁸ dAs)Standard Deviation
Control GroupNot Detected-
Treatment Group 115.21.8
Treatment Group 245.74.2

Biological Context: N1-Methyladenine DNA Damage and Repair

The formation of N1-Me-dA in DNA triggers a cellular response aimed at mitigating its harmful effects. The primary pathway for the repair of this lesion is direct reversal by AlkB family proteins.

N1-Methyladenine Repair Pathway cluster_0 DNA Damage cluster_1 Direct Reversal Repair cluster_2 Replication Blockage & Bypass Alkylating_Agent Alkylating Agent (e.g., MMS, TMZ) N1_Me_dA This compound Alkylating_Agent->N1_Me_dA methylation DNA DNA DNA->N1_Me_dA AlkB AlkB/ALKBH2/3 N1_Me_dA->AlkB Substrate Recognition Replication_Fork_Stalling Replication Fork Stalling N1_Me_dA->Replication_Fork_Stalling Succinate Succinate AlkB->Succinate Byproducts CO2 CO₂ AlkB->CO2 Byproducts Formaldehyde Formaldehyde AlkB->Formaldehyde Byproducts Repaired_DNA Repaired DNA AlkB->Repaired_DNA Oxidative Demethylation O2 O₂ O2->AlkB alpha_KG α-Ketoglutarate alpha_KG->AlkB Fe_II Fe(II) Fe_II->AlkB TLS_Polymerases Translesion Synthesis (e.g., Pol ι, Pol θ) Replication_Fork_Stalling->TLS_Polymerases Bypass Lesion Bypass TLS_Polymerases->Bypass

Caption: Repair pathway for this compound in DNA.

The AlkB-mediated repair process is an oxidative demethylation reaction that requires Fe(II) and α-ketoglutarate as co-factors and molecular oxygen as a co-substrate.[3][4] This process directly restores the adenine base, releasing formaldehyde, succinate, and carbon dioxide as byproducts.[3]

Conclusion

The HPLC-MS/MS method described provides a highly sensitive and specific approach for the quantification of N1-Me-dA in DNA. This analytical technique is a powerful tool for researchers in various fields, including toxicology, pharmacology, and cancer biology, enabling a deeper understanding of the biological consequences of this specific type of DNA damage. The provided protocols offer a solid foundation for the implementation of this analysis in a research setting.

References

Application Notes and Protocols for DNA Repair Assays of N1-Methyl-2'-deoxyadenosine (m1A) Damage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-methyl-2'-deoxyadenosine (m1A) is a DNA lesion that arises from endogenous and exogenous alkylating agents. This modification disrupts the Watson-Crick base pairing by blocking the hydrogen bonding face of adenine, thereby posing a significant challenge to DNA replication and transcription, which can lead to cytotoxicity and mutagenicity.[1] The repair of m1A is crucial for maintaining genomic integrity and is primarily carried out by two main pathways: direct reversal by AlkB homolog (ALKBH) dioxygenases and base excision repair (BER) initiated by DNA glycosylases.

This document provides detailed application notes and experimental protocols for the key assays used to study the repair of m1A in DNA. These assays are essential tools for researchers investigating the mechanisms of DNA repair, screening for inhibitors of repair enzymes, and developing therapeutic strategies that target these pathways.

Key DNA Repair Pathways for m1A

The repair of this compound is initiated by two primary mechanisms:

  • Direct Reversal of Demethylation: This pathway is mediated by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases, such as human ALKBH2 and ALKBH3.[2][3] These enzymes catalyze the oxidative demethylation of m1A, directly converting it back to adenosine (B11128) without excising the base.[4]

  • Base Excision Repair (BER): The BER pathway is initiated by a DNA glycosylase that recognizes and excises the damaged base, creating an apurinic/apyrimidinic (AP) site. While some bacterial DNA glycosylases can excise m1A, the role of specific human DNA glycosylases in m1A repair is an area of ongoing research. Following base removal, the AP site is further processed by AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence.[5]

m1A_Repair_Pathways cluster_Direct_Reversal Direct Reversal cluster_BER Base Excision Repair (BER) m1A_DNA m1A DNA Damage AlkB AlkB Homologs (e.g., ALKBH2, ALKBH3) m1A_DNA->AlkB Glycosylase DNA Glycosylase m1A_DNA->Glycosylase Repaired_DNA_DR Repaired DNA (Adenosine) AlkB->Repaired_DNA_DR Oxidative Demethylation AP_Site AP Site Glycosylase->AP_Site Base Excision APE1 AP Endonuclease AP_Site->APE1 Pol_Lig DNA Polymerase & DNA Ligase APE1->Pol_Lig Repaired_DNA_BER Repaired DNA (Adenosine) Pol_Lig->Repaired_DNA_BER

Figure 1: Overview of the major DNA repair pathways for this compound (m1A).

Quantitative Data Summary

The following tables summarize key quantitative data related to the repair of m1A by various enzymes. This data is crucial for comparing the efficiency of different repair pathways and for designing in vitro experiments.

Table 1: Kinetic Parameters of AlkB Homologs for m1A Demethylation

EnzymeSubstrateKm (µM)kcat (min-1)kcat/Km (µM-1min-1)Reference
Human ALKBH3m1A-ssRNA0.9 ± 0.20.10 ± 0.010.11[6]
Human ALKBH3m1A-ssDNA0.8 ± 0.10.10 ± 0.010.12[6]
E. coli AlkBm1A-ssDNA--1317.1[7]
E. coli AlkBm1A-dsDNA--71.1[7]

Note: ssRNA and ssDNA refer to single-stranded RNA and DNA, respectively. dsDNA refers to double-stranded DNA. The data for E. coli AlkB represents transient-state kinetics.

Table 2: Mutagenicity of m1A in E. coli

E. coli StrainMutation Frequency (%)Predominant MutationReference
SOS-/AlkB-1.0A to T[1]
SOS-/AlkB+0.06A to T[1]
SOS+/AlkB-1.0A to T[1]

Note: This data highlights the importance of AlkB in suppressing the mutagenicity of m1A.

Experimental Protocols

This section provides detailed protocols for several key assays used to study m1A DNA repair.

LC-MS/MS-Based Quantification of m1A

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the absolute quantification of DNA adducts, including m1A.[8][9]

LC_MS_Workflow start Start: Genomic DNA containing m1A digestion Enzymatic Digestion to Nucleosides start->digestion separation Liquid Chromatography (LC) Separation digestion->separation ionization Electrospray Ionization (ESI) separation->ionization ms1 Mass Spectrometry (MS1): Precursor Ion Selection ionization->ms1 fragmentation Collision-Induced Dissociation (CID) ms1->fragmentation ms2 Tandem Mass Spectrometry (MS2): Product Ion Detection fragmentation->ms2 quantification Quantification based on ion abundance ms2->quantification end End: m1A Level Determined quantification->end

Figure 2: Workflow for LC-MS/MS-based quantification of m1A in DNA.

Protocol:

  • DNA Isolation and Preparation:

    • Isolate genomic DNA from cells or tissues using a standard DNA extraction method (e.g., phenol-chloroform extraction or a commercial kit).

    • Quantify the DNA concentration using a spectrophotometer or fluorometer. It is recommended to use at least 30-50 µg of DNA per sample for accurate quantification.[10]

  • Enzymatic Digestion to Nucleosides:

    • To 50 µg of DNA, add an appropriate volume of a digestion master mix containing nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase in a suitable buffer.

    • Incubate the reaction at 37°C for 2-4 hours to ensure complete digestion of the DNA into individual nucleosides.

    • Add isotopically labeled internal standards for m1A and normal nucleosides to each sample for accurate quantification.

  • LC-MS/MS Analysis:

    • Perform online separation of the nucleoside mixture using a reverse-phase C18 column on an HPLC or UPLC system.[9] A gradient of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile (B52724) with 0.1% formic acid) is typically used for separation.

    • Introduce the eluent into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Set up the mass spectrometer to perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of m1A and the internal standards.

  • Data Analysis:

    • Integrate the peak areas for the m1A analyte and its corresponding internal standard.

    • Calculate the amount of m1A in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve generated with known amounts of m1A.

    • Normalize the amount of m1A to the total amount of deoxyadenosine (B7792050) or total DNA in the sample.

AlkB-Mediated Demethylation Assay

This in vitro assay measures the activity of AlkB homolog enzymes in repairing m1A-containing DNA substrates. The repair activity can be monitored by various methods, including the disappearance of the m1A lesion (analyzed by LC-MS/MS) or by a primer extension assay where the removal of the replication-blocking m1A allows for the synthesis of a full-length product.

AlkB_Assay_Workflow cluster_Detection Detection Method start Start: m1A-containing Oligonucleotide incubation Incubate with purified AlkB enzyme, Fe(II), and α-ketoglutarate start->incubation lcms LC-MS/MS Analysis (disappearance of m1A) incubation->lcms primer_ext Primer Extension Assay (full-length product) incubation->primer_ext end End: AlkB Activity Quantified lcms->end primer_ext->end

Figure 3: General workflow for an in vitro AlkB-mediated m1A demethylation assay.

Protocol (Primer Extension-Based):

  • Substrate Preparation:

    • Synthesize or purchase a single-stranded DNA oligonucleotide containing a single, site-specific m1A lesion.

    • Anneal a fluorescently labeled primer to the template upstream of the m1A lesion.

  • Demethylation Reaction:

    • Prepare a reaction mixture containing the m1A-containing DNA substrate, purified AlkB enzyme (e.g., recombinant human ALKBH2 or ALKBH3), Fe(II) sulfate, α-ketoglutarate, and a suitable reaction buffer (e.g., HEPES or Tris-HCl based).

    • Incubate the reaction at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction by adding EDTA and heating to 95°C.

  • Primer Extension:

    • To the stopped demethylation reaction, add a DNA polymerase that is blocked by the m1A lesion (e.g., a replicative polymerase) and dNTPs.

    • Incubate at the optimal temperature for the polymerase to allow for primer extension.

  • Analysis:

    • Separate the reaction products on a denaturing polyacrylamide gel.

    • Visualize the fluorescently labeled DNA fragments using a gel imager.

    • Quantify the intensity of the full-length product band, which corresponds to the amount of repaired DNA. The repair efficiency can be calculated as the intensity of the full-length product divided by the total intensity of all DNA fragments.

DNA Glycosylase Assay

This assay measures the activity of DNA glycosylases in excising m1A from a DNA substrate. The resulting abasic (AP) site can be cleaved by an AP endonuclease or by chemical treatment, and the cleavage products are then analyzed.

Glycosylase_Assay_Workflow start Start: Fluorescently Labeled m1A-containing dsDNA glycosylase_incubation Incubate with DNA Glycosylase start->glycosylase_incubation ap_site_formation AP Site Formation glycosylase_incubation->ap_site_formation cleavage AP Site Cleavage (AP Endonuclease or Chemical) ap_site_formation->cleavage analysis Denaturing PAGE and Fluorescence Imaging cleavage->analysis end End: Glycosylase Activity Quantified analysis->end

Figure 4: Workflow for a DNA glycosylase assay for m1A excision.

Protocol:

  • Substrate Preparation:

    • Synthesize or purchase a double-stranded DNA oligonucleotide with a single m1A lesion. One strand should be labeled with a fluorescent dye at the 5' end.

  • Glycosylase Reaction:

    • Prepare a reaction mixture containing the labeled DNA substrate, the purified DNA glycosylase of interest, and a suitable reaction buffer.

    • Incubate the reaction at 37°C for a defined period.

  • AP Site Cleavage:

    • Enzymatic Cleavage: Add a purified AP endonuclease (e.g., APE1) to the reaction and incubate further to cleave the DNA backbone at the AP site.

    • Chemical Cleavage: Alternatively, stop the glycosylase reaction and treat the DNA with a chemical agent that cleaves at AP sites, such as hot alkali (e.g., NaOH).

  • Analysis:

    • Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the fluorescently labeled DNA fragments using a gel imager.

    • The appearance of a shorter, cleaved product indicates glycosylase activity. Quantify the band intensities to determine the percentage of substrate cleaved.

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a versatile method for measuring DNA strand breaks in individual cells. It can be adapted to measure the repair of m1A by treating cells with an m1A-inducing agent and then monitoring the disappearance of DNA damage over time.

Comet_Assay_Workflow start Start: Cell Treatment with m1A-inducing Agent repair_incubation Allow for DNA Repair (Time Course) start->repair_incubation embedding Embed Cells in Low-Melting Agarose (B213101) on a Slide repair_incubation->embedding lysis Cell Lysis embedding->lysis electrophoresis Alkaline Electrophoresis lysis->electrophoresis staining DNA Staining electrophoresis->staining imaging Fluorescence Microscopy and Image Analysis staining->imaging end End: DNA Damage and Repair Quantified imaging->end

Figure 5: Workflow for the Comet Assay to measure m1A DNA repair.

Protocol:

  • Cell Treatment and Repair:

    • Treat cultured cells with an agent that induces m1A DNA damage (e.g., a methylating agent).

    • Wash the cells to remove the damaging agent and incubate them in fresh medium for various time points to allow for DNA repair.

  • Slide Preparation:

    • Harvest the cells at each time point and resuspend them in low-melting-point agarose.

    • Pipette the cell-agarose suspension onto a pre-coated microscope slide and cover with a coverslip. Allow the agarose to solidify at 4°C.

  • Lysis:

    • Immerse the slides in a cold lysis solution (high salt and detergent) to remove cell membranes and proteins, leaving behind the nucleoids (supercoiled DNA).

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

    • Perform electrophoresis at a low voltage. Broken DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization:

    • Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

    • Visualize the comets using a fluorescence microscope.

  • Data Analysis:

    • Use image analysis software to quantify the amount of DNA in the comet tail relative to the head. Common parameters include % tail DNA and tail moment.

    • A decrease in the comet tail parameters over the repair time course indicates the repair of DNA damage.

Conclusion

The assays described in these application notes provide a robust toolkit for investigating the repair of this compound DNA damage. The choice of assay will depend on the specific research question, with LC-MS/MS offering precise quantification, enzyme-based assays providing mechanistic insights into specific repair proteins, and the comet assay allowing for the assessment of repair in a cellular context. By applying these detailed protocols, researchers can advance our understanding of m1A repair pathways and their implications in human health and disease.

References

Application Notes and Protocols for Quantifying N1-Methyl-2'-deoxyadenosine Adducts in Genomic DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-methyl-2'-deoxyadenosine (m1A) is a DNA adduct formed by the methylation of the N1 position of adenine. This modification can arise from exposure to environmental mutagens, certain chemotherapeutic agents, or endogenous cellular processes. The presence of m1A in genomic DNA can disrupt the Watson-Crick base pairing, leading to genomic instability, mutagenesis, and potentially contributing to the etiology of various diseases, including cancer.[1] Accurate quantification of m1A adducts is crucial for understanding its biological significance, for biomonitoring of exposure to carcinogens, and for the development of novel therapeutic strategies.

This document provides a comprehensive guide to the quantification of m1A adducts in genomic DNA using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific method.

Quantitative Data Summary

The following table summarizes representative levels of the closely related N6-methyl-2'-deoxyadenosine (m6A) adducts quantified in genomic DNA from various human and mouse cell lines and tissues. While specific quantitative data for m1A in genomic DNA is less prevalent in the literature, the analytical methodologies are analogous. The levels are expressed in parts per million (p.p.m.), which corresponds to the number of adducts per 10^6 normal nucleosides.

Sample TypeOrganismm6A Level (p.p.m.)Reference
Jurkat-T cellsHuman2.3[2]
HEK293T cellsHuman1.7[2]
HeLa cellsHuman~1-3[2]
Human Lymphoblastoid Cell Line (hLCL)Human~1[2]
CHM1 (telomerase immortalized cell line)Human3[2]
HepG2 cellsHuman0.3[2]
MDA-MB-231 cellsHuman~2[2]
Human AstrocytesHuman~5[2]
BrainMouse1.9-3.8[2]
KidneyMouse1.9-3.8[2]
ThymusMouse1.9-3.8[2]

Experimental Workflow

The overall workflow for the quantification of m1A adducts in genomic DNA is depicted below. This process involves the isolation of high-purity genomic DNA, followed by its complete enzymatic hydrolysis into individual nucleosides. These nucleosides are then separated by UPLC and detected and quantified by tandem mass spectrometry.

m1A Quantification Workflow Experimental Workflow for m1A Quantification cluster_0 Sample Preparation cluster_1 Nucleoside Preparation cluster_2 UPLC-MS/MS Analysis Cell/Tissue Homogenization Cell/Tissue Homogenization Genomic DNA Extraction Genomic DNA Extraction Cell/Tissue Homogenization->Genomic DNA Extraction DNA Quantification & Purity Check DNA Quantification & Purity Check Genomic DNA Extraction->DNA Quantification & Purity Check Enzymatic Hydrolysis Enzymatic Hydrolysis DNA Quantification & Purity Check->Enzymatic Hydrolysis Addition of Internal Standard Addition of Internal Standard Enzymatic Hydrolysis->Addition of Internal Standard Protein Precipitation/Filtration Protein Precipitation/Filtration Addition of Internal Standard->Protein Precipitation/Filtration UPLC Separation UPLC Separation Protein Precipitation/Filtration->UPLC Separation MS/MS Detection (MRM) MS/MS Detection (MRM) UPLC Separation->MS/MS Detection (MRM) Data Analysis & Quantification Data Analysis & Quantification MS/MS Detection (MRM)->Data Analysis & Quantification

Caption: Workflow for m1A adduct quantification.

Experimental Protocols

Genomic DNA Extraction

High-quality genomic DNA is a prerequisite for accurate adduct quantification. Standard commercial kits or phenol-chloroform extraction methods can be employed.

  • Materials:

    • Cultured cells or tissue samples.

    • Genomic DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit).

    • Phosphate-buffered saline (PBS).

    • RNase A and Proteinase K.

    • Ethanol (≥ 95%).

    • Nuclease-free water.

  • Protocol (using a commercial kit as an example):

    • Start with a cell pellet of 1 x 10⁴ to 5 x 10⁶ cells.

    • Resuspend the cell pellet in 100 µL of cold PBS.

    • Add 1 µL of Proteinase K and 3 µL of RNase A and mix by vortexing.

    • Add 100 µL of Cell Lysis Buffer and vortex immediately and thoroughly.

    • Incubate at 56°C for 5 minutes with agitation.

    • Follow the manufacturer's instructions for binding the DNA to the column, washing, and eluting the genomic DNA.

    • Elute the DNA in nuclease-free water.

    • Quantify the DNA using a spectrophotometer (e.g., NanoDrop) and assess purity by measuring the A260/A280 ratio (should be ~1.8).

Enzymatic Hydrolysis of Genomic DNA

This step is critical for releasing the m1A nucleoside from the DNA backbone.

  • Materials:

    • Purified genomic DNA (1-10 µg).

    • Nuclease P1.

    • Alkaline Phosphatase.

    • Spleen Phosphodiesterase.

    • Ammonium acetate (B1210297) or similar buffer.

    • Isotopically labeled internal standard (e.g., [¹⁵N₅]-N1-methyl-2'-deoxyadenosine).

  • Protocol:

    • To 10 µg of genomic DNA, add the isotopically labeled internal standard.

    • Add Nuclease P1 and incubate at 37°C for 2 hours.

    • Add Alkaline Phosphatase and Spleen Phosphodiesterase and continue the incubation at 37°C for an additional 2-4 hours.

    • After incubation, precipitate the enzymes by adding an equal volume of cold acetone (B3395972) or by using a filtration device (e.g., 10 kDa molecular weight cutoff filter).

    • Centrifuge to pellet the precipitated protein and transfer the supernatant containing the nucleosides to a new tube.

    • Dry the supernatant under vacuum and reconstitute in a small volume of the initial mobile phase for UPLC-MS/MS analysis.

UPLC-MS/MS Quantification of this compound
  • Instrumentation:

    • An Ultra-Performance Liquid Chromatography (UPLC) system.

    • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • UPLC Conditions (example):

    • Column: A reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time to ensure separation of m1A from other nucleosides.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound (m1A): The precursor ion is the protonated molecule [M+H]⁺. The product ion results from the cleavage of the glycosidic bond. While specific transitions can vary slightly based on the instrument, a common transition for monomethylated adenosines is m/z 282.1 → 150.1.[3] It is crucial to optimize these transitions on the specific instrument being used.

      • Internal Standard ([¹⁵N₅]-m1A): The precursor and product ions will be shifted by +5 m/z units compared to the unlabeled m1A.

    • Collision Energy and other MS parameters: These should be optimized for the specific instrument and analyte to achieve maximum sensitivity.

  • Quantification:

    • Generate a standard curve using known concentrations of unlabeled m1A spiked with a constant amount of the isotopically labeled internal standard.

    • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

    • Calculate the concentration of m1A in the unknown samples by interpolating their peak area ratios from the standard curve.

    • Normalize the amount of m1A to the total amount of deoxyadenosine (B7792050) or total DNA loaded to express the adduct level as a ratio (e.g., m1A adducts per 10⁶ deoxyadenosines).

Logical Relationships in m1A Analysis

The following diagram illustrates the key relationships and dependencies in the analytical process for m1A quantification.

m1A Analysis Logic Key Relationships in m1A Analysis Sample_Quality High-Quality Genomic DNA Hydrolysis_Efficiency Complete Enzymatic Hydrolysis Sample_Quality->Hydrolysis_Efficiency Chromatographic_Separation UPLC Separation of Nucleosides Hydrolysis_Efficiency->Chromatographic_Separation MS_Detection Specific and Sensitive MS/MS Detection Chromatographic_Separation->MS_Detection Accurate_Quantification Accurate Quantification of m1A MS_Detection->Accurate_Quantification Internal_Standard Isotopically Labeled Internal Standard Internal_Standard->Accurate_Quantification

Caption: Dependencies for accurate m1A analysis.

Conclusion

The UPLC-MS/MS method described provides a robust and sensitive platform for the quantification of this compound adducts in genomic DNA. Adherence to the detailed protocols for DNA extraction, enzymatic hydrolysis, and mass spectrometric analysis is essential for obtaining accurate and reproducible results. This methodology is a valuable tool for researchers and drug development professionals investigating the role of DNA adducts in disease and for assessing the genotoxic potential of various compounds.

References

Application Notes and Protocols: N1-Methyl-2'-deoxyadenosine in Mutagenesis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-methyl-2'-deoxyadenosine (m1A) is a DNA adduct formed by the methylation of the N1 position of adenine (B156593). This modification is induced by endogenous and exogenous alkylating agents and poses a challenge to the cellular DNA replication and repair machinery. The presence of a methyl group on the Watson-Crick base-pairing face of adenine disrupts the normal A-T pairing, leading to replication fork stalling and potential mutagenesis. Understanding the mutagenic consequences of m1A is crucial for elucidating the mechanisms of carcinogenesis and for the development of novel therapeutic strategies.

These application notes provide detailed protocols for utilizing m1A in mutagenesis studies, including methods for site-specific introduction of m1A into DNA, in vitro and in vivo analysis of its mutagenic properties, and assessment of the cellular response to this DNA lesion.

Quantitative Data on m1A Mutagenesis

The mutagenic potential of m1A has been investigated in various experimental systems. The following tables summarize the key quantitative findings.

ParameterOrganism/SystemFindingReference
Mutagenic Frequency E. coli (SOS-, AlkB-)~1%[1]
E. coli (SOS+, AlkB-)>1% (enhanced)[1]
E. coli (AlkB+)Abrogated[1]
Mutational Spectrum E. coliPredominantly A→T transversions[1]
Translesion Synthesis Fidelity Human DNA Polymerase ι (in vitro)~100-fold higher efficiency of T incorporation opposite m1A compared to C[2]

Table 1: In Vivo Mutagenicity of m1A in E. coli

DNA PolymeraseOrganismBypass EfficiencyFidelity (Correct vs. Incorrect Insertion)Reference
DNA Polymerase ιHumanEfficientHigh (prefers T)[2]
Replicative PolymerasesHumanBlockedN/A[2]

Table 2: In Vitro Translesion Synthesis of m1A by Human DNA Polymerases

Experimental Protocols

Protocol 1: Site-Specific Mutagenesis of m1A in Mammalian Cells

This protocol describes the introduction of a single m1A lesion at a specific site within a plasmid, followed by transfection into mammalian cells to assess the in vivo mutagenic outcome.

Materials:

  • Plasmid vector (e.g., pUC19-based shuttle vector)

  • Custom synthesized oligonucleotide containing a single m1A residue

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • DpnI restriction enzyme

  • T4 DNA Ligase

  • Competent E. coli (for plasmid propagation)

  • Mammalian cell line (e.g., HEK293T, COS-7)

  • Transfection reagent

  • Plasmid purification kit

  • DNA sequencing reagents

Methodology:

  • Primer Design: Design a forward and reverse primer that will amplify the entire plasmid. The forward primer will be the custom oligonucleotide containing the m1A lesion.

  • PCR Amplification: Perform a PCR reaction using the m1A-containing oligonucleotide and the reverse primer with the plasmid vector as a template. Use a high-fidelity polymerase to minimize secondary mutations.

  • DpnI Digestion: Digest the PCR product with DpnI to remove the parental methylated plasmid DNA.

  • Ligation: Ligate the ends of the linear PCR product to recircularize the plasmid now containing the m1A lesion.

  • Transformation into E. coli: Transform the ligated plasmid into competent E. coli for initial amplification. Plate on selective media.

  • Plasmid Purification: Isolate and purify the m1A-containing plasmid from an overnight culture of E. coli.

  • Transfection into Mammalian Cells: Transfect the purified plasmid into the chosen mammalian cell line.

  • Plasmid Replication and Repair: Allow the plasmid to replicate in the mammalian cells for 48-72 hours. During this time, the m1A lesion will be repaired or bypassed by the cellular machinery.

  • Plasmid Rescue: Harvest the cells and extract the replicated plasmids using a plasmid purification kit.

  • Transformation into E. coli for Analysis: Transform the rescued plasmids into E. coli. Each colony will represent a progeny plasmid derived from a single plasmid molecule that replicated in the mammalian cells.

  • Mutation Analysis: Isolate plasmids from individual bacterial colonies and sequence the region corresponding to the original location of the m1A lesion to determine the mutational frequency and spectrum.

Protocol 2: In Vitro Translesion Synthesis (TLS) Assay

This assay measures the ability of a purified DNA polymerase to bypass an m1A lesion and the fidelity of nucleotide incorporation opposite the lesion.

Materials:

  • Custom synthesized template oligonucleotide containing a single m1A residue

  • 5'-radiolabeled or fluorescently labeled primer oligonucleotide complementary to the template

  • Purified DNA polymerase of interest

  • dNTPs (dATP, dCTP, dGTP, dTTP)

  • Reaction buffer specific for the polymerase

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

  • Phosphorimager or fluorescence scanner

Methodology:

  • Primer-Template Annealing: Anneal the labeled primer to the m1A-containing template oligonucleotide.

  • Reaction Setup: Prepare reaction mixtures containing the annealed primer-template, reaction buffer, and the DNA polymerase.

  • Single Nucleotide Incorporation Assay: To determine which nucleotide is preferentially incorporated opposite m1A, set up four separate reactions, each containing only one of the four dNTPs.

  • Full Extension Assay: To assess the ability of the polymerase to bypass the lesion and continue synthesis, set up a reaction containing all four dNTPs.

  • Time Course: Incubate the reactions at the optimal temperature for the polymerase and take aliquots at different time points (e.g., 0, 1, 5, 10, 30 minutes).

  • Quenching: Stop the reactions by adding a loading buffer containing a chelating agent (e.g., EDTA) and a denaturant (e.g., formamide).

  • PAGE Analysis: Separate the reaction products on a denaturing polyacrylamide gel.

  • Data Analysis: Visualize the gel using a phosphorimager or fluorescence scanner. Quantify the intensity of the bands corresponding to the unextended primer and the extension products. Calculate the efficiency of nucleotide incorporation and bypass.

Protocol 3: Assessment of m1A-Induced DNA Damage Response (γ-H2AX Assay)

This protocol uses the phosphorylation of histone H2AX (γ-H2AX) as a marker for the DNA damage response triggered by the presence of m1A.[1][3]

Materials:

  • Mammalian cells

  • m1A-inducing agent (e.g., methyl methanesulfonate (B1217627) - MMS) or transfection of m1A-containing oligonucleotides

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against γ-H2AX

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Fluorescence microscope

Methodology:

  • Cell Treatment: Treat cells with an m1A-inducing agent or transfect with m1A-containing oligonucleotides. Include a negative control (untreated cells) and a positive control (e.g., cells treated with a known DNA damaging agent like etoposide).

  • Fixation and Permeabilization: At desired time points after treatment, fix the cells with paraformaldehyde and then permeabilize them with Triton X-100.

  • Immunostaining: Block non-specific antibody binding with BSA. Incubate the cells with the primary anti-γ-H2AX antibody, followed by incubation with the fluorescently labeled secondary antibody.

  • Nuclear Staining: Stain the cell nuclei with DAPI.

  • Microscopy: Visualize the cells using a fluorescence microscope.

  • Image Analysis: Count the number of γ-H2AX foci per cell. An increase in the number of foci in treated cells compared to control cells indicates the activation of the DNA damage response.

Visualizations

experimental_workflow_m1A_mutagenesis cluster_plasmid_prep Plasmid Preparation cluster_cell_culture Mammalian Cell Experiment cluster_analysis Analysis synthesis Synthesize m1A-containing oligonucleotide pcr PCR with m1A primer and plasmid template synthesis->pcr dpni DpnI digestion of parental plasmid pcr->dpni ligation Ligation to recircularize m1A-plasmid dpni->ligation e_coli_transform Transform into E. coli for amplification ligation->e_coli_transform purify_plasmid Purify m1A-plasmid e_coli_transform->purify_plasmid transfect Transfect m1A-plasmid into mammalian cells purify_plasmid->transfect replicate Allow plasmid replication and repair (48-72h) transfect->replicate rescue Rescue replicated plasmids replicate->rescue e_coli_analysis Transform rescued plasmids into E. coli rescue->e_coli_analysis sequence Sequence individual clones e_coli_analysis->sequence analyze Determine mutation frequency and spectrum sequence->analyze

Caption: Workflow for site-specific mutagenesis of m1A in mammalian cells.

tls_pathway cluster_replication DNA Replication cluster_ddr DNA Damage Response cluster_bypass Lesion Bypass rep_fork Replication Fork m1a_lesion m1A Lesion rep_fork->m1a_lesion stalled_poly Stalled Replicative Polymerase m1a_lesion->stalled_poly pcna_ub PCNA Monoubiquitination stalled_poly->pcna_ub signals tls_poly_recruitment Recruitment of Y-family TLS Polymerase (e.g., Pol ι) pcna_ub->tls_poly_recruitment poly_switch Polymerase Switching tls_poly_recruitment->poly_switch tls_synthesis Translesion Synthesis (incorporation of T) poly_switch->tls_synthesis initiates replication_restart Replication Restart tls_synthesis->replication_restart

Caption: Proposed signaling pathway for m1A-induced replication stress and translesion synthesis.

References

Application Notes and Protocols for Developing Antibodies for N1-Methyl-2'-deoxyadenosine (m1A) Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-methyl-2'-deoxyadenosine (m1A) is a modified nucleoside that has garnered significant interest in various fields of biological research, including epigenetics and cancer biology. The accurate detection and quantification of m1A in biological samples are crucial for understanding its physiological and pathological roles. The development of specific antibodies against m1A is a cornerstone for creating sensitive and reliable immunoassays for its detection.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the development and application of antibodies for the detection of this compound. This document outlines detailed protocols for immunogen preparation, antibody production, and various immunochemical detection methods.

I. Immunogen Preparation: Synthesis of m1A-KLH Conjugate

To elicit a robust immune response against a small molecule like m1A (a hapten), it must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH).[1][2] The following protocol describes a general method for the synthesis of an m1A-KLH conjugate to be used as an immunogen.

Protocol: m1A-KLH Conjugation

1. Materials and Reagents:

  • This compound (m1A)

  • Keyhole Limpet Hemocyanin (KLH)[3][4]

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[5]

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Magnetic stirrer and stir bar

  • Spectrophotometer

2. Procedure:

  • Activation of m1A:

    • Dissolve m1A and a molar excess of NHS in anhydrous DMF.

    • Add a molar excess of DCC or EDC to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-activated m1A ester.

  • Conjugation to KLH:

    • Dissolve KLH in PBS (pH 7.4).

    • Slowly add the NHS-activated m1A solution to the KLH solution while gently stirring.

    • Allow the reaction to proceed overnight at 4°C with continuous stirring.[6]

  • Purification of the m1A-KLH Conjugate:

    • Transfer the reaction mixture to a dialysis tube.

    • Dialyze against PBS (pH 7.4) at 4°C for 48 hours with several buffer changes to remove unconjugated m1A and other small molecules.[6]

  • Characterization of the Conjugate:

    • Determine the protein concentration of the dialyzed m1A-KLH conjugate using a protein assay (e.g., Bradford or BCA assay).

    • Confirm the successful conjugation of m1A to KLH using techniques such as UV-Vis spectrophotometry (observing the characteristic absorbance of the nucleoside) or MALDI-TOF mass spectrometry.

Workflow for m1A-KLH Immunogen Synthesis

G cluster_activation m1A Activation cluster_conjugation Conjugation cluster_purification Purification & Characterization m1A This compound (m1A) Activated_m1A NHS-activated m1A m1A->Activated_m1A NHS N-Hydroxysuccinimide (NHS) NHS->Activated_m1A EDC EDC/DCC EDC->Activated_m1A Conjugation Conjugation Reaction (overnight, 4°C) Activated_m1A->Conjugation KLH Keyhole Limpet Hemocyanin (KLH) KLH->Conjugation m1A_KLH_raw Crude m1A-KLH Conjugate Conjugation->m1A_KLH_raw Dialysis Dialysis (48h, 4°C) m1A_KLH_raw->Dialysis Purified_m1A_KLH Purified m1A-KLH Immunogen Dialysis->Purified_m1A_KLH Characterization Characterization (Spectrophotometry, Mass Spec) Purified_m1A_KLH->Characterization

Synthesis of the m1A-KLH immunogen.

II. Antibody Production

Both polyclonal and monoclonal antibodies can be generated against the m1A-KLH conjugate. The choice depends on the desired application, with monoclonal antibodies offering higher specificity and consistency.

A. Polyclonal Antibody Production

Protocol: Polyclonal Antibody Production in Rabbits

1. Immunization:

  • Emulsify the purified m1A-KLH conjugate with an equal volume of Complete Freund's Adjuvant (CFA) for the primary immunization.

  • Inject the emulsion subcutaneously at multiple sites on a healthy rabbit.

  • Booster immunizations are given every 2-3 weeks with the m1A-KLH conjugate emulsified in Incomplete Freund's Adjuvant (IFA).

2. Titer Monitoring:

  • Collect small blood samples (test bleeds) 7-10 days after each booster injection.

  • Determine the antibody titer in the serum using an indirect ELISA with m1A conjugated to a different carrier protein (e.g., BSA) as the coating antigen.

3. Antibody Purification:

  • Once a high antibody titer is achieved, collect a larger volume of blood (terminal bleed).

  • Isolate the serum and purify the IgG fraction using Protein A or Protein G affinity chromatography.[7]

  • To increase specificity, the purified IgG can be further affinity-purified using a column with immobilized m1A.

B. Monoclonal Antibody Production

Protocol: Monoclonal Antibody Production via Hybridoma Technology

1. Immunization and Splenocyte Isolation:

  • Immunize mice (e.g., BALB/c) with the m1A-KLH conjugate following a similar schedule as for polyclonal antibody production.

  • Once a high antibody titer is confirmed, administer a final intravenous booster injection without adjuvant.

  • Three days later, euthanize the mouse and aseptically harvest the spleen.

2. Hybridoma Fusion:

  • Prepare a single-cell suspension of splenocytes.

  • Fuse the splenocytes with myeloma cells (e.g., SP2/0) using polyethylene (B3416737) glycol (PEG).

3. Selection and Screening:

  • Select for fused hybridoma cells by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium.

  • Screen the supernatants of the growing hybridoma colonies for the presence of anti-m1A antibodies using an indirect ELISA.

4. Cloning and Expansion:

  • Isolate and expand positive hybridoma clones by limiting dilution.

  • Re-screen the clones to ensure monoclonality and stable antibody production.

  • Expand the selected clones in larger culture volumes to produce a sufficient quantity of monoclonal antibodies.

5. Antibody Purification:

  • Purify the monoclonal antibodies from the culture supernatant using Protein A or Protein G affinity chromatography.

G Immunization Immunization of Mouse with m1A-KLH Splenocyte_Isolation Splenocyte Isolation Immunization->Splenocyte_Isolation Fusion Cell Fusion (PEG) Splenocyte_Isolation->Fusion Myeloma_Cells Myeloma Cells Myeloma_Cells->Fusion HAT_Selection HAT Selection Fusion->HAT_Selection Screening Screening (ELISA) HAT_Selection->Screening Cloning Cloning by Limiting Dilution Screening->Cloning Expansion Expansion of Positive Clones Cloning->Expansion Purification Antibody Purification Expansion->Purification Monoclonal_Antibody Anti-m1A Monoclonal Antibody Purification->Monoclonal_Antibody

Competitive ELISA workflow for m1A quantification.
B. Dot Blot for Semi-Quantitative m1A Detection

This method is useful for the semi-quantitative analysis of m1A levels in RNA samples. [8][9] Protocol: Dot Blot

1. Sample Preparation:

  • Isolate total RNA from cells or tissues.

  • Denature the RNA samples by heating at 95°C for 5 minutes, then rapidly cool on ice.

2. Membrane Preparation and Spotting:

  • Spot serial dilutions of the denatured RNA samples onto a nitrocellulose or nylon membrane. [10]* Allow the membrane to air dry.

3. Crosslinking:

  • Crosslink the RNA to the membrane using a UV crosslinker.

4. Blocking and Antibody Incubation:

  • Block the membrane with a blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-m1A antibody overnight at 4°C.

5. Detection:

  • Wash the membrane with TBST (Tris-Buffered Saline with 0.1% Tween 20).

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the membrane. [11] 6. Loading Control:

  • Stain the membrane with Methylene Blue to visualize the total amount of RNA spotted in each lane, which serves as a loading control. [11]

C. Immunofluorescence for Cellular Localization of m1A

This technique allows for the visualization of m1A within cells.

Protocol: Immunofluorescence

1. Cell Preparation:

  • Grow cells on coverslips to the desired confluency.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. [12]* Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

2. Blocking and Antibody Incubation:

  • Block the cells with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.

  • Incubate the cells with the primary anti-m1A antibody overnight at 4°C. [13] 3. Detection:

  • Wash the cells with PBS.

  • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. [13]* Wash the cells with PBS.

4. Mounting and Imaging:

  • Mount the coverslips onto microscope slides using a mounting medium containing DAPI (to stain the nuclei).

  • Image the cells using a fluorescence microscope. [14][15]

V. Troubleshooting

Problem Possible Cause Solution
Low Antibody Titer Poor immunogenicity of the conjugate.Increase the hapten-to-carrier ratio in the conjugate. Try a different carrier protein or adjuvant.
High Background in ELISA Insufficient blocking or washing.Increase blocking time or use a different blocking agent. Increase the number and duration of wash steps.
No Signal in Dot Blot RNA degradation or inefficient crosslinking.Use fresh, high-quality RNA. Optimize UV crosslinking energy and time.
Non-specific Staining in IF Antibody concentration is too high.Titrate the primary antibody to determine the optimal concentration. Include appropriate controls (e.g., secondary antibody only).

Conclusion

The development of high-quality antibodies against this compound is fundamental for advancing our understanding of its biological significance. The protocols and data presented in these application notes provide a solid foundation for researchers to produce and validate their own anti-m1A antibodies and to employ them in various immunoassays for the sensitive and specific detection of this important modified nucleoside. Careful optimization of each step is crucial for achieving reliable and reproducible results.

References

Troubleshooting & Optimization

overcoming peak tailing in n1-Methyl-2'-deoxyadenosine HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N1-Methyl-2'-deoxyadenosine HPLC Analysis

Welcome to the technical support center for chromatographic analysis. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding peak tailing in the HPLC analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic issue where a peak is not symmetrical, and its trailing edge is broader than its leading edge.[1] In an ideal separation, a chromatographic peak should have a symmetrical, Gaussian shape.[1] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As); a value greater than 1.2 typically indicates a significant tailing issue that may compromise resolution and the accuracy of quantification.[2][3]

Q2: What is the primary cause of peak tailing for this compound?

A2: The primary cause of peak tailing for this compound, a basic compound, is secondary interactions with the stationary phase in reversed-phase HPLC.[3][4] Its amine functional groups can interact strongly with acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns (e.g., C18).[1][3][4] This interaction provides a secondary retention mechanism, delaying the elution of a portion of the analyte molecules and causing the characteristic peak tail.[1][3]

Q3: Can my HPLC system itself cause peak tailing?

A3: Yes, instrumental issues can lead to peak tailing for all analytes in a run. This is known as extra-column band broadening.[2] Potential causes include having tubing with a large internal diameter, excessive tubing length between the column and detector, or poorly fitted connections.[5][6] These issues create dead volume where the sample can diffuse, leading to broader, asymmetric peaks.[5]

Q4: How does sample preparation affect peak shape?

A4: Sample preparation can significantly impact peak shape. Three common issues are:

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion, including tailing.[2][7]

  • Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause band broadening and peak distortion.[2][7]

  • Matrix Effects: Complex sample matrices can contain components that interfere with the analyte's interaction with the column, sometimes causing tailing.[2]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Diagram: Troubleshooting Workflow for Peak Tailing

The following diagram outlines a logical workflow for identifying and fixing the root cause of peak tailing.

G Start Peak Tailing Observed (Asymmetry Factor > 1.2) CheckSystem Are ALL peaks tailing? Start->CheckSystem CheckAnalyte Is only this compound (or other basic compounds) tailing? CheckSystem->CheckAnalyte No SystemIssues System Issue: Extra-Column Broadening CheckSystem->SystemIssues Yes ChemicalIssues Chemical Interaction Issue: Secondary Silanol Interactions CheckAnalyte->ChemicalIssues Yes FixSystem Solution: 1. Check fittings for leaks. 2. Use shorter, narrower ID tubing. 3. Minimize dead volume. SystemIssues->FixSystem End Peak Shape Improved FixSystem->End MobilePhase Step 1: Modify Mobile Phase ChemicalIssues->MobilePhase ColumnChoice Step 2: Evaluate Column MobilePhase->ColumnChoice FixMobilePhase Solution: 1. Lower mobile phase pH to 2.5-3.5. 2. Add a basic modifier (e.g., 0.1% TEA). 3. Increase buffer concentration. MobilePhase->FixMobilePhase SamplePrep Step 3: Check Sample Prep ColumnChoice->SamplePrep FixColumn Solution: 1. Use a modern, high-purity, end-capped column. 2. Switch to a polar-embedded or hybrid particle column. 3. Use a guard column. ColumnChoice->FixColumn FixSample Solution: 1. Dilute the sample (check for overload). 2. Match sample solvent to mobile phase. 3. Perform sample cleanup (SPE). SamplePrep->FixSample FixMobilePhase->End FixColumn->End FixSample->End G cluster_0 Silica Particle Surface Silica Si O1 O Silica->O1  Desired Interaction (Hydrophobic) O2 O Silica->O2 Undesired Interaction (Ionic) C18_Phase C18 Hydrophobic Phase O1->C18_Phase  Desired Interaction (Hydrophobic) Silanol Residual Silanol Group (Si-O⁻) O2->Silanol Undesired Interaction (Ionic) Analyte This compound (Positively Charged Amine Group) Analyte->C18_Phase Retention Analyte->Silanol Peak Tailing

References

Technical Support Center: Improving Sensitivity for Low-Level N1-Methyl-2'-deoxyadenosine Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of N1-methyl-2'-deoxyadenosine (m1A). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and accuracy of your m1A detection experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (m1A) and why is it studied?

A1: this compound (m1A) is a modified nucleoside, a form of DNA damage that can result from exposure to certain alkylating agents[1]. These agents can be found in the environment, such as in tobacco smoke, or can be generated within cells[2]. In DNA, the methylation at the N1 position of adenine (B156593) disrupts the standard Watson-Crick base pairing, which can block DNA replication[1][2][3]. Consequently, m1A is a cytotoxic lesion that cells must repair to maintain genomic integrity[1][2]. The study of m1A is crucial for understanding DNA damage and repair mechanisms, carcinogenesis, and the efficacy of certain cancer therapies[1].

Q2: What are the primary methods for detecting m1A?

A2: The primary methods for detecting m1A include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and quantitative method for detecting and quantifying modified nucleosides, including m1A[4][5]. It involves the enzymatic digestion of DNA into individual nucleosides, followed by separation using liquid chromatography and detection by mass spectrometry[5].

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate m1A from other nucleosides, often coupled with UV detection. For enhanced sensitivity, it can be combined with other techniques like 32P-postlabeling[6].

  • Antibody-based methods (e.g., m1A-meRIP-seq): These methods utilize antibodies that specifically recognize and bind to m1A to enrich for m1A-containing DNA or RNA fragments, which are then sequenced or quantified[7]. However, these methods have been shown to have significant cross-reactivity issues, particularly in the context of RNA[8][9][10][11].

  • Bioinformatic approaches: These methods analyze deep sequencing data for modification-induced misincorporations during reverse transcription or PCR to identify potential m1A sites[8][9][10].

Q3: Why is the sensitive detection of low-level m1A challenging?

A3: Detecting low levels of m1A is challenging due to several factors:

  • Low abundance: m1A is often present at very low stoichiometric levels within the genome, making it difficult to detect above background noise[9][11].

  • Sample preparation: The process of extracting and preparing DNA for analysis can be time-consuming and may introduce artifacts or lead to the loss of the modification[12][13]. Effective sample preparation is critical for concentrating the analyte and removing interfering substances[12].

  • Methodological limitations: Each detection method has its own set of challenges. For instance, antibody-based methods can suffer from a lack of specificity[8][9][10][11], while mass spectrometry-based methods require specialized equipment and expertise.

Q4: What are the known issues with antibody-based detection of m1A, particularly in RNA?

A4: A significant issue with antibody-based detection of m1A in RNA is cross-reactivity. Several studies have demonstrated that commonly used m1A antibodies can cross-react with the N7-methylguanosine (m7G) cap found at the 5' end of messenger RNAs (mRNAs)[8][9][10][11]. This cross-reactivity led to initial reports of widespread m1A in the 5' untranslated regions (5'UTRs) of mRNAs, which were later identified as false positives[8][9][10][11]. While some newer antibodies have been developed with reduced cap-binding cross-reactivity, it remains a critical factor to consider and control for in antibody-based m1A detection experiments[9][10].

Troubleshooting Guides

This section provides solutions to common problems encountered during the detection of low-level m1A.

Issue 1: High Background or Non-Specific Signal in Antibody-Based Assays
Possible Cause Troubleshooting Step
Antibody Cross-Reactivity Verify the specificity of your m1A antibody. Studies have shown that some m1A antibodies cross-react with the m7G cap in mRNA[8][9][10][11]. Consider using an alternative antibody with proven specificity or a non-antibody-based detection method. Include appropriate negative controls, such as samples treated with a demethylase like AlkB, to confirm signal specificity[7].
Suboptimal Antibody Concentration Titrate the antibody to determine the optimal concentration that maximizes the signal-to-noise ratio. Using too high a concentration can lead to non-specific binding[14].
Inadequate Blocking Ensure proper blocking of the membrane or beads to prevent non-specific antibody binding. Test different blocking agents and incubation times.
Insufficient Washing Increase the number and stringency of wash steps after antibody incubation to remove non-specifically bound antibodies.
Issue 2: Poor Sensitivity or Low Signal-to-Noise in LC-MS/MS Analysis
Possible Cause Troubleshooting Step
Inefficient Sample Preparation Optimize your DNA extraction and digestion protocol to ensure complete release of nucleosides. Use high-purity solvents and reagents to minimize contamination[15]. Consider solid-phase extraction (SPE) for sample cleanup and enrichment[12].
Suboptimal Chromatographic Separation Optimize the HPLC mobile phase composition, gradient, and flow rate to achieve better separation of m1A from other nucleosides[15][16]. Factors like solvent choice (e.g., acetonitrile (B52724) vs. methanol), pH, and temperature can significantly impact resolution[17][18].
Ion Suppression Sample matrix components can interfere with the ionization of the target analyte in the mass spectrometer. Improve sample cleanup to remove interfering substances. Adjusting chromatographic conditions to separate the analyte from the interfering components can also help.
Instrument Calibration and Maintenance Ensure the mass spectrometer is properly calibrated and maintained for optimal sensitivity and mass accuracy[15].
Issue 3: Inconsistent Retention Times in HPLC
Possible Cause Troubleshooting Step
Mobile Phase Instability Prepare fresh mobile phase daily and ensure it is properly degassed to prevent bubble formation. Use high-purity solvents and ensure consistent pH[15][16].
Column Degradation The HPLC column performance can degrade over time. Ensure the column is properly conditioned before use and stored according to the manufacturer's instructions. If resolution decreases, consider replacing the column[15].
Temperature Fluctuations Use a column oven to maintain a stable temperature, as fluctuations can affect retention times[15].
Pressure Fluctuations Inconsistent pressure can indicate leaks or blockages in the system. Check all fittings and filters[17].

Quantitative Data Summary

The sensitivity of m1A detection methods can vary significantly. The following table provides a comparison of detection limits for similar modified nucleosides, which can serve as a benchmark for m1A analysis.

Method Analyte Detection Limit Reference
Immuno-affinity/32P TLC1,N6-ethenodeoxyadenosine (edA)< 4 adducts / 10⁹ parent deoxynucleotides[6]
HPLC/32P TLC1,N6-ethenodeoxyadenosine (edA)< 2 adducts / 10⁸ parent deoxynucleotides[6]
LC-MS/MSO6-methyl-2'-deoxyguanosine (O6-mdGuo)24 fmol on column[19]
LC-MS/MS8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodGuo)98 fmol on column[19]
LC-MS/MS1,N6-etheno-2'-deoxyadenosine (εdAdo)48 fmol on column[19]
LC/MS with selected-ion monitoring8,5'-cyclo-2'-deoxyadenosine2 fmol on column[5]

Experimental Protocols

Protocol 1: General Sample Preparation for m1A Analysis

This protocol outlines the general steps for preparing DNA from cellular samples for m1A analysis.

  • Sample Collection and Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells using a suitable lysis buffer containing proteinase K to digest proteins.

  • DNA Extraction:

    • Perform phenol-chloroform extraction to separate DNA from proteins and lipids.

    • Precipitate DNA with ethanol (B145695) and wash the pellet with 70% ethanol.

    • Resuspend the purified DNA in a suitable buffer (e.g., TE buffer).

  • DNA Digestion:

    • Treat the DNA with RNase A to remove any contaminating RNA.

    • Enzymatically digest the DNA to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

  • Sample Cleanup and Concentration:

    • Use solid-phase extraction (SPE) or a similar cleanup method to remove proteins, salts, and other interfering substances[12].

    • Concentrate the sample to increase the analyte concentration, for example, by solvent evaporation[20].

Protocol 2: LC-MS/MS Analysis of m1A

This protocol provides a general framework for the analysis of m1A using LC-MS/MS.

  • Chromatographic Separation:

    • Inject the prepared nucleoside sample onto a reverse-phase HPLC column (e.g., C18).

    • Use a gradient elution with a mobile phase consisting of a polar solvent (e.g., water with a small amount of formic acid) and a non-polar solvent (e.g., acetonitrile or methanol)[16][17][18].

    • Optimize the gradient and flow rate to achieve baseline separation of m1A from other nucleosides.

  • Mass Spectrometric Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for sensitive and specific detection of m1A. This involves monitoring the transition of the precursor ion (the protonated m1A molecule) to a specific product ion.

  • Quantification:

    • Generate a standard curve using known concentrations of a synthetic m1A standard.

    • Use a stable isotope-labeled internal standard for accurate quantification to correct for variations in sample preparation and instrument response.

Visualizations

Experimental Workflow for m1A Detection

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation sample Cell/Tissue Sample dna_extraction DNA Extraction sample->dna_extraction digestion Enzymatic Digestion to Nucleosides dna_extraction->digestion cleanup Sample Cleanup (SPE) digestion->cleanup lcms LC-MS/MS cleanup->lcms Analyte hplc HPLC-UV cleanup->hplc Analyte antibody Antibody-based Assay cleanup->antibody Analyte quantification Quantification lcms->quantification hplc->quantification identification Identification antibody->identification

Caption: A generalized workflow for the detection and analysis of this compound.

Troubleshooting Logic for Antibody-Based m1A Detection

troubleshooting_workflow start High Background/ Non-specific Signal check_specificity Check Antibody Specificity (Cross-reactivity with m7G-cap?) start->check_specificity optimize_conc Optimize Antibody Concentration check_specificity->optimize_conc No use_alternative Use Alternative Antibody or Non-antibody Method check_specificity->use_alternative Yes improve_blocking Improve Blocking Protocol optimize_conc->improve_blocking No titrate_antibody Perform Antibody Titration optimize_conc->titrate_antibody Yes increase_washes Increase Wash Stringency improve_blocking->increase_washes No test_blockers Test Different Blocking Agents improve_blocking->test_blockers Yes modify_washes Modify Wash Buffers and Durations increase_washes->modify_washes Yes end Signal Improved increase_washes->end No use_alternative->end titrate_antibody->end test_blockers->end modify_washes->end

Caption: A decision tree for troubleshooting high background in antibody-based m1A detection.

DNA Alkylation Damage and Repair Pathway

dna_repair_pathway cluster_repair DNA Repair alkylating_agent Alkylating Agents (e.g., MMS, DMS) dna Genomic DNA (dA) alkylating_agent->dna Alkylation m1a_dna m1A-modified DNA replication_block Replication Block m1a_dna->replication_block direct_reversal Direct Reversal (e.g., AlkB) m1a_dna->direct_reversal ber Base Excision Repair (BER) m1a_dna->ber ner Nucleotide Excision Repair (NER) m1a_dna->ner cytotoxicity Cytotoxicity replication_block->cytotoxicity repaired_dna Repaired DNA direct_reversal->repaired_dna ber->repaired_dna ner->repaired_dna

Caption: A simplified diagram of this compound formation and cellular repair pathways.

References

Technical Support Center: N1-Methyl-2'-deoxyadenosine Phosphoramidite Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the phosphoramidite (B1245037) coupling of N1-Methyl-2'-deoxyadenosine (N1-methyl-dA).

Troubleshooting Guide

Low coupling efficiency is a primary concern when incorporating modified nucleotides like N1-methyl-dA into synthetic oligonucleotides. The following guide addresses common issues and provides systematic solutions.

Problem 1: Low Coupling Efficiency (<98%)

Potential Cause Recommended Solution
Reagent Quality
Phosphoramidite DegradationUse fresh N1-methyl-dA phosphoramidite. Co-evaporate with anhydrous acetonitrile (B52724) before use to remove residual moisture. Ensure storage under a dry, inert atmosphere (argon or nitrogen).[]
Anhydrous Acetonitrile QualityUse acetonitrile with low water content (<30 ppm). Anhydrous acetonitrile is crucial as water can hydrolyze the activated phosphoramidite.[]
Activator Solution DegradationPrepare fresh activator solution. Tetrazole and its derivatives are sensitive to moisture.
Reaction Conditions
Inefficient ActivationUse an appropriate activator. While standard 1H-Tetrazole (0.45M in acetonitrile) has been shown to provide >99% coupling efficiency for N1-methyl-dA, consider using activators known to be effective for sterically hindered or modified phosphoramidites, such as 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[2]
Insufficient Coupling TimeIncrease the coupling time. While standard DNA phosphoramidites couple within seconds, modified versions may require longer reaction times. For the RNA equivalent (N1-methyl-A), a 15-minute coupling time was tested.[2][3] A longer coupling time can be beneficial, though this needs to be balanced against the risk of side reactions.
Instrument and Fluidics
Inefficient Reagent DeliveryCheck for blockages in the delivery lines of the DNA synthesizer. Ensure that the correct volumes of phosphoramidite and activator are being delivered to the synthesis column.
Leaks in the SystemInspect all fittings and seals for leaks, which can introduce moisture and air into the system, leading to reagent degradation and reduced coupling efficiency.

Problem 2: Depurination

While N1-methylation occurs at a position not directly involved in the glycosidic bond, the electronic properties of the modified base could potentially influence its stability. Depurination, the loss of the purine (B94841) base, can occur during the acidic detritylation step of oligonucleotide synthesis.

Potential Cause Recommended Solution
Harsh Acidic Conditions
Strong Deblocking AcidReplace trichloroacetic acid (TCA) with a milder acid like dichloroacetic acid (DCA) for the detritylation step. This can reduce the risk of depurination for sensitive nucleosides.
Prolonged Acid ExposureMinimize the deblocking time to what is necessary for complete removal of the DMT group.

Frequently Asked Questions (FAQs)

Q1: What is the expected coupling efficiency for this compound phosphoramidite?

A1: With a standard activator like 0.45M 1H-Tetrazole in acetonitrile, a coupling efficiency of over 99% can be achieved for this compound phosphoramidite.[2]

Q2: Are there any special handling precautions for N1-methyl-dA phosphoramidite?

A2: Yes. Like all phosphoramidites, N1-methyl-dA is sensitive to moisture and oxidation.[] It should be stored under an inert atmosphere (argon or nitrogen) at the recommended temperature. Before use, it is advisable to co-evaporate the phosphoramidite with anhydrous acetonitrile to remove any traces of moisture.

Q3: Can I use the same activators for N1-methyl-dA as for standard DNA phosphoramidites?

A3: Yes, standard activators can be effective. 1H-Tetrazole (0.45M) has been used successfully.[2] However, for modified phosphoramidites, activators like 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) may offer advantages in terms of reaction kinetics and efficiency, especially if suboptimal results are obtained with standard activators. For the related N1-methyladenosine (RNA version), 5-Benzylthio-1H-tetrazole (0.25M) yielded a 96% coupling efficiency in 15 minutes.[2][3]

Q4: What is the impact of N1-methylation on the resulting oligonucleotide?

A4: N1-methylation of adenine (B156593) disrupts its ability to form a standard Watson-Crick base pair with thymine. This is because the N1 position is involved in hydrogen bonding. This modification introduces a positive charge to the nucleobase and alters its hydrophobicity and stacking properties.[2][3][4]

Q5: How can I confirm the successful incorporation of N1-methyl-dA into my oligonucleotide?

A5: The final oligonucleotide should be analyzed by methods such as mass spectrometry (to confirm the correct mass) and enzymatic digestion followed by HPLC or LC-MS analysis of the resulting nucleosides to verify the presence of this compound.

Experimental Protocols

Standard Phosphoramidite Coupling Cycle for this compound

This protocol outlines the key steps in a standard automated solid-phase oligonucleotide synthesis cycle for incorporating N1-methyl-dA.

  • Deblocking (Detritylation):

    • Reagent: 3% Dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).

    • Procedure: The solid support is treated with the deblocking solution to remove the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.

    • Time: 60-120 seconds.

  • Coupling:

    • Reagents:

      • This compound phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).

      • Activator solution (e.g., 0.45 M 1H-Tetrazole in anhydrous acetonitrile).

    • Procedure: The phosphoramidite and activator solutions are delivered simultaneously to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the oligonucleotide.

    • Time: A standard coupling time of 2-5 minutes is a good starting point. This can be extended to 15 minutes if coupling efficiency is low.

  • Capping:

    • Reagents:

      • Capping Reagent A (e.g., acetic anhydride/lutidine/THF).

      • Capping Reagent B (e.g., N-methylimidazole/THF).

    • Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutations in subsequent cycles.

    • Time: 30-60 seconds.

  • Oxidation:

    • Reagent: Iodine solution (e.g., 0.02 M iodine in THF/water/pyridine).

    • Procedure: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester.

    • Time: 30-60 seconds.

These steps are repeated for each subsequent nucleotide to be added to the sequence.

Visualizations

Oligo_Synthesis_Workflow cluster_cycle Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (N1-methyl-dA) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Terminate Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Next Cycle End Full-Length Oligonucleotide (Cleavage & Deprotection) Oxidation->End Final Cycle Start Solid Support with Initial Nucleoside Start->Deblocking

Caption: Automated solid-phase synthesis cycle for incorporating N1-methyl-dA.

Troubleshooting_Logic cluster_reagents Reagent Checks cluster_conditions Condition Optimization cluster_system System Checks Start Low Coupling Efficiency for N1-methyl-dA Check_Amidite Use Fresh Phosphoramidite Start->Check_Amidite Start Here Check_Solvent Verify Anhydrous Acetonitrile (<30 ppm H2O) Check_Amidite->Check_Solvent Check_Activator Prepare Fresh Activator Solution Check_Solvent->Check_Activator Extend_Coupling Increase Coupling Time (e.g., to 15 min) Check_Activator->Extend_Coupling Change_Activator Switch Activator (e.g., ETT, DCI) Extend_Coupling->Change_Activator Check_Fluidics Inspect Fluidics & Delivery Change_Activator->Check_Fluidics Check_Leaks Check for System Leaks Check_Fluidics->Check_Leaks Result Improved Coupling Efficiency Check_Leaks->Result

Caption: Troubleshooting workflow for low coupling efficiency of N1-methyl-dA.

References

Technical Support Center: Optimizing DNA Hydrolysis for n1-Methyl-2'-deoxyadenosine (m1dA) Release

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to optimize the release and quantification of n1-Methyl-2'-deoxyadenosine (m1dA) from DNA samples.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound (m1dA) and why is it significant? A1: this compound (m1dA) is a DNA adduct formed when alkylating agents add a methyl group to the N1 position of a deoxyadenosine (B7792050) base.[1][2] This type of DNA damage can block DNA replication and is considered a cytotoxic lesion.[1][2] Its accurate detection and quantification are crucial for studies in DNA damage and repair, toxicology, and cancer research.[1]

Q2: What are the primary challenges in releasing m1dA from DNA? A2: The main challenges are:

  • Chemical Instability: m1dA is prone to a chemical transformation called the Dimroth rearrangement, where the methyl group migrates from the N1 position to the N6 position, forming N6-methyl-2'-deoxyadenosine (m6dA).[3][4] This rearrangement can occur under neutral pH conditions, potentially leading to an underestimation of m1dA levels.[3][4]

  • Incomplete Hydrolysis: Achieving complete enzymatic or chemical cleavage of the DNA backbone to release individual nucleosides without degrading the target adduct is critical. Inefficient hydrolysis can lead to low recovery.

  • Sample Quality: The presence of contaminants or working with degraded DNA can inhibit enzymatic activity and affect the accuracy of quantification.[5][6]

Q3: What are the common methods for hydrolyzing DNA to release nucleosides like m1dA? A3: The most common and effective method is enzymatic digestion. This approach uses a cocktail of enzymes to break down the DNA into its constituent deoxyribonucleosides. A typical combination includes an endonuclease like Benzonase or DNase I to fragment the DNA, followed by a phosphodiesterase to cleave the phosphodiester bonds and a phosphatase (like alkaline phosphatase) to remove the phosphate (B84403) group, yielding free nucleosides.[7]

Q4: Why is enzymatic hydrolysis generally preferred over acid hydrolysis for m1dA analysis? A4: Acid hydrolysis, while effective at breaking the phosphodiester backbone, is harsh and can cause significant degradation of modified nucleosides. Specifically, it can accelerate the depurination (loss of the base from the sugar) and potentially alter the structure of sensitive adducts like m1dA. Enzymatic hydrolysis occurs under milder, physiological conditions (e.g., pH ~7.5-8.0, 37°C), which better preserves the integrity of the modified nucleoside for accurate analysis.[7]

Section 2: Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow for m1dA release and analysis.

Issue 1: Low or No Detectable m1dA Yield

Potential Cause Recommended Solution
Incomplete DNA Hydrolysis Ensure the activity of your enzyme cocktail. Use a control DNA sample (with a known modification if possible) to verify enzyme performance. Increase incubation time or enzyme concentration, but monitor for potential sample degradation. A simplified one-step protocol with optimized enzyme concentrations can improve efficiency.[7]
Degraded Starting DNA Assess the quality and integrity of your extracted DNA using agarose (B213101) gel electrophoresis or a spectrophotometer (A260/A280 ratio). Degraded DNA can be a poor substrate for enzymes.[6] Ensure proper sample handling and extraction to minimize degradation.[5]
m1dA Instability (Dimroth Rearrangement) Minimize the time between hydrolysis and analysis. Maintain samples at a low temperature (e.g., 4°C) post-hydrolysis. The Dimroth rearrangement of m1dA has a half-life of approximately 150 hours at pH 7, so timely analysis is critical to prevent conversion to m6dA.[3][4]
Loss During Sample Cleanup If using solid-phase extraction or other cleanup steps post-hydrolysis, validate the recovery of m1dA standards to ensure the method is not inadvertently removing the analyte of interest.

Issue 2: High Variability Between Replicates

Potential Cause Recommended Solution
Inaccurate DNA Quantification Use a reliable method (e.g., fluorometric quantification like PicoGreen) to accurately determine the starting amount of DNA for each replicate. Spectrophotometric methods (A260) can be skewed by RNA or other contaminants.
Pipetting Inaccuracies Calibrate pipettes regularly. When preparing the enzyme "Digest Mix," create a master mix for all samples to ensure each replicate receives the same concentration of enzymes.[7]
Sample Heterogeneity Ensure the DNA sample is thoroughly mixed and homogenous before aliquoting for hydrolysis, especially after thawing.
Inhibitors from DNA Extraction Residual solvents (e.g., phenol, ethanol) or salts from the extraction process can inhibit enzymatic activity. Ensure the final DNA pellet is properly washed and resuspended in an appropriate buffer or water.[8]

Issue 3: Extraneous Peaks in LC-MS/MS Analysis

Potential Cause Recommended Solution
RNA Contamination Treat DNA samples with RNase A during the extraction phase to remove contaminating RNA. The enzymes used for DNA hydrolysis are also active towards RNA and can release ribonucleosides that may interfere with analysis.[7]
Incomplete Digestion Products The presence of dinucleotides or other small DNA fragments suggests incomplete hydrolysis. Re-optimize the digestion protocol by adjusting enzyme concentrations or incubation time.
Buffer or Reagent Contamination Run a "blank" sample containing only the hydrolysis buffer and enzymes through the entire analytical process to identify any background contaminants.
Section 3: Experimental Protocols & Visualizations
Key Experimental Workflows

The overall process for m1dA quantification involves several critical steps, from initial sample preparation to final analysis. The following diagram illustrates a typical workflow.

G cluster_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_analysis Analysis start Biological Sample (Tissue, Cells, etc.) extraction DNA Extraction & Purification (with RNase Treatment) start->extraction qc DNA Quality & Quantity Control (A260/A280, Fluorometry) extraction->qc hydrolysis Optimized Enzymatic Hydrolysis (e.g., One-Step Protocol) qc->hydrolysis cleanup Post-Hydrolysis Cleanup (e.g., Protein Precipitation/Filtration) hydrolysis->cleanup analysis LC-MS/MS Analysis cleanup->analysis quant Quantification of m1dA analysis->quant

Caption: General experimental workflow for m1dA quantification.

A critical challenge in m1dA analysis is its chemical instability. The following diagram illustrates the Dimroth rearrangement pathway.

Dimroth_Rearrangement Dimroth Rearrangement of m1dA m1dA This compound (m1dA) intermediate Ring-Opening Intermediate m1dA->intermediate Hydrolytic Ring Opening m6dA N6-Methyl-2'-deoxyadenosine (m6dA) intermediate->m6dA Ring Closure & Rearrangement

Caption: The Dimroth rearrangement pathway of m1dA to m6dA.

Protocol 1: One-Step Enzymatic DNA Hydrolysis

This protocol is adapted from a simplified method for digesting DNA to deoxyribonucleosides, suitable for subsequent LC-MS/MS analysis.[7]

A. Materials:

  • Purified DNA sample (resuspended in water)

  • Benzonase Nuclease

  • Bacterial Alkaline Phosphatase (BAP)

  • Calf Spleen Phosphodiesterase I

  • Hydrolysis Buffer (20 mM Tris-HCl, 100 mM NaCl, 20 mM MgCl₂, pH 7.9)

  • Heating block or incubator set to 37°C

B. Preparation of Digest Master Mix:

  • For every 100 samples (of 1 µg DNA each), prepare 5 mL of Digest Master Mix.

  • To 5 mL of Hydrolysis Buffer, add:

    • 250 Units of Benzonase

    • 300 mUnits of Phosphodiesterase I

    • 200 Units of Alkaline Phosphatase

  • Gently mix by inversion. Prepare this mix fresh before use.

C. Digestion Procedure:

  • Aliquot 1 µg of purified DNA into a microcentrifuge tube. If the DNA concentration is low, a larger volume can be used, and buffer calculations can be adjusted.

  • Add 50 µL of the freshly prepared Digest Master Mix to each DNA sample.

  • Ensure the solution is mixed well by gently flicking the tube.

  • Incubate the reaction at 37°C for a minimum of 6 hours. Overnight incubation may also be performed for difficult samples.

  • After incubation, the sample is ready for analysis. It is common to stop the reaction by adding a solvent like methanol (B129727) to precipitate proteins and enzymes, followed by centrifugation to clarify the supernatant containing the nucleosides before injection into an LC-MS/MS system.

Section 4: Comparative Data

The efficiency of the DNA hydrolysis protocol is critical for accurate results. The following table compares the recovery of major deoxyribonucleosides using the simplified one-step protocol described above with an older, multi-step protocol (Crain protocol).

Table 1: Comparison of DNA Digestion Protocols Data adapted from a study on human placental DNA.[7] Results are shown as mean peak areas with %RSD (Relative Standard Deviation).

Deoxyribonucleoside One-Step Protocol (Mean) One-Step Protocol (%RSD) Crain Protocol (Mean) Crain Protocol (%RSD)
Deoxycytidine (dC)402,19511.1333,1905.7
5-Methyldeoxycytidine (m5dC)62,1987.061,0955.2
Thymidine (dT)589,9044.5594,3604.9
Deoxyadenosine (dA)6,556,5815.06,454,0969.2
Deoxyguanosine (dG)780,1224.6797,8425.6

Note: While this data does not specifically show m1dA, it demonstrates that the simplified one-step protocol provides comparable or better recovery for the major nucleosides, suggesting its suitability for sensitive analyses.[7] The improved workflow also reduces sample handling time, which is advantageous for unstable adducts.[7]

References

n1-Methyl-2'-deoxyadenosine standard stability and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of n1-Methyl-2'-deoxyadenosine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: For long-term stability, solid this compound should be stored in a well-sealed container at -20°C, protected from light and moisture. For short-term storage, 2-8°C is also acceptable for the solid compound.

Q2: How should I store this compound in solution?

A2: Solutions of this compound are less stable than the solid form. It is recommended to prepare solutions fresh for each experiment. If storage is necessary, prepare stock solutions in an anhydrous organic solvent such as DMSO, aliquot into single-use volumes to avoid freeze-thaw cycles, and store at -80°C. Aqueous solutions are particularly prone to degradation and should be used immediately.

Q3: What are the primary degradation pathways for this compound?

A3: The two main degradation pathways are acid-catalyzed hydrolysis of the N-glycosidic bond (depurination) and the Dimroth rearrangement under alkaline conditions. Depurination results in the formation of N1-methyladenine and the abasic sugar. The Dimroth rearrangement converts this compound to its more stable isomer, N6-methyl-2'-deoxyadenosine.

Q4: How does pH affect the stability of this compound?

A4: this compound is highly susceptible to degradation in acidic conditions due to the labilization of the N-glycosidic bond by the N1-methylation.[1] It is more stable in neutral to mildly alkaline solutions, although strong alkaline conditions can promote the Dimroth rearrangement. For experiments requiring a buffered solution, maintaining a pH between 7 and 8.5 is advisable.

Q5: Is this compound sensitive to light or oxidation?

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results between batches. Purity or identity of the compound may vary.Verify the purity and identity of each new batch using methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Loss of compound in aqueous buffer during an experiment. Degradation due to acidic pH or prolonged incubation.Prepare aqueous solutions fresh for each experiment. Ensure the buffer pH is neutral or slightly alkaline (pH 7-8.5). Minimize incubation times in aqueous solutions.
Appearance of an unexpected peak in HPLC analysis. Degradation of the compound.The unexpected peak could be a degradation product. Check the retention times against standards for N1-methyladenine (from depurination) and N6-methyl-2'-deoxyadenosine (from Dimroth rearrangement).
Low recovery of the compound after storage. Improper storage conditions leading to degradation.Review storage procedures. For solutions, ensure they are stored at -80°C in single-use aliquots. For solid compound, ensure the container is tightly sealed and stored at -20°C.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Notes
Solid-20°CLong-termProtect from light and moisture.
Solid2-8°CShort-termKeep in a tightly sealed container.
Solution (in anhydrous DMSO)-80°CShort-termAliquot to avoid freeze-thaw cycles.
Solution (in aqueous buffer)N/ANot RecommendedPrepare fresh before use.

Table 2: Summary of this compound Stability Profile

Condition Effect on Stability Primary Degradation Product(s)
Acidic pH (< 6)Highly UnstableN1-methyladenine (Depurination)
Neutral pH (7-8)Moderately StableBaseline hydrolysis over time
Alkaline pH (> 9)Moderately StableN6-methyl-2'-deoxyadenosine (Dimroth Rearrangement)
Elevated TemperatureDecreased StabilityAccelerates both depurination and rearrangement
Freeze-Thaw CyclesPotential for DegradationPromotes degradation in solution

Experimental Protocols

Protocol: Stability Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound. Specific parameters may need optimization for your equipment and experimental conditions.

1. Materials and Reagents:

2. Preparation of Mobile Phase:

  • Prepare a buffered aqueous mobile phase (e.g., 20 mM ammonium acetate).

  • Adjust the pH of the aqueous phase to 7.0.

  • The mobile phase will be a gradient of this aqueous buffer (Solvent A) and acetonitrile (Solvent B).

3. Preparation of Standard and Sample Solutions:

  • Prepare a stock solution of this compound in DMSO or the mobile phase at a concentration of 1 mg/mL.

  • For stability studies, dilute the stock solution to a working concentration (e.g., 50 µg/mL) in the desired stress condition buffer (e.g., acidic, basic, oxidative).

4. HPLC Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient of Solvent A (buffered water) and Solvent B (acetonitrile). For example:

    • 0-5 min: 5% B

    • 5-20 min: Gradient to 50% B

    • 20-25 min: Hold at 50% B

    • 25-30 min: Return to 5% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 260 nm

  • Injection Volume: 10 µL

5. Forced Degradation Study Procedure:

  • Acid Hydrolysis: Incubate the sample solution in 0.1 M HCl at 60°C. Take samples at various time points (e.g., 0, 1, 2, 4, 8 hours), neutralize, and analyze by HPLC.

  • Base Hydrolysis (Dimroth Rearrangement): Incubate the sample solution in 0.1 M NaOH at 60°C. Take samples at various time points, neutralize, and analyze by HPLC.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature. Take samples at various time points and analyze by HPLC.

  • Thermal Degradation: Incubate the sample solution (at neutral pH) at 80°C. Take samples at various time points and analyze by HPLC.

6. Data Analysis:

  • Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products over time.

  • Calculate the percentage of degradation.

  • The method is considered stability-indicating if the degradation products are well-resolved from the parent compound.

Visualizations

degradation_pathways cluster_acid Acidic Conditions (pH < 6) cluster_alkaline Alkaline Conditions (pH > 9) m1dA This compound depurination Depurination (Glycosidic Bond Cleavage) m1dA->depurination H⁺ dimroth Dimroth Rearrangement m1dA->dimroth OH⁻ N1_methyladenine N1-methyladenine depurination->N1_methyladenine sugar 2-deoxyribose depurination->sugar m6dA N6-methyl-2'-deoxyadenosine dimroth->m6dA troubleshooting_workflow start Inconsistent Experimental Results check_purity Verify Purity and Identity of Compound (MS, NMR) start->check_purity purity_ok Purity Confirmed check_purity->purity_ok Yes purity_bad Purity Issue Identified check_purity->purity_bad No check_storage Review Storage and Handling Procedures storage_ok Storage is Correct check_storage->storage_ok Yes storage_bad Improper Storage Identified check_storage->storage_bad No check_protocol Examine Experimental Protocol protocol_ok Protocol is Sound check_protocol->protocol_ok Yes protocol_bad Protocol Issue Identified (e.g., pH, incubation time) check_protocol->protocol_bad No purity_ok->check_storage action_new_batch Action: Obtain a new, verified batch. purity_bad->action_new_batch storage_ok->check_protocol action_correct_storage Action: Implement correct storage (e.g., -80°C aliquots). storage_bad->action_correct_storage action_modify_protocol Action: Modify protocol (e.g., use fresh solutions, adjust pH). protocol_bad->action_modify_protocol end_node Problem Resolved action_new_batch->end_node action_correct_storage->end_node action_modify_protocol->end_node

References

Technical Support Center: Quantification of N1-Methyl-2'-deoxyadenosine (m1dA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of N1-Methyl-2'-deoxyadenosine (m1dA) by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound (m1dA)?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as m1dA, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and unreliable quantification.[1][2] These effects can compromise the accuracy, precision, and sensitivity of the analytical method.

Q2: What are the primary sources of matrix effects in biological samples for m1dA analysis?

A2: The primary sources of matrix effects in biological samples like plasma and urine are endogenous components that are co-extracted with m1dA.[1][2] In plasma, phospholipids (B1166683) are a major cause of ion suppression.[3] In urine, high concentrations of salts and urea (B33335) can significantly interfere with the ionization of m1dA.[4]

Q3: How can I determine if my m1dA measurements are being affected by matrix effects?

A3: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of m1dA standard is introduced into the mass spectrometer after the analytical column.[5] Injection of a blank matrix extract will show a dip or rise in the baseline signal if ion suppression or enhancement is occurring at the retention time of m1dA. For a quantitative assessment, the post-extraction spike method is widely used.[2] This involves comparing the peak area of m1dA spiked into a blank matrix extract to the peak area of m1dA in a neat solvent.

Q4: What is the recommended internal standard for m1dA quantification to correct for matrix effects?

A4: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard.[6] For m1dA, a deuterated or 13C/15N-labeled this compound would be ideal. If a SIL m1dA is unavailable, a SIL analog like 2'-deoxyadenosine-d2 or 2'-deoxyadenosine-¹³C₁₀,¹⁵N₅ can be a suitable alternative, as they have very similar chemical properties and chromatographic behavior.[7][8]

Q5: When is it necessary to use matrix-matched calibration curves?

A5: Matrix-matched calibration curves are recommended when significant matrix effects are observed and a suitable stable isotope-labeled internal standard is not available. Preparing calibration standards in a blank matrix that is identical to the study samples helps to ensure that the calibration standards and the unknown samples experience the same degree of matrix effect, thereby improving the accuracy of quantification.

Q6: What are the pros and cons of different sample preparation techniques for reducing matrix effects in m1dA analysis?

A6: The choice of sample preparation technique is critical for minimizing matrix effects.

  • Protein Precipitation (PPT): This is a simple and fast method, but it is often less effective at removing phospholipids and other interfering components, which can lead to significant matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT and is effective at removing highly polar interferences like salts. However, the recovery of polar analytes like m1dA can be lower and more variable.

  • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing a broad range of interferences, including phospholipids and salts.[9] It typically provides the highest analyte recovery and the least matrix effects, though it requires more method development.[1][9]

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of m1dA.

Problem Possible Causes Recommended Solutions
Low or Inconsistent m1dA Recovery 1. Inefficient sample extraction. 2. Suboptimal pH during extraction. 3. Analyte breakthrough during SPE loading or washing. 4. Inappropriate SPE sorbent or elution solvent.1. Optimize the sample preparation method (e.g., switch from LLE to SPE). 2. Adjust the pH of the sample and extraction solvents to ensure m1dA is in a neutral form for better retention on reversed-phase SPE. 3. Slow down the loading and washing flow rates during SPE. 4. Test different SPE sorbents (e.g., C8, C18, mixed-mode) and elution solvents.
Significant Ion Suppression or Enhancement 1. Co-elution of matrix components (e.g., phospholipids, salts). 2. Inadequate sample cleanup. 3. High concentration of analyte or internal standard.1. Optimize the chromatographic separation to resolve m1dA from interfering peaks. 2. Implement a more rigorous sample preparation method like SPE.[9] 3. Dilute the sample extract to reduce the concentration of interfering compounds.[10] 4. Use a stable isotope-labeled internal standard that co-elutes with m1dA to compensate for the effect.[6]
Poor Linearity of Calibration Curve in Matrix 1. Non-linear matrix effects across the concentration range. 2. Saturation of the mass spectrometer detector at high concentrations. 3. Inappropriate internal standard.1. Use matrix-matched calibrators. 2. Narrow the calibration range or dilute samples to fall within the linear range. 3. Ensure the internal standard concentration is appropriate and that it behaves similarly to the analyte across the concentration range.
High Variability Between Replicates 1. Inconsistent sample preparation. 2. Variable matrix effects between different sample lots. 3. Instrument instability.1. Automate the sample preparation process if possible. 2. Assess matrix effects in multiple lots of the biological matrix. 3. Perform system suitability tests to ensure instrument performance is stable.

Quantitative Data Summary

The following tables summarize typical performance data for different sample preparation methods. Note that these are representative values and may vary depending on the specific experimental conditions.

Table 1: Comparison of Analyte Recovery for Different Sample Preparation Methods

Sample Preparation MethodMatrixAverage Recovery (%)Reference
Dilute-and-InjectUrine>95% (assumed for minimal processing)[11]
Solid-Phase Extraction (C8)Plasma90.6 ± 4.9
Solid-Phase Extraction (Oasis PRiME HLB)Plasma98 ± 8[9]
Liquid-Liquid ExtractionPlasma70 ± 10[1][9]

Table 2: Matrix Effect Assessment in Different Biological Matrices

MatrixSample PreparationMatrix Effect (%)*Reference
UrineDilution with Acetonitrile (B52724)<15%[11]
PlasmaSolid-Phase Extraction (Oasis PRiME HLB)<20%[9]
PlasmaLiquid-Liquid Extraction>20% (more variable)[9]
PlasmaProtein PrecipitationOften significant ion suppression[3]

*Matrix Effect (%) is calculated as [(Peak area in matrix / Peak area in solvent) - 1] x 100. A value of 0% indicates no matrix effect, negative values indicate ion suppression, and positive values indicate ion enhancement.

Experimental Protocols

Protocol 1: Quantification of m1dA in Human Urine using Dilute-and-Inject with HILIC-LC-MS/MS

This protocol is adapted from a validated method for methylated nucleosides in urine and is suitable for high-throughput analysis.[11]

  • Materials and Reagents:

    • This compound (m1dA) standard

    • Stable isotope-labeled internal standard (e.g., 2'-deoxyadenosine-d2)

    • LC-MS grade acetonitrile and water

    • Formic acid

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples for 10 seconds.

    • To 50 µL of urine, add 50 µL of internal standard solution (in water) and 900 µL of acetonitrile.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Parameters:

    • LC System: UPLC system

    • Column: HILIC column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient suitable for separating polar compounds.

    • Injection Volume: 5 µL

    • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

    • MRM Transitions: Optimized for m1dA and the internal standard.

Protocol 2: Quantification of m1dA in Human Plasma using Solid-Phase Extraction (SPE) with LC-MS/MS

This protocol is based on a method for a similar deoxyadenosine (B7792050) derivative in plasma and is designed for robust removal of matrix interferences.

  • Materials and Reagents:

    • This compound (m1dA) standard

    • Stable isotope-labeled internal standard (e.g., 2'-deoxyadenosine-d2)

    • LC-MS grade methanol (B129727), acetonitrile, ethyl acetate, hexane, dichloromethane, and water

    • Phosphate (B84403) buffer (10 mM, pH 6.5)

    • C8 SPE cartridges (e.g., 100 mg, 1 mL)

  • Sample Preparation:

    • Conditioning: Condition the C8 SPE cartridge with 1 mL of acetonitrile followed by 1 mL of phosphate buffer.

    • Sample Loading: Mix 500 µL of plasma with 50 µL of internal standard solution and 500 µL of phosphate buffer. Load the entire mixture onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 1% acetonitrile in phosphate buffer, followed by 1 mL of hexane/dichloromethane (50/50, v/v).

    • Elution: Elute m1dA and the internal standard with 1 mL of 5% methanol in ethyl acetate.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Parameters:

    • LC System: UPLC or HPLC system

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable reversed-phase gradient.

    • Injection Volume: 10 µL

    • MS System: Triple quadrupole mass spectrometer with ESI in positive mode.

    • MRM Transitions: Optimized for m1dA and the internal standard.

Visualizations

G cluster_start Start cluster_assessment Problem Assessment cluster_troubleshooting Troubleshooting Paths cluster_solution Solution start Inconsistent or Inaccurate m1dA Quantification assess_me Assess Matrix Effects (Post-Extraction Spike) start->assess_me assess_recovery Evaluate Analyte Recovery start->assess_recovery optimize_sp Optimize Sample Prep (e.g., SPE, LLE) assess_me->optimize_sp Significant ME optimize_lc Optimize Chromatography assess_me->optimize_lc Co-elution use_is Use Stable Isotope Labeled Internal Standard assess_me->use_is Variable ME matrix_matched Use Matrix-Matched Calibrants assess_me->matrix_matched No SIL-IS available assess_recovery->optimize_sp Low Recovery solution Reliable m1dA Quantification optimize_sp->solution optimize_lc->solution use_is->solution matrix_matched->solution

Caption: Logical relationships of matrix effect mitigation strategies.

References

challenges in quantifying n1-Methyl-2'-deoxyadenosine in complex biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of n1-Methyl-2'-deoxyadenosine (m1A) in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound (m1A) in biological samples?

Quantifying m1A, a DNA adduct, is challenging due to several factors. These include its low abundance in biological matrices, potential instability during sample preparation, and the complexity of the samples themselves, which can lead to analytical interferences.[1][2] The methods for analysis must be highly sensitive and specific to detect lesions at levels as low as one adduct per 10⁸ to 10¹⁰ nucleotides.[2] Key challenges include:

  • Sample Preparation: Efficiently isolating DNA without degrading the labile m1A adduct.[1] The choice of DNA isolation method, cleanup/enrichment steps, and even sample vials can significantly impact the recovery and success of the analysis.[1]

  • Analyte Stability: The N1-methylated purine (B94841) has a labile glycosidic bond, making it prone to depurination (loss of the base from the sugar-phosphate backbone) during sample heating or acid treatment.[1][3][4]

  • Matrix Effects: Co-extracted molecules from complex samples like tissues, blood, or urine can interfere with the analysis, most notably causing ion suppression in mass spectrometry.[5][6]

  • Low Abundance: The trace levels of m1A require highly sensitive analytical techniques, such as mass spectrometry, to achieve reliable quantification.[2]

Q2: Which analytical technique is most suitable for m1A quantification?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and robust method for quantifying m1A.[7][8] This technique combines the separation power of liquid chromatography with the sensitivity and specificity of mass spectrometry.[6] Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over reversed-phase columns for polar compounds like m1A, as it provides good retention and the high organic solvent mobile phase can enhance ionization efficiency and detection sensitivity.[9]

Q3: How can I ensure the stability of m1A during sample processing?

Maintaining the stability of m1A is critical for accurate quantification. Since the glycosidic linkage is weak, harsh conditions should be avoided.[1]

  • Enzymatic Digestion: Use a cocktail of nucleases (e.g., nuclease P1, phosphodiesterases, alkaline phosphatase) to gently digest DNA into individual nucleosides at a neutral or slightly basic pH. Avoid acid hydrolysis, which can cause depurination.[1]

  • Temperature Control: Keep samples on ice or at 4°C whenever possible during extraction and processing to minimize enzymatic degradation and chemical decomposition.[10][11]

  • pH Management: Maintain a stable and appropriate pH throughout the sample preparation process.[10]

Q4: What are "matrix effects" and how can I mitigate them?

Matrix effects occur when components in the biological sample other than the analyte of interest alter the ionization efficiency of the analyte, leading to inaccurate quantification.[5] The most common effect is ion suppression, where co-eluting compounds compete with the analyte for ionization, reducing its signal.[5]

  • Effective Sample Cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances like salts, lipids, and proteins.[10]

  • Chromatographic Separation: Optimize the LC method to separate m1A from the majority of matrix components. HILIC can be effective for this purpose.[9]

  • Use of Internal Standards: Incorporate a stable isotope-labeled internal standard (e.g., ¹⁵N₅-m1A) that co-elutes with the analyte. This standard experiences the same matrix effects, allowing for accurate correction during data analysis.

Experimental Protocols

Generalized Protocol for m1A Quantification by LC-MS/MS

This protocol outlines the key steps for quantifying m1A from complex biological samples like tissues or cells.

  • DNA Isolation:

    • Homogenize the tissue or cell sample using appropriate methods, such as bead beating or sonication.[12]

    • Lyse the cells using a buffer containing detergents (e.g., SDS) and proteinase K to digest proteins.[13]

    • Isolate genomic DNA using a method that ensures high purity, such as phenol-chloroform extraction followed by ethanol (B145695) precipitation or a column-based purification kit.[13][14] Ensure all steps are performed under conditions that minimize DNA damage.

  • Enzymatic Hydrolysis of DNA:

    • Quantify the isolated DNA using a spectrophotometer.

    • To a known amount of DNA (e.g., 10-20 µg), add a stable isotope-labeled internal standard.

    • Perform enzymatic digestion in a buffered solution (e.g., ammonium (B1175870) acetate). A common enzyme cocktail includes nuclease P1 and alkaline phosphatase.

    • Incubate the mixture at 37°C for a sufficient time (e.g., 2-12 hours) to ensure complete digestion to single nucleosides.

  • Sample Cleanup (Deproteinization and Enrichment):

    • After digestion, remove enzymes and other proteins. This can be done by ultrafiltration (e.g., using a 10 kDa molecular weight cutoff filter) or protein precipitation with a solvent like acetonitrile.[10]

    • The resulting solution containing the nucleosides can be directly analyzed or further concentrated by drying under vacuum and reconstituting in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Chromatography: Use a HILIC column for optimal retention and separation of m1A.[9] A typical mobile phase could consist of an organic solvent (e.g., acetonitrile) with an aqueous component containing a modifier like malic acid or ammonium formate (B1220265) to improve peak shape and ionization.[9]

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.[5] Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transition for m1A typically involves monitoring the fragmentation of the protonated molecular ion [M+H]⁺ to the protonated base ion [BH₂]⁺.

    • Data Acquisition: Develop a method that includes the specific MRM transitions for both the native m1A and its stable isotope-labeled internal standard.

  • Data Analysis and Quantification:

    • Integrate the peak areas for both the analyte (m1A) and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Quantify the amount of m1A in the sample by comparing this ratio to a standard curve generated from known concentrations of m1A standards.

Quantitative Data Summary

The following table summarizes recovery and precision data from a study that quantified methylated adenosine (B11128) modifications, including m1A, in human serum using HILIC-MS/MS.[9] This data demonstrates the performance that can be achieved with an optimized method.

AnalyteRecovery (%)Intra-day Precision (RSD %)Inter-day Precision (RSD %)Accuracy (RE %)
m1A98.9 - 109.4%< 6.0%< 8.8%-11.0% to 5.5%

Table based on data for methylated adenosine modifications analysis in serum.[9]

Troubleshooting Guides

Problem: Low or No Signal for m1A
Potential Cause Recommended Solution
Analyte Degradation Prepare fresh samples and standards.[15] Ensure all sample preparation steps are performed at low temperatures and avoid harsh pH conditions to prevent depurination.[10]
Ion Suppression Dilute the sample or improve the sample cleanup procedure (e.g., use SPE) to remove interfering matrix components.[5] Adjust chromatographic conditions to better separate m1A from the suppressive region.
Incorrect MS Settings Verify MS parameters: check that the correct polarity (positive ion mode for m1A) and MRM transitions are used.[5] Perform an MS tune and calibration.[15] Ensure the ion source probe is positioned correctly and gas flows are stable.[15]
Injection Issues Check for air bubbles in the sample vial or autosampler syringe.[15] Confirm the injection volume is correct and the autosampler needle is reaching the sample.[16]
Concentration Below LOD Concentrate the sample before injection. Increase the amount of starting DNA material if possible.
Problem: Poor Peak Shape (Tailing, Splitting, or Broadening)
Potential Cause Recommended Solution
Column Contamination Flush the column with a strong solvent as recommended by the manufacturer.[16] If performance does not improve, replace the guard column and/or the analytical column.[6]
Incompatible Injection Solvent Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.
Secondary Interactions Interactions with active sites on the column can cause tailing. Add a small amount of a modifier (e.g., ammonium formate) to the mobile phase to block these sites.[16]
Column Overload Reduce the injection volume or dilute the sample.[6]
Increased System Volume Check for and minimize the length of all tubing between the injector, column, and MS source. Ensure all fittings are secure.[15]
Problem: High Variability and Poor Reproducibility
Potential Cause Recommended Solution
Inconsistent Sample Preparation Standardize the entire workflow from DNA isolation to final injection.[17] Use automated liquid handlers if available for pipetting steps. Ensure complete and consistent enzymatic digestion for all samples.
Insufficient Column Equilibration Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase between injections, especially for HILIC.[15]
Fluctuating LC/MS System Performance Regularly run system suitability tests (SSTs) with a standard mixture to monitor retention time, peak area, and pressure stability.[18] Check for leaks in the LC system, which can cause pressure fluctuations.[6]
Analyte Instability in Autosampler Keep the autosampler tray cooled (e.g., 4°C) to prevent degradation of m1A in prepared samples waiting for injection.

Visualized Workflows and Logic

G Diagram 1: General Workflow for m1A Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Tissue, Cells, etc.) DNA_Isolation DNA Isolation & Purification Sample->DNA_Isolation Enzymatic_Digestion Enzymatic Digestion to Nucleosides DNA_Isolation->Enzymatic_Digestion Cleanup Sample Cleanup (Filtration/SPE) Enzymatic_Digestion->Cleanup LC_MS HILIC-LC-MS/MS Analysis Cleanup->LC_MS Data_Processing Data Processing (Peak Integration) LC_MS->Data_Processing Quantification Quantification (vs. Standard Curve) Data_Processing->Quantification G Diagram 2: Troubleshooting Logic for No m1A Peak Start No m1A Peak Detected Check_Standard Inject m1A Standard. Is a peak observed? Start->Check_Standard Check_Sample_Prep Review Sample Prep: - Degradation? - Incomplete Digestion? - Sample Loss? Check_Standard->Check_Sample_Prep Yes System_Issue System Issue: - Check MS Tune - Check LC Flow - Source Contamination Check_Standard->System_Issue No Sample_Issue Sample Issue: - Improve Cleanup - Check for Ion Suppression - Increase Starting Material Check_Sample_Prep->Sample_Issue Yes Resolved Problem Resolved System_Issue->Resolved Sample_Issue->Resolved G Diagram 3: Sources of Signal Loss and Interference cluster_prep Sample Preparation cluster_ms LC-MS/MS Analysis m1A True m1A Concentration in Sample Depurination Depurination (Chemical Instability) m1A->Depurination Incomplete_Digestion Incomplete Digestion m1A->Incomplete_Digestion Physical_Loss Physical Loss during Extraction/Cleanup m1A->Physical_Loss Ion_Suppression Ion Suppression (Matrix Effect) Depurination->Ion_Suppression Incomplete_Digestion->Ion_Suppression Physical_Loss->Ion_Suppression Adsorption Adsorption to Vials/Tubing Ion_Suppression->Adsorption Final_Signal Measured m1A Signal Adsorption->Final_Signal

References

Validation & Comparative

A Researcher's Guide to Validating n1-Methyl-2'-deoxyadenosine (m1A) Antibody Specificity Against n6-methyladenosine (m6A)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of antibodies is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of experimental methods to validate the specificity of an n1-Methyl-2'-deoxyadenosine (m1A) antibody, with a particular focus on assessing its cross-reactivity with the structurally similar and highly abundant n6-methyladenosine (B1675857) (m6A).

The accurate detection of m1A, a critical post-transcriptional RNA modification, relies on highly specific antibodies. Given that m6A is the most prevalent internal modification in eukaryotic mRNA, ensuring that an anti-m1A antibody does not cross-react with m6A is a crucial validation step. This guide outlines three robust experimental approaches to determine antibody specificity: Dot Blot analysis, Competitive ELISA, and RNA Immunoprecipitation followed by Mass Spectrometry (RIP-MS).

Antibody Candidates

For the purpose of this guide, we will consider the following commercially available, highly cited monoclonal antibodies:

  • Anti-n1-Methyl-2'-deoxyadenosine (m1A) Antibody: Cell Signaling Technology, #37739 (Rabbit Monoclonal)

  • Anti-n6-methyladenosine (m6A) Antibody: Cell Signaling Technology, #56593 (Rabbit Monoclonal)

Cell Signaling Technology provides datasheets for both the m1A antibody (#37739) and the m6A antibody (#56593), indicating that they have been validated using ELISA and dot blot assays and do not exhibit cross-reactivity with unmodified adenosine (B11128) or each other.[1][2][3][4][5] This guide provides the detailed protocols necessary for researchers to independently verify these claims.

Experimental Comparison: Validating m1A Antibody Specificity

The following table summarizes the key aspects of the three recommended validation methods.

Experimental Method Principle Data Output Throughput Cost Expertise Required
Dot Blot Immobilized RNA or nucleosides are probed with the primary antibody to assess binding.Qualitative or semi-quantitative assessment of antibody binding.HighLowLow
Competitive ELISA Competition between free nucleosides (m1A and m6A) and immobilized antigen for antibody binding.Quantitative determination of antibody specificity and cross-reactivity (IC50 values).HighMediumMedium
RIP-MS Immunoprecipitation of the target (m1A-containing RNA) followed by mass spectrometry to identify the captured RNA species.Definitive identification and quantification of immunoprecipitated RNA modifications.LowHighHigh

Method 1: Dot Blot Analysis

Dot blot is a simple and rapid technique to qualitatively assess the binding of an antibody to a specific antigen. In this context, it is used to determine if the anti-m1A antibody binds to m6A.

Experimental Workflow

Dot_Blot_Workflow Dot Blot Experimental Workflow cluster_prep Sample Preparation cluster_blot Blotting cluster_detection Detection RNA_Extraction Total RNA Extraction Spotting Spot RNA onto Nitrocellulose Membrane RNA_Extraction->Spotting m1A_RNA Synthesized m1A-containing RNA Oligo m1A_RNA->Spotting m6A_RNA Synthesized m6A-containing RNA Oligo m6A_RNA->Spotting Unmod_RNA Unmodified RNA Oligo Unmod_RNA->Spotting UV_Crosslink UV Cross-linking Spotting->UV_Crosslink Blocking Blocking with 5% BSA UV_Crosslink->Blocking Primary_Ab Incubate with anti-m1A Antibody Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Signal Analysis Detection->Analysis

A simplified workflow for Dot Blot analysis.
Detailed Protocol

  • RNA Preparation:

    • Extract total RNA from a cell line of interest using a standard method like TRIzol reagent.

    • Synthesize short RNA oligonucleotides (20-30 nt) containing a single m1A, a single m6A, or no modifications (unmodified control).

    • Quantify RNA concentration using a NanoDrop spectrophotometer.

  • Membrane Preparation and Spotting:

    • On a nitrocellulose or nylon membrane, carefully spot serial dilutions of the total RNA and the synthesized RNA oligos (e.g., 200 ng, 100 ng, 50 ng).

    • Allow the spots to air dry completely.

  • Cross-linking and Blocking:

    • Cross-link the RNA to the membrane using a UV cross-linker.

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the anti-m1A antibody (Cell Signaling Technology, #37739) at a 1:1000 dilution in the blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) at a 1:5000 dilution in the blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a chemiluminescence imaging system.

Expected Results and Interpretation

A highly specific anti-m1A antibody should produce a strong signal for the m1A-containing RNA oligo and a detectable signal for the total RNA (which contains m1A), but no signal for the m6A-containing or unmodified RNA oligos.

RNA Sample Expected Signal with Anti-m1A Antibody
m1A-containing oligo+++
m6A-containing oligo-
Unmodified oligo-
Total Cellular RNA+

Method 2: Competitive ELISA

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) provides a quantitative measure of antibody specificity by determining the concentration of a free antigen that inhibits the binding of the antibody to a coated antigen by 50% (IC50).

Experimental Workflow

Competitive_ELISA_Workflow Competitive ELISA Workflow cluster_plate_prep Plate Preparation cluster_competition Competition cluster_detection Detection Coating Coat Plate with m1A-BSA Conjugate Washing1 Wash Coating->Washing1 Blocking Block with BSA Washing1->Blocking Washing2 Wash Blocking->Washing2 Preincubation Pre-incubate anti-m1A Ab with free m1A or m6A nucleosides Washing2->Preincubation Incubation Add mixture to coated plate Preincubation->Incubation Washing3 Wash Incubation->Washing3 Secondary_Ab Add HRP-conjugated Secondary Antibody Washing3->Secondary_Ab Washing4 Wash Secondary_Ab->Washing4 Substrate Add TMB Substrate Washing4->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance at 450 nm Stop->Read

A simplified workflow for Competitive ELISA.
Detailed Protocol

  • Plate Coating:

    • Coat the wells of a 96-well microplate with an m1A-conjugated carrier protein (e.g., m1A-BSA) at a concentration of 1-10 µg/mL in a carbonate-bicarbonate buffer (pH 9.6) overnight at 4°C.

    • Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).

  • Blocking:

    • Block the remaining protein-binding sites by adding 200 µL of 1% BSA in PBS to each well and incubating for 1-2 hours at room temperature.

    • Wash the plate three times with PBST.

  • Competition:

    • In separate tubes, prepare serial dilutions of free m1A and m6A nucleosides (competitors) in assay diluent (e.g., 1% BSA in PBS).

    • Add a constant, predetermined concentration of the anti-m1A antibody (Cell Signaling Technology, #37739) to each dilution of the competitors.

    • Incubate these mixtures for 1-2 hours at room temperature.

    • Transfer 100 µL of each antibody-competitor mixture to the coated and blocked wells.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate four times with PBST.

    • Add 100 µL of an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in assay diluent to each well and incubate for 1 hour at room temperature.

    • Wash the plate five times with PBST.

    • Add 100 µL of a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of 2N H2SO4.

    • Read the absorbance at 450 nm using a microplate reader.

Expected Results and Interpretation

The signal intensity will be inversely proportional to the concentration of the free competitor. A highly specific anti-m1A antibody will be effectively competed off by free m1A, resulting in a low IC50 value. In contrast, a much higher concentration of m6A will be required to achieve similar competition, resulting in a significantly higher IC50 value.

Competitor Expected IC50 Value Interpretation
m1ALow (e.g., ng/mL range)High specificity for m1A
m6AHigh (e.g., µg/mL range or no competition)Low to no cross-reactivity with m6A

Method 3: RNA Immunoprecipitation followed by Mass Spectrometry (RIP-MS)

RIP-MS is the gold standard for definitively identifying the RNA species that an antibody binds to in a cellular context. This method provides the highest level of confidence in antibody specificity.

Experimental Workflow

RIP_MS_Workflow RIP-MS Experimental Workflow cluster_rip RNA Immunoprecipitation (RIP) cluster_ms Mass Spectrometry Cell_Lysis Cell Lysis IP Immunoprecipitation with anti-m1A Antibody Cell_Lysis->IP Washing Wash to remove non-specific binding IP->Washing Elution Elute RNA Washing->Elution RNA_Digestion RNA Digestion to Nucleosides Elution->RNA_Digestion LC_MS LC-MS/MS Analysis RNA_Digestion->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

A simplified workflow for RIP-MS.
Detailed Protocol

  • Cell Lysis and RNA Fragmentation:

    • Harvest cultured cells and lyse them in a RIP buffer containing RNase inhibitors.

    • Fragment the RNA to an appropriate size (e.g., 100-500 nt) by sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Incubate the cell lysate with the anti-m1A antibody (Cell Signaling Technology, #37739) or a negative control IgG antibody overnight at 4°C with rotation.

    • Add protein A/G magnetic beads to capture the antibody-RNA complexes and incubate for 1-2 hours at 4°C.

    • Wash the beads extensively with RIP wash buffer to remove non-specifically bound RNA.

  • RNA Elution and Purification:

    • Elute the RNA from the beads using an elution buffer containing proteinase K to digest the antibody and other proteins.

    • Purify the RNA using a standard RNA extraction method (e.g., phenol-chloroform extraction followed by ethanol (B145695) precipitation).

  • RNA Digestion and Mass Spectrometry:

    • Digest the purified RNA to single nucleosides using a cocktail of nucleases.

    • Analyze the resulting nucleosides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Expected Results and Interpretation

The LC-MS/MS data will allow for the precise identification and quantification of the modified nucleosides present in the immunoprecipitated RNA. For a highly specific anti-m1A antibody, the results should show a significant enrichment of m1A in the RIP sample compared to the input and the IgG control, with minimal to no enrichment of m6A.

Nucleoside Enrichment in m1A-RIP vs. IgG Control
m1AHigh
m6ALow / None
Adenosine (A)Low / None
Other modificationsLow / None

Conclusion

Validating the specificity of an this compound antibody against n6-methyladenosine is a critical step to ensure the reliability of experimental results. While dot blot analysis offers a rapid and straightforward initial screen, competitive ELISA provides quantitative data on antibody specificity. For the most definitive and comprehensive assessment of in vivo binding, RNA immunoprecipitation followed by mass spectrometry is the recommended approach. By employing these methods, researchers can confidently select and utilize highly specific m1A antibodies, leading to more accurate and impactful findings in the field of epitranscriptomics.

References

A Researcher's Guide to n1-Methyl-2'-deoxyadenosine (m1A) Sequencing: A Cross-Platform Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of epitranscriptomics, this guide provides an objective comparison of current platforms for sequencing n1-Methyl-2'-deoxyadenosine (m1A), a critical regulator of RNA metabolism. Supported by experimental data, we delve into the methodologies, performance, and limitations of key technologies to aid in the selection of the most suitable approach for your research needs.

N1-methyladenosine (m1A) is a post-transcriptional RNA modification that plays a significant role in various biological processes, including the regulation of mRNA translation and stability.[1][2] The accurate and robust detection of m1A sites across the transcriptome is crucial for understanding its function in health and disease. This guide compares three major approaches for m1A sequencing: antibody-based enrichment (m1A-seq/MeRIP-seq), reverse transcription signature-based methods (m1A-MAP), and direct RNA sequencing (Oxford Nanopore Technologies).

Comparative Analysis of m1A Sequencing Platforms

The selection of an appropriate m1A sequencing platform is contingent on the specific research question, available resources, and desired resolution. The following table summarizes the key features and performance metrics of the compared technologies.

Featurem1A-seq / MeRIP-seqm1A-MAP (m1A-induced Misincorporation)Oxford Nanopore Direct RNA Sequencing
Principle Immunoprecipitation of m1A-containing RNA fragments using an m1A-specific antibody, followed by high-throughput sequencing.[3][4][5]Identification of m1A sites based on the characteristic patterns of misincorporation and termination during reverse transcription.[6][7][8]Direct sequencing of native RNA molecules, where m1A modifications cause detectable alterations in the ionic current signal.[9][10]
Resolution Low (100-200 nt)Single nucleotideSingle nucleotide
Quantitative Semi-quantitative, enrichment-basedPotentially quantitative, but can underestimate modification levels.[7]Quantitative, provides single-molecule level modification information.[9]
Sensitivity Dependent on antibody affinity and specificity.Can detect sites with high modification levels, but may miss low-stoichiometry sites.[7]Dependent on the development of accurate basecalling models for m1A.[9][11]
Specificity Prone to false positives due to antibody cross-reactivity, particularly with the 5' m7G cap.[12][13][14][15][16]High, as it relies on the intrinsic chemical properties of m1A.High, as it directly detects the modified base.
Input RNA Typically requires micrograms of total RNA.Micrograms of total RNA.Nanograms of poly(A) RNA.
Workflow Relatively complex, involving antibody incubation, immunoprecipitation, and library preparation.[17][18]Involves specialized reverse transcription conditions and bioinformatics analysis to identify mutation signatures.[6][8]Simpler library preparation, but requires specialized bioinformatics workflows for modification detection.[9]
Strengths Widely used and established for other RNA modifications like m6A.High resolution and specificity, avoids antibody-related artifacts.Provides direct detection of modifications on long reads, preserving isoform and context information.
Limitations Susceptible to antibody cross-reactivity, leading to false positives. Low resolution.[12][13][14][15][16]May not be as sensitive to low-stoichiometry m1A sites. The efficiency of reverse transcriptase stalling/misincorporation can be sequence-dependent.[7]The accuracy of m1A detection is still under development and relies on sophisticated computational models.[9][11][19]

Experimental Protocols

m1A-seq / MeRIP-seq Protocol Outline

This method is analogous to MeRIP-seq for other RNA modifications like m6A.[17][18][20]

  • RNA Preparation: Isolate total RNA from the biological sample of interest and ensure high quality and integrity.

  • RNA Fragmentation: Fragment the RNA to an average size of 100-200 nucleotides using enzymatic or chemical methods.

  • Immunoprecipitation (IP): Incubate the fragmented RNA with an m1A-specific antibody to capture m1A-containing fragments. A non-specific IgG antibody should be used as a negative control.

  • Washing: Wash the antibody-RNA complexes to remove non-specifically bound RNA.

  • Elution: Elute the captured RNA fragments from the antibody.

  • Library Preparation: Prepare a sequencing library from the eluted RNA fragments and an input control (a fraction of the fragmented RNA that did not undergo IP).

  • Sequencing: Perform high-throughput sequencing of the IP and input libraries.

  • Data Analysis: Align reads to the reference genome/transcriptome and identify enriched regions (peaks) in the IP sample relative to the input control.

m1A-MAP Protocol Outline

This method leverages the property of m1A to induce mismatches or termination during reverse transcription.[6][7][8]

  • RNA Preparation: Isolate total RNA and perform poly(A) selection to enrich for mRNA.

  • Optional Demethylase Treatment: Treat a portion of the RNA with a demethylase (e.g., ALKBH3) to serve as a negative control by removing m1A modifications.[3]

  • Reverse Transcription: Perform reverse transcription using a reverse transcriptase that is sensitive to m1A, leading to misincorporations or truncations at the modification site.

  • Library Preparation: Prepare sequencing libraries from the cDNAs generated from both the untreated and demethylase-treated RNA samples.

  • Sequencing: Perform high-throughput sequencing.

  • Data Analysis: Align reads and identify sites with a significantly higher rate of mismatches or read terminations in the untreated sample compared to the demethylase-treated control.

Oxford Nanopore Direct RNA Sequencing for m1A Detection

This approach allows for the direct detection of RNA modifications without the need for reverse transcription or amplification.[9][10]

  • RNA Preparation: Isolate poly(A) RNA of high integrity.

  • Library Preparation: Ligate sequencing adapters directly to the RNA molecules using a kit provided by Oxford Nanopore Technologies.

  • Sequencing: Load the prepared library onto a Nanopore flow cell and perform direct RNA sequencing.

  • Data Analysis: Use specialized basecalling algorithms and computational models that can detect deviations in the ionic current signal caused by m1A modifications. Compare the signal from the native RNA to an unmodified control (e.g., in vitro transcribed RNA) to identify modified sites.[9]

Visualizing m1A in Cellular Processes

The following diagrams illustrate the experimental workflow for m1A sequencing and the role of m1A in regulating mRNA translation.

m1A_Sequencing_Workflow cluster_m1A_seq m1A-seq / MeRIP-seq cluster_m1A_MAP m1A-MAP cluster_Nanopore Oxford Nanopore m1A_seq_start Total RNA m1A_seq_frag RNA Fragmentation m1A_seq_start->m1A_seq_frag m1A_seq_ip Immunoprecipitation (m1A Antibody) m1A_seq_frag->m1A_seq_ip m1A_seq_lib Library Preparation m1A_seq_ip->m1A_seq_lib m1A_seq_seq Sequencing m1A_seq_lib->m1A_seq_seq m1A_seq_analysis Peak Calling m1A_seq_seq->m1A_seq_analysis m1A_MAP_start Total RNA m1A_MAP_rt Reverse Transcription m1A_MAP_start->m1A_MAP_rt m1A_MAP_lib Library Preparation m1A_MAP_rt->m1A_MAP_lib m1A_MAP_seq Sequencing m1A_MAP_lib->m1A_MAP_seq m1A_MAP_analysis Mismatch/Termination Analysis m1A_MAP_seq->m1A_MAP_analysis Nano_start poly(A) RNA Nano_lib Adapter Ligation Nano_start->Nano_lib Nano_seq Direct RNA Sequencing Nano_lib->Nano_seq Nano_analysis Signal-based Modification Detection Nano_seq->Nano_analysis

Caption: Comparative workflow of major m1A sequencing platforms.

m1A_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm mRNA_unmod pre-mRNA Writer Writer (e.g., TRMT6/61A) mRNA_unmod->Writer Methylation mRNA_mod m1A-modified mRNA mRNA_mod->Cytoplasm Export Writer->mRNA_mod Ribosome Ribosome Translation_inc Increased Translation Ribosome->Translation_inc Promotes Translation_dec Decreased Translation Ribosome->Translation_dec Inhibits Degradation mRNA Degradation Stabilization mRNA Stabilization Reader_YTHDF2 Reader (YTHDF2) Reader_YTHDF2->Degradation Reader_YTHDF3 Reader (YTHDF3) Reader_YTHDF3->Stabilization Eraser Eraser (e.g., ALKBH3) mRNA_unmod_cyto Unmodified mRNA Eraser->mRNA_unmod_cyto Unmodified mRNA mRNA_mod_cyto m1A-modified mRNA mRNA_mod_cyto->Ribosome mRNA_mod_cyto->Reader_YTHDF2 mRNA_mod_cyto->Reader_YTHDF3 mRNA_mod_cyto->Eraser Demethylation

Caption: Regulation of mRNA fate by m1A modification.

Conclusion

The field of m1A epitranscriptomics is rapidly evolving, with each sequencing platform offering distinct advantages and disadvantages. Antibody-based methods, while widely accessible, are hampered by concerns of cross-reactivity.[12][13][14][15][16] Methods based on the chemical properties of m1A, such as m1A-MAP, provide single-nucleotide resolution and high specificity but may lack sensitivity for lowly abundant modifications.[7] Direct RNA sequencing from Oxford Nanopore holds great promise for the direct, quantitative, and isoform-resolved detection of m1A, though the analytical workflows are still maturing.[9] The choice of methodology should be carefully considered based on the specific biological question, with an awareness of the inherent limitations of each approach. For high-confidence m1A identification, orthogonal validation using a different method is highly recommended.

References

A Comparative Guide to the Enzyme Kinetics of n1-Methyl-2'-deoxyadenosine Repair

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetics of enzymes responsible for repairing n1-Methyl-2'-deoxyadenosine (m1A), a form of DNA damage. We present a summary of key kinetic parameters, detailed experimental protocols for their measurement, and visual representations of the repair pathways and experimental workflows. This information is intended to assist researchers in designing experiments, interpreting results, and developing novel therapeutic strategies targeting DNA repair.

Data Presentation: Comparative Enzyme Kinetics

The repair of this compound is primarily carried out by two distinct enzyme families: the AlkB family of α-ketoglutarate-dependent dioxygenases, which perform direct reversal repair, and DNA glycosylases, which initiate the base excision repair (BER) pathway. The kinetic parameters for representative enzymes from these families are summarized below.

AlkB Homologs (Direct Reversal Repair)

The AlkB family of enzymes directly demethylates the m1A lesion, restoring the adenine (B156593) base without excising it from the DNA backbone. These enzymes exhibit a preference for either single-stranded (ssDNA) or double-stranded (dsDNA) substrates.

EnzymeOrganismSubstrateK_m_ (µM)k_cat_ (min⁻¹)k_cat_/K_m_ (µM⁻¹min⁻¹)Citation(s)
AlkB Escherichia colissDNA (m1A)3.3 ± 0.610.9 ± 0.63.3[1]
dsDNA (m1A)8.8 ± 1.612.3 ± 1.21.4[1]
ALKBH2 Homo sapiensdsDNA (m1A)1.2 ± 0.30.14 ± 0.010.12[2]
ALKBH3 Homo sapiensssDNA (m1A)1.3 ± 0.20.16 ± 0.010.12[3]
DNA Glycosylases (Base Excision Repair)

DNA glycosylases initiate the BER pathway by recognizing and excising the damaged m1A base, creating an apurinic/apyrimidinic (AP) site that is subsequently processed by other enzymes.

EnzymeOrganismSubstrateK_D_ (nM)k_obs_ (min⁻¹)Citation(s)
AfAlkA Archaeoglobus fulgidusdsDNA (m1A)48 ± 30.0109 ± 0.0002[4]

Note: The kinetic parameters for DNA glycosylases are often determined under single-turnover conditions, providing the observed rate constant (k_obs_) and the dissociation constant (K_D_) rather than steady-state parameters (K_m_ and k_cat_).

Experimental Protocols

Fluorescence-Based Assay for AlkB Activity

This continuous assay monitors the production of formaldehyde (B43269), a byproduct of the AlkB-mediated demethylation of m1A.[1]

Materials:

  • Enzyme: Purified AlkB or its homologs.

  • Substrate: Single-stranded or double-stranded oligonucleotide containing a single m1A lesion.

  • Reaction Buffer: 20 mM HEPES (pH 8.0), 200 µM α-ketoglutarate, 2 mM L-ascorbic acid, 20 µM Fe(NH₄)₂(SO₄)₂, 100 µg/mL BSA.

  • Coupling Enzyme: Formaldehyde dehydrogenase (FDH).

  • Fluorogenic Substrate: 3-acetylpyridine (B27631) adenine dinucleotide (APAD⁺), an analog of NAD⁺.

  • Instrumentation: Spectrofluorometer.

Procedure:

  • Reaction Setup: In a quartz cuvette, prepare a reaction mixture containing the reaction buffer, FDH, and APAD⁺.

  • Enzyme Addition: Add the purified AlkB enzyme to the reaction mixture and incubate for 5 minutes at 25°C to allow for temperature equilibration.

  • Initiate Reaction: Add the m1A-containing DNA substrate to the cuvette to start the reaction.

  • Fluorescence Monitoring: Immediately begin monitoring the increase in fluorescence intensity (excitation at 363 nm, emission at 482 nm) over time. The production of the fluorescent product, APADH, is directly proportional to the amount of formaldehyde released.

  • Data Analysis: Determine the initial reaction velocities from the linear portion of the fluorescence versus time plot. To determine K_m_ and k_cat_, perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.

Gel-Based Single-Turnover Assay for DNA Glycosylase Activity

This assay measures the rate of m1A excision by a DNA glycosylase under conditions where the enzyme concentration is in excess of the substrate concentration.[4][5]

Materials:

  • Enzyme: Purified DNA glycosylase (e.g., AfAlkA).

  • Substrate: A 5'-radiolabeled (e.g., ³²P) or fluorescently labeled double-stranded oligonucleotide containing a single m1A lesion.

  • Reaction Buffer: Specific to the enzyme being studied (e.g., for AfAlkA: 50 mM MES pH 6.5, 100 mM NaCl, 1 mM DTT, 1 mM EDTA, and 0.1 mg/ml BSA).

  • Quenching Solution: Typically a solution that denatures the enzyme, such as NaOH.

  • Loading Dye: Formamide-based loading dye for denaturing polyacrylamide gel electrophoresis.

  • Instrumentation: Polyacrylamide gel electrophoresis (PAGE) apparatus, phosphorimager or fluorescence scanner.

Procedure:

  • Reaction Setup: Prepare the reaction mixture containing the reaction buffer and the labeled DNA substrate.

  • Initiate Reaction: Add the DNA glycosylase to the reaction mixture to start the reaction. Ensure the final enzyme concentration is significantly higher than the substrate concentration (e.g., 10-fold excess).

  • Time Points: At various time points, withdraw aliquots of the reaction and immediately add them to the quenching solution to stop the reaction.

  • Alkaline Treatment: Treat the quenched samples with a strong base (e.g., NaOH) and heat to induce cleavage at the abasic site created by the glycosylase.

  • PAGE Analysis: Add loading dye to the samples and resolve the substrate and product fragments on a denaturing polyacrylamide gel.

  • Data Analysis: Quantify the intensity of the bands corresponding to the intact substrate and the cleaved product at each time point. Plot the fraction of product formed against time and fit the data to a single exponential equation to determine the observed rate constant (k_obs_).

Mandatory Visualization

Experimental_Workflow_AlkB_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis prep_mix Prepare Reaction Mix (Buffer, FDH, APAD+) prep_enz Add AlkB Enzyme prep_mix->prep_enz Incubate 5 min initiate Initiate Reaction (Add Substrate) prep_enz->initiate prep_sub Prepare m1A DNA Substrate prep_sub->initiate monitor Monitor Fluorescence (Exc: 363nm, Em: 482nm) initiate->monitor Continuous velocity Calculate Initial Velocity monitor->velocity kinetics Determine Km and kcat (Michaelis-Menten Plot) velocity->kinetics

Caption: Workflow for the fluorescence-based AlkB kinetic assay.

Experimental_Workflow_Glycosylase_Assay cluster_prep Preparation cluster_reaction Reaction & Quenching cluster_analysis Analysis prep_mix Prepare Reaction Mix (Buffer, Labeled DNA) initiate Initiate Reaction (Add Enzyme) prep_mix->initiate prep_enz Prepare DNA Glycosylase prep_enz->initiate timepoints Take Aliquots at Time Intervals initiate->timepoints quench Quench Reaction (e.g., NaOH) timepoints->quench cleavage Alkaline Cleavage quench->cleavage page Denaturing PAGE cleavage->page quantify Quantify Bands page->quantify kinetics Determine k_obs (Single Exponential Fit) quantify->kinetics

Caption: Workflow for the gel-based DNA glycosylase kinetic assay.

m1A_Repair_Pathways cluster_drr Direct Reversal Repair cluster_ber Base Excision Repair start DNA with n1-Methyladenosine (m1A) alkb AlkB / ALKBH2 / ALKBH3 start->alkb glycosylase DNA Glycosylase (e.g., AlkA) start->glycosylase drr_product Repaired DNA (Adenine) alkb->drr_product Oxidative Demethylation ap_site AP Site glycosylase->ap_site Base Excision downstream Downstream BER Enzymes (APE1, Pol β, Ligase) ap_site->downstream ber_product Repaired DNA (Adenine) downstream->ber_product Repair Synthesis & Ligation

Caption: Major pathways for the repair of n1-Methyladenosine in DNA.

References

validation of n1-Methyl-2'-deoxyadenosine quantification by isotope dilution mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of N1-methyl-2'-deoxyadenosine (m1A), a modified nucleoside implicated in various biological processes and diseases. We will delve into the validation of the highly sensitive and specific isotope dilution mass spectrometry method and compare its performance with alternative techniques, namely Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This guide aims to equip researchers with the necessary information to select the most appropriate method for their specific research needs.

Method Comparison: At a Glance

The choice of analytical method for m1A quantification depends on several factors, including the required sensitivity, specificity, sample matrix, throughput, and available instrumentation. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally considered the gold standard due to its superior accuracy and precision.[1][2] However, ELISA and HPLC-UV offer viable alternatives for specific applications.

FeatureIsotope Dilution LC-MS/MSELISAHPLC-UV
Principle Mass-to-charge ratio separation and fragmentation of ions, with quantification based on the ratio of native to a stable isotope-labeled internal standard.Antigen-antibody recognition, with signal amplification through an enzymatic reaction.Separation based on polarity, with detection by ultraviolet light absorption.
Sensitivity Very high (low femtomole range)[1]High (ng/mL range)[3]Moderate to low
Specificity Very high, based on mass transitions of precursor and product ions.High, dependent on antibody specificity.Lower, potential for co-eluting interferences.
Accuracy & Precision Excellent, due to correction for matrix effects and sample loss by the internal standard.Good, but can be affected by matrix effects and cross-reactivity.Moderate, susceptible to matrix effects.
Throughput Moderate, sample preparation can be intensive.High, suitable for screening large numbers of samples.Moderate
Instrumentation LC-MS/MS systemMicroplate readerHPLC system with UV detector
Cost High (instrumentation and standards)Moderate (kits and reagents)Low to moderate

Quantitative Performance Data

The following table summarizes typical performance characteristics for each method. It is important to note that these values can vary depending on the specific instrumentation, protocol, and sample matrix.

ParameterIsotope Dilution LC-MS/MSELISAHPLC-UV
Limit of Detection (LOD) Low femtomole range~2.5 ng/mL[3]Generally higher than ELISA and LC-MS/MS
Limit of Quantification (LOQ) Low femtomole rangeTypically in the low ng/mL rangeGenerally in the µg/mL range
Linearity (R²) >0.99>0.99>0.99
Precision (%RSD) <15%<15%<15%
Accuracy (% Recovery) 85-115%80-120%80-120%

Experimental Protocols

Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers the highest accuracy and sensitivity for m1A quantification.[1][2]

1. DNA Extraction:

  • Extract genomic DNA from cells or tissues using a commercial DNA isolation kit or standard phenol-chloroform extraction protocol.

  • Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop).

2. Enzymatic Hydrolysis:

  • To a known amount of DNA (e.g., 10-50 µg), add a known amount of a stable isotope-labeled m1A internal standard (e.g., [¹⁵N₅]-N1-methyl-2'-deoxyadenosine).

  • Add a cocktail of enzymes for complete DNA digestion to nucleosides. This typically includes DNase I, nuclease P1, and alkaline phosphatase.

  • Incubate the mixture at 37°C for a sufficient time (e.g., 2-24 hours) to ensure complete digestion.

3. Sample Cleanup (Optional but Recommended):

  • Use solid-phase extraction (SPE) to remove proteins and other interfering substances.

  • Dry the purified nucleoside sample under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 5% methanol (B129727) in water).

4. LC-MS/MS Analysis:

  • Inject the reconstituted sample onto a reverse-phase C18 column.

  • Use a gradient elution with a mobile phase consisting of water with a small amount of formic acid (for protonation) and an organic solvent like methanol or acetonitrile.

  • The mass spectrometer is operated in positive electrospray ionization (ESI) mode.

  • Monitor the specific precursor-to-product ion transitions for both native m1A and the isotope-labeled internal standard using Multiple Reaction Monitoring (MRM).

5. Data Analysis:

  • Create a calibration curve by plotting the ratio of the peak area of the native m1A to the peak area of the internal standard against the concentration of the m1A standards.

  • Determine the concentration of m1A in the unknown samples by interpolating their peak area ratios on the calibration curve.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing DNA Extraction DNA Extraction Enzymatic Hydrolysis Enzymatic Hydrolysis DNA Extraction->Enzymatic Hydrolysis Add Labeled Internal Standard Sample Cleanup (SPE) Sample Cleanup (SPE) Enzymatic Hydrolysis->Sample Cleanup (SPE) LC Separation LC Separation Sample Cleanup (SPE)->LC Separation MS/MS Detection (MRM) MS/MS Detection (MRM) LC Separation->MS/MS Detection (MRM) Peak Integration Peak Integration MS/MS Detection (MRM)->Peak Integration Concentration Calculation Concentration Calculation Peak Integration->Concentration Calculation

Caption: Isotope Dilution LC-MS/MS Workflow for m1A Quantification.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method suitable for screening a large number of samples. Commercial kits are available for m1A quantification.[3]

1. Sample Preparation:

  • Prepare samples (e.g., urine, serum, plasma, or hydrolyzed DNA) according to the kit manufacturer's instructions. Dilutions may be necessary to bring the m1A concentration within the assay's linear range.

2. Assay Procedure (based on a typical competitive ELISA):

  • Add standards and samples to the wells of a microplate pre-coated with an m1A-specific antibody.

  • Add a fixed amount of biotinylated m1A to each well. The biotinylated m1A will compete with the m1A in the sample for binding to the antibody.

  • Incubate the plate to allow for binding.

  • Wash the plate to remove unbound reagents.

  • Add streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the captured biotinylated m1A.

  • Wash the plate again.

  • Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change. The intensity of the color is inversely proportional to the amount of m1A in the sample.

  • Stop the reaction with a stop solution.

3. Data Analysis:

  • Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of m1A in the samples by interpolating their absorbance values on the standard curve.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a more accessible and less expensive technique compared to LC-MS/MS, but it generally has lower sensitivity and specificity.

1. Sample Preparation:

  • Prepare samples as described for LC-MS/MS (DNA extraction and enzymatic hydrolysis). Sample cleanup (SPE) is highly recommended to reduce matrix interference.

2. HPLC-UV Analysis:

  • Inject the prepared sample onto a reverse-phase C18 column.

  • Use an isocratic or gradient elution with a mobile phase typically consisting of a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., methanol or acetonitrile).

  • The UV detector is set to a wavelength where m1A has maximum absorbance (typically around 260 nm).

3. Data Analysis:

  • Create a calibration curve by plotting the peak area of the m1A standards against their concentrations.

  • Identify the m1A peak in the sample chromatogram based on its retention time compared to the standard.

  • Quantify the amount of m1A in the sample by comparing its peak area to the calibration curve.

Biological Significance and Signaling Pathways

N1-methyladenosine is not just a simple modification; it plays a significant role in various cellular processes and has been linked to several diseases, including cancer.[4][5] Dysregulation of m1A levels has been shown to impact signaling pathways crucial for cell growth, proliferation, and survival.

One of the key pathways influenced by m1A is the PI3K/AKT/mTOR pathway . This pathway is a central regulator of cell metabolism, growth, and proliferation. Studies have shown that m1A-related enzymes can modulate the activity of this pathway, thereby affecting cancer progression.[4][6]

Another important pathway is the ErbB signaling pathway , which is involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many types of cancer. Evidence suggests that m1A modifications can influence the expression of key components of the ErbB pathway.[4]

signaling_pathway cluster_m1A m1A Regulation cluster_pathways Signaling Pathways cluster_pi3k PI3K/AKT/mTOR Pathway cluster_erbb ErbB Pathway cluster_outcomes Cellular Outcomes m1A This compound (m1A) PI3K PI3K m1A->PI3K ErbB_Receptor ErbB Receptor m1A->ErbB_Receptor AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Metabolism Metabolism mTOR->Metabolism RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK ErbB_Receptor->RAS_RAF_MEK_ERK RAS_RAF_MEK_ERK->Proliferation RAS_RAF_MEK_ERK->Survival

Caption: m1A modulation of the PI3K/AKT/mTOR and ErbB signaling pathways.

Conclusion

The accurate quantification of this compound is crucial for understanding its biological roles and its potential as a biomarker. Isotope dilution LC-MS/MS stands out as the most reliable and sensitive method for this purpose, providing a high degree of accuracy and specificity. While ELISA offers a high-throughput alternative for screening and HPLC-UV presents a more accessible option, they come with trade-offs in terms of sensitivity and specificity. The choice of method should be carefully considered based on the specific research question and available resources. As our understanding of the epitranscriptome and its influence on cellular signaling pathways grows, the demand for robust and validated quantification methods for modified nucleosides like m1A will continue to increase.

References

A Comparative Guide to the Efficiency of N1-Methyl-2'-deoxyadenosine Repair Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N1-methyl-2'-deoxyadenosine (m1A) is a DNA lesion that can block DNA replication and is cytotoxic if not repaired.[1] The repair of m1A is primarily carried out by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases, which directly reverse the methylation damage through an oxidative demethylation mechanism.[1][2] This guide provides a comparative analysis of the repair efficiencies of key enzymes involved in m1A repair, supported by quantitative data and detailed experimental protocols.

Enzyme Comparison: Quantitative Analysis of Repair Efficiency

The repair of this compound is predominantly handled by a class of enzymes known as the AlkB family. This family includes the bacterial protein AlkB and its human homologs, ALKBH2 and ALKBH3.[2][3] These enzymes exhibit different efficiencies and substrate preferences, which are critical factors in understanding their biological roles and potential as therapeutic targets. Below is a summary of the available quantitative data on their repair efficiencies for m1A.

EnzymeOrganismSubstrateK_m_ (µM)k_cat_ (min⁻¹)k_cat_/K_m_ (µM⁻¹min⁻¹)Observed Rate Constant (k_obs_) (s⁻¹)
AlkB E. colissDNA (29-mer with single m1A)1.8 ± 0.32.1 ± 0.11.2N/A
AlkB E. colidsDNA (29-mer with single m1A)3.0 ± 0.41.4 ± 0.10.47N/A
ALKBH2 HumandsDNA (16-mer with single m1A)N/AN/AN/A0.025
ALKBH3 HumanssDNA (containing 1mA)1.57 ± 0.310.19 ± 0.010.12N/A
ALKBH3 HumanssRNA (containing m¹A)1.30 ± 0.270.14 ± 0.010.11N/A

N/A: Not available from the cited sources. It is important to note that kinetic parameters for ALKBH2 acting on m1A in DNA are not consistently reported in the literature, with some studies showing markedly different values.[3]

Signaling Pathways and Experimental Workflows

To visualize the processes involved in m1A repair and its analysis, the following diagrams illustrate the direct repair pathway and a typical experimental workflow for assessing enzyme activity.

Repair_Pathway cluster_0 Direct Oxidative Demethylation of m1A m1A_DNA m1A in DNA AlkB_Enzyme AlkB Homolog (AlkB, ALKBH2, ALKBH3) m1A_DNA->AlkB_Enzyme Binding Intermediate Hydroxymethyladenine Intermediate AlkB_Enzyme->Intermediate Oxidative Demethylation Cofactors Fe(II) + α-Ketoglutarate + O₂ Cofactors->AlkB_Enzyme Binding Repaired_DNA Repaired Adenine (B156593) in DNA Intermediate->Repaired_DNA Spontaneous Decomposition Byproducts Formaldehyde (B43269) + Succinate + CO₂ Intermediate->Byproducts Release

Fig. 1: Direct repair pathway of this compound by AlkB family enzymes.

Experimental_Workflow cluster_1 In Vitro m1A Repair Assay Workflow Start Start: Prepare m1A-containing oligonucleotide substrate Incubation Incubate substrate with purified AlkB homolog and cofactors (Fe(II), α-KG, Ascorbate) Start->Incubation Quench Quench reaction (e.g., with EDTA and heat) Incubation->Quench Analysis Analyze repair products Quench->Analysis HPLC HPLC-MS Analysis Analysis->HPLC Direct Detection PAGE Primer Extension Assay (PAGE) Analysis->PAGE Indirect Detection Fluorescence Fluorescence-based Assay Analysis->Fluorescence Real-time Monitoring Results Quantify repair efficiency (e.g., product formation rate) HPLC->Results PAGE->Results Fluorescence->Results

Fig. 2: General experimental workflow for in vitro analysis of m1A repair efficiency.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to quantify the repair efficiency of enzymes acting on m1A.

Protocol 1: Preparation of m1A-Containing Oligonucleotide Substrates

This protocol outlines the steps for preparing single-stranded and double-stranded DNA substrates containing a site-specific m1A lesion.

Materials:

  • Synthesized oligonucleotide containing a single m1A lesion (e.g., 29-mer).

  • Complementary unmodified oligonucleotide.

  • Annealing buffer (e.g., 50 mM HEPES, pH 8.0, 10 mM EDTA).

  • Nuclease-free water.

  • Thermal cycler or heat block.

Procedure:

  • Resuspend Oligonucleotides: Resuspend the lyophilized m1A-containing oligonucleotide and the complementary oligonucleotide in nuclease-free water to a stock concentration of 100 µM.

  • Single-Stranded (ssDNA) Substrate: The resuspended m1A-containing oligonucleotide can be used directly as the ssDNA substrate.

  • Double-Stranded (dsDNA) Substrate Annealing: a. In a sterile microcentrifuge tube, mix the m1A-containing oligonucleotide with a 1.5-fold molar excess of the complementary oligonucleotide in annealing buffer.[1] b. Heat the mixture to 95°C for 5 minutes. c. Gradually cool the mixture to room temperature over 1-2 hours to allow for proper annealing. This can be done by turning off the heat block and allowing it to cool or by using a thermal cycler with a ramp-down program.

  • Verification of Annealing (Optional): The formation of dsDNA can be confirmed by running a sample on a non-denaturing polyacrylamide gel.

  • Storage: Store the prepared substrates at -20°C until use.

Protocol 2: In Vitro Repair Assay using a Fluorescence-Based Method

This continuous assay measures the formaldehyde produced during the oxidative demethylation of m1A, providing real-time kinetics of the repair reaction.[1][4]

Materials:

  • Purified AlkB homolog enzyme (e.g., AlkB, ALKBH2, or ALKBH3).

  • m1A-containing DNA substrate (ssDNA or dsDNA).

  • AlkB reaction buffer (e.g., 50 mM HEPES, pH 8.0, 50 mM NaCl, 1 mM DTT).

  • Cofactors: FeSO₄ (freshly prepared), α-ketoglutarate (α-KG), Ascorbic acid.

  • Formaldehyde Dehydrogenase (FDH).

  • 3-acetylpyridine adenine dinucleotide (APAD⁺), an analog of NAD⁺.[4]

  • Fluorometer.

Procedure:

  • Prepare Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing the AlkB reaction buffer, FDH (e.g., 0.3 U), and APAD⁺ (e.g., 1 mM final concentration).[1]

  • Prepare Enzyme and Substrate: Dilute the purified AlkB homolog to the desired concentration (e.g., 14 nM final concentration) in AlkB reaction buffer.[1] Prepare a series of dilutions of the m1A-containing substrate to determine kinetic parameters.

  • Set up the Reaction: a. In a fluorometer cuvette, combine the reaction master mix with the AlkB homolog and the cofactors (e.g., 40 µM FeSO₄, 100 µM α-KG, 2 mM ascorbic acid).[5] b. Incubate the mixture at the desired reaction temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.[1]

  • Initiate the Reaction: Add the m1A-containing substrate to the cuvette to initiate the repair reaction.

  • Monitor Fluorescence: Immediately begin monitoring the increase in fluorescence (e.g., excitation at 363 nm, emission at 482 nm) over time.[6] The production of the fluorescent APADH is directly proportional to the amount of formaldehyde released.

  • Data Analysis: a. Calculate the initial reaction velocities from the linear portion of the fluorescence increase over time. b. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m_ and k_cat_.[1]

Protocol 3: Primer Extension Assay to Detect m1A Repair

This assay indirectly measures repair by assessing the ability of a DNA polymerase to extend a primer annealed to a template containing the m1A lesion. The bulky methyl group at the N1 position blocks the polymerase, and successful repair removes this block, allowing for the synthesis of a full-length product.

Materials:

  • m1A-containing template oligonucleotide (e.g., 24-mer).

  • 5'-radiolabeled primer (e.g., [γ-³²P]ATP labeled 15-mer) complementary to the 3' end of the template.

  • T4 Polynucleotide Kinase (for primer labeling).

  • DNA polymerase (e.g., T7 DNA polymerase).

  • dNTP mix.

  • Denaturing polyacrylamide gel (e.g., 20%).

  • Formamide (B127407) loading dye.

  • Phosphorimager or autoradiography film.

Procedure:

  • Primer Labeling: a. Set up a reaction containing the primer, [γ-³²P]ATP, T4 Polynucleotide Kinase, and the corresponding reaction buffer. b. Incubate at 37°C for 30-60 minutes. c. Purify the labeled primer to remove unincorporated nucleotides (e.g., using a spin column).

  • Repair Reaction: a. Anneal the m1A-containing template to the radiolabeled primer by heating to 95°C and slowly cooling. b. Incubate the annealed substrate with the purified AlkB homolog and cofactors under optimal conditions (as described in Protocol 2).

  • Primer Extension: a. Following the repair reaction, add DNA polymerase and the dNTP mix. b. Incubate at the optimal temperature for the polymerase (e.g., 37°C for T7 DNA polymerase) for a set time (e.g., 10-30 minutes).

  • Analysis of Products: a. Stop the reaction by adding formamide loading dye. b. Denature the samples by heating at 95°C for 5 minutes. c. Separate the DNA fragments on a denaturing polyacrylamide gel. d. Visualize the radiolabeled DNA fragments using a phosphorimager or autoradiography.

  • Interpretation: The presence of a shorter product indicates a block to the polymerase due to the unrepaired m1A lesion. The appearance of a full-length product signifies successful repair of the m1A adduct. The intensity of the bands can be quantified to determine the percentage of repair.

References

Unraveling the Structural Nuances: A Comparative Guide to N1-Methyl-2'-deoxyadenosine Modified DNA versus Unmodified DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of molecular biology and drug development, understanding the subtle structural variations of DNA is paramount. The presence of modified nucleobases, such as N1-methyl-2'-deoxyadenosine (m1A), can significantly alter the canonical double helix, impacting DNA replication, repair, and overall genomic stability. This guide provides a comprehensive structural comparison of DNA containing m1A versus its unmodified counterpart, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a DNA adduct formed by the methylation of deoxyadenosine (B7792050) at the N1 position. This modification disrupts the standard Watson-Crick base pairing, inducing a conformational shift to a Hoogsteen base pair. This alteration leads to a notable destabilization of the DNA double helix and changes in its structural parameters. This guide delves into the specifics of these changes, presenting quantitative data from key experimental techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and UV thermal denaturation, complemented by insights from molecular dynamics simulations.

Structural Alterations: From Watson-Crick to Hoogsteen

The most profound impact of m1A on DNA structure is the disruption of the canonical A-T Watson-Crick base pair. The methyl group at the N1 position of adenine (B156593) sterically hinders the formation of the standard hydrogen bonds with thymine.[1][2] Instead of complete disruption, the m1A base rotates around the glycosidic bond into a syn conformation, leading to the formation of a T(anti)•m1A(syn) Hoogsteen base pair.[1][2] This alternative pairing geometry fundamentally changes the local and global helical structure of the DNA.

Sample Preparation Prepare concentrated, pure DNA sample in NMR buffer (e.g., D₂O or H₂O) NMR Data Acquisition Acquire 1D and 2D NMR spectra (e.g., NOESY, TOCSY, HSQC) Sample Preparation->NMR Data Acquisition Data Processing Process spectra to assign proton and carbon resonances NMR Data Acquisition->Data Processing Structure Calculation Use distance and dihedral angle restraints to calculate a family of structures Data Processing->Structure Calculation Structural Analysis Analyze the ensemble of structures to determine helical parameters Structure Calculation->Structural Analysis Prepare DNA Solution Prepare DNA duplex at a known concentration in a buffered solution Heat Sample Slowly increase the temperature of the sample in a spectrophotometer Prepare DNA Solution->Heat Sample Monitor Absorbance Record the absorbance at 260 nm at regular temperature intervals Heat Sample->Monitor Absorbance Analyze Data Plot absorbance vs. temperature and determine the melting temperature (Tm) Monitor Absorbance->Analyze Data

References

Navigating Damaged DNA: A Comparative Guide to DNA Polymerase Fidelity Opposite N1-Methyl-2'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding how DNA polymerases interact with damaged nucleobases is critical for elucidating mechanisms of mutagenesis and developing novel therapeutics. This guide provides a comparative assessment of the fidelity of various DNA polymerases when encountering N1-methyl-2'-deoxyadenosine (N1-Me-dA), a DNA adduct formed by alkylating agents.

N1-Me-dA disrupts the Watson-Crick base pairing face of adenine, presenting a significant challenge to the cellular DNA replication machinery. The accurate or inaccurate bypass of this lesion by specialized DNA polymerases, known as translesion synthesis (TLS) polymerases, can determine whether a cell survives with its genetic integrity intact or accumulates mutations that can lead to diseases such as cancer. This guide summarizes key experimental findings on the efficiency and fidelity of different DNA polymerases in navigating this specific type of DNA damage, supported by detailed experimental protocols and visual representations of the underlying processes.

Comparative Performance of DNA Polymerases Opposite N1-Me-dA

The fidelity of a DNA polymerase opposite a DNA lesion is determined by its ability to select the correct nucleotide for incorporation and to extend the growing DNA strand from that newly incorporated nucleotide. This process is often assessed using in vitro primer extension assays, which allow for the kinetic analysis of nucleotide incorporation.

Quantitative Analysis of Nucleotide Incorporation

Steady-state kinetic parameters provide a quantitative measure of a polymerase's efficiency and selectivity. The catalytic efficiency is often expressed as the ratio of the catalytic rate constant (kcat) to the Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of its maximum. A higher kcat/Km value indicates a more efficient incorporation of a given nucleotide.

The following table summarizes the steady-state kinetic parameters for nucleotide incorporation opposite N1-Me-dA by human DNA polymerase ι (Pol ι), a key player in the bypass of this lesion.

DNA PolymeraseIncoming Nucleotide (dNTP)kcat (min⁻¹)Km (µM)Catalytic Efficiency (kcat/Km) (min⁻¹µM⁻¹)Fidelity (vs. dTTP)
Human Pol ι dTTP (correct)0.451.80.251
dCTP (incorrect)0.0415.20.0026~1/100
dGTP (incorrect)N.D.N.D.N.D.N.D.
dATP (incorrect)N.D.N.D.N.D.N.D.

N.D. - Not Determined

Data Interpretation: The data clearly indicates that human Pol ι preferentially incorporates thymine (B56734) (dTTP) opposite N1-Me-dA. The catalytic efficiency for incorporating the correct nucleotide, dTTP, is approximately 100-fold higher than for the incorrect incorporation of cytosine (dCTP)[1][2]. This demonstrates a significant, albeit not absolute, ability of Pol ι to perform error-free bypass of the N1-Me-dA lesion. The ability of Pol ι to maintain fidelity is attributed to its unique active site, which can accommodate the distorted lesion and promote Hoogsteen base pairing with the incoming correct nucleotide[1][2].

Qualitative Roles of Other DNA Polymerases in N1-Me-dA Bypass

While detailed kinetic data for other polymerases opposite N1-Me-dA is limited, cellular studies have implicated several other TLS polymerases in the bypass of this lesion.

  • DNA Polymerase θ (Pol θ): In conjunction with Pol ι, Pol θ is involved in an error-free bypass pathway for N1-methyladenine in human cells. It is suggested that Pol ι performs the initial nucleotide insertion opposite the lesion, and Pol θ is then responsible for extending the DNA strand from the newly inserted nucleotide.

  • DNA Polymerase η (Pol η) and DNA Polymerase ζ (Pol ζ): These polymerases are also implicated in alternative pathways for bypassing N1-methyladenine. Pol η is known for its ability to bypass a variety of DNA lesions, although its fidelity can vary depending on the specific adduct. Pol ζ often acts as an extender polymerase, continuing synthesis after another polymerase has inserted a nucleotide opposite the lesion.

Experimental Methodologies

The assessment of DNA polymerase fidelity opposite specific DNA lesions relies on precise and reproducible experimental protocols. The primer extension assay is a fundamental technique used to obtain the quantitative data presented above.

Primer Extension Assay for Steady-State Kinetics

This assay measures the rate of incorporation of a single deoxynucleoside triphosphate (dNTP) opposite a specific template base, in this case, N1-Me-dA.

Principle: A short, radioactively or fluorescently labeled DNA primer is annealed to a longer, synthetic DNA template containing the N1-Me-dA lesion at a defined position. A DNA polymerase is added to this primer-template duplex in the presence of a single type of dNTP. The polymerase will extend the primer by incorporating the provided dNTP opposite the lesion. The reaction products are then separated by size using denaturing polyacrylamide gel electrophoresis (PAGE), and the amount of extended primer is quantified. By varying the concentration of the dNTP and measuring the initial reaction velocities, the steady-state kinetic parameters (kcat and Km) can be determined.

Detailed Protocol:

  • Oligonucleotide Design and Synthesis:

    • A DNA template oligonucleotide (e.g., 30-40 nucleotides long) containing a single this compound adduct at a specific position is chemically synthesized and purified.

    • A shorter DNA primer (e.g., 15-20 nucleotides long) complementary to the 3' end of the template is also synthesized. The primer is designed to terminate one base before the N1-Me-dA lesion on the template.

  • Primer Labeling:

    • The 5' end of the primer is typically labeled with ɣ-³²P-ATP using T4 polynucleotide kinase for radioactive detection, or with a fluorescent dye for non-radioactive detection.

    • The labeled primer is purified to remove unincorporated label.

  • Primer-Template Annealing:

    • The labeled primer and the N1-Me-dA-containing template are mixed in a molar ratio of approximately 1:1.5 in an annealing buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl).

    • The mixture is heated to 95°C for 5 minutes and then allowed to cool slowly to room temperature to facilitate proper annealing.

  • Primer Extension Reaction:

    • The primer extension reactions are set up in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT, 100 µg/ml BSA).

    • The annealed primer-template duplex is added to the reaction mixture at a fixed concentration (e.g., 50 nM).

    • The DNA polymerase being tested is added to the reaction at a concentration that is significantly lower than the primer-template concentration to ensure steady-state conditions (e.g., 1-5 nM).

    • The reaction is initiated by the addition of a single dNTP at varying concentrations (e.g., from 0.1 µM to 500 µM).

    • The reactions are incubated at a constant temperature (e.g., 37°C) for a short period (e.g., 1-10 minutes) to ensure that the product formation is in the initial linear range (typically <20% of the primer is extended).

  • Reaction Quenching and Product Analysis:

    • The reactions are stopped by the addition of a quench solution (e.g., 20 mM EDTA in 95% formamide).

    • The reaction products are denatured by heating at 95°C for 5 minutes.

    • The products are separated by size on a denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 8 M urea).

  • Data Quantification and Analysis:

    • The gel is visualized using autoradiography (for ³²P) or a fluorescence imager.

    • The intensity of the bands corresponding to the unextended primer and the extended product are quantified.

    • The initial velocity of the reaction (V₀) is calculated for each dNTP concentration.

    • The kinetic parameters, kcat and Km, are determined by fitting the V₀ versus dNTP concentration data to the Michaelis-Menten equation: V₀ = (kcat * [E] * [S]) / (Km + [S]), where [E] is the enzyme concentration and [S] is the dNTP concentration.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in assessing DNA polymerase fidelity.

Experimental_Workflow cluster_preparation 1. Substrate Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Product Analysis Template N1-Me-dA Template Synthesis Annealing Primer-Template Annealing Template->Annealing Primer Primer Synthesis & Labeling Primer->Annealing Reaction Primer Extension Reaction (Polymerase + dNTPs) Annealing->Reaction PAGE Denaturing PAGE Reaction->PAGE Quantification Quantification PAGE->Quantification Kinetics Kinetic Analysis (kcat, Km) Quantification->Kinetics

Figure 1. Workflow for Primer Extension Assay.

TLS_Pathway Replicative_Polymerase Replicative Polymerase Stalls at N1-Me-dA Pol_iota Pol ι inserts nucleotide (preferentially T) Replicative_Polymerase->Pol_iota Polymerase Switch Alternative_Pathway Alternative Bypass Pathways (e.g., Pol η, Pol ζ) Replicative_Polymerase->Alternative_Pathway Pol_theta Pol θ extends from the inserted nucleotide Pol_iota->Pol_theta Extension Replication_Resumes Replicative Polymerase resumes synthesis Pol_theta->Replication_Resumes Alternative_Pathway->Replication_Resumes

Figure 2. Proposed Translesion Synthesis Pathway for N1-Me-dA.

Conclusion

The fidelity of DNA polymerases when encountering the N1-Me-dA lesion is a complex process involving multiple specialized enzymes. Human DNA polymerase ι plays a primary role in the error-free bypass of this adduct by preferentially incorporating thymine. Other TLS polymerases, including Pol θ, Pol η, and Pol ζ, contribute to alternative bypass pathways, highlighting the redundancy and robustness of the cellular mechanisms for tolerating DNA damage. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers investigating the intricate interplay between DNA damage, DNA polymerases, and the maintenance of genomic stability. Further research is warranted to elucidate the precise kinetic parameters of other DNA polymerases opposite N1-Me-dA to build a more complete picture of this critical cellular process.

References

Safety Operating Guide

Proper Disposal of n1-Methyl-2'-deoxyadenosine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat n1-Methyl-2'-deoxyadenosine as a chemical waste product and follow your institution's specific guidelines for chemical waste disposal. Do not dispose of this compound in regular trash or down the drain.

This guide provides essential safety and logistical information for the proper disposal of this compound, a purine (B94841) nucleoside analog used in research. While some safety data sheets (SDS) may not classify this compound as hazardous, its toxicological properties have not been fully investigated.[1] Therefore, it is crucial to handle and dispose of it with care to ensure the safety of laboratory personnel and to maintain environmental compliance.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust or splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.

In Case of a Spill:

  • Avoid generating dust.

  • Carefully sweep the solid material into a designated chemical waste container.

  • Clean the spill area with a suitable solvent or detergent, and dispose of the cleaning materials as chemical waste.

II. Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for disposing of this compound.

  • Segregation:

    • Do not mix this compound with other waste streams, such as regular trash, sharps, or biohazardous waste.

    • Keep it separate from incompatible materials, such as strong oxidizing agents.

  • Waste Container Selection and Labeling:

    • Use a designated, leak-proof, and sealable container clearly labeled for "Chemical Waste."

    • The container should be made of a material compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) container is generally suitable.

    • Properly label the container with the following information:

      • The words "Chemical Waste"

      • The full chemical name: "this compound"

      • CAS Number: 60192-55-4[2]

      • An estimate of the quantity of waste

      • The date the waste was first added to the container

      • Your name and laboratory contact information

  • Waste Accumulation:

    • Place all solid waste containing this compound, including contaminated items like weighing boats and filter paper, into the labeled chemical waste container.

    • Keep the container sealed when not in use.

    • Store the waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Arranging for Disposal:

    • Once the waste container is full or you are ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or equivalent department.

    • Follow their specific procedures for requesting a chemical waste pickup. Do not attempt to transport the waste off-site yourself.

III. Disposal of Empty Containers

Empty containers that once held this compound must also be disposed of properly.

  • Triple Rinsing: If the container is to be disposed of as non-hazardous waste, it must be triple-rinsed with a suitable solvent (e.g., water or ethanol).

  • Rinsate Collection: The rinsate from the triple-rinsing process must be collected and disposed of as chemical waste.

  • Defacing the Label: After triple-rinsing, deface or remove the original product label to prevent confusion.

  • Final Disposal: Dispose of the triple-rinsed and defaced container according to your institution's guidelines for empty chemical containers.

IV. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Have this compound for Disposal B Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B C Is this a spill or routine disposal? B->C D Contain spill, sweep solid material into chemical waste container C->D Spill E Place in a designated and labeled chemical waste container C->E Routine Disposal D->E F Store waste container in a secure, designated area E->F G Contact Environmental Health & Safety (EHS) for pickup F->G H End: Waste properly disposed of by EHS G->H

Caption: Disposal Workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling n1-Methyl-2'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of n1-Methyl-2'-deoxyadenosine in a laboratory setting. This guide provides immediate, procedural steps for researchers, scientists, and drug development professionals to ensure personal safety and proper disposal of this nucleoside analog. Adherence to these guidelines is paramount for minimizing exposure risks and maintaining a safe research environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE, drawing from safety data sheets of analogous compounds.

PPE CategoryItemStandard/SpecificationPurpose
Eye Protection Safety glasses with side shields or GogglesEuropean Standard EN 166 or OSHA 29 CFR 1910.133To protect against splashes and dust.[1][2]
Face shield-To be worn in addition to safety glasses or goggles when there is a significant splash hazard.[3]
Hand Protection Disposable nitrile gloves-Provides minimum protection for incidental contact.[3] Should be inspected before use and removed immediately after contamination.[1][3]
Body Protection Laboratory coat-To protect skin and personal clothing from contamination.[1][3]
Long pants and closed-toe shoes-Minimum attire for working in a laboratory where chemical hazards are present.[3][4]
Respiratory Protection N95 (US) respirator or equivalentNIOSH/MSHA or European Standard EN 149 approvedRecommended when handling the powder form to avoid dust inhalation. Not typically required under normal use with adequate ventilation.[1]

Emergency First Aid Procedures

In the event of accidental exposure to this compound, immediate action is crucial. The following table outlines the initial first aid steps to be taken.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Seek medical attention.[1]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if symptoms occur.[1][2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Handling and Disposal Workflow

Proper handling and disposal are critical to prevent contamination and ensure the safety of all laboratory personnel. The following diagram illustrates the standard operating procedure for working with this compound.

Workflow for Handling this compound prep Preparation handling Handling & Experimentation prep->handling sub_prep Wear appropriate PPE (Lab coat, gloves, eye protection) prep->sub_prep decon Decontamination handling->decon sub_handling Work in a well-ventilated area (e.g., fume hood) handling->sub_handling waste_collection Waste Collection decon->waste_collection sub_decon Clean work surfaces with appropriate solvent decon->sub_decon disposal Disposal waste_collection->disposal sub_waste_collection Collect solid and liquid waste in separate, labeled containers waste_collection->sub_waste_collection sub_disposal Dispose of waste according to institutional and local regulations disposal->sub_disposal

Safe handling and disposal workflow.

Operational and Disposal Plans

A clear and concise plan for both the operational use and subsequent disposal of this compound is essential for laboratory safety and regulatory compliance.

Operational Plan:

  • Hazard Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.[3]

  • Engineering Controls: Whenever possible, handle the compound in a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[5]

  • Personal Protective Equipment: Always wear the minimum required PPE as detailed in the table above.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling the compound and before leaving the laboratory.[1]

  • Storage: Store this compound in a tightly sealed container in a freezer, as recommended for similar compounds.[1]

Disposal Plan:

  • Waste Segregation: All materials contaminated with this compound, including gloves, pipette tips, and empty containers, should be considered chemical waste.

  • Containment: Solid waste should be collected in a designated, properly labeled hazardous waste container.[2] Liquid waste should be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with the chemical name and associated hazards.

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.